molecular formula C11H12O3 B1587950 2-(4-Methylphenyl)-2-oxoethyl acetate CAS No. 65143-37-5

2-(4-Methylphenyl)-2-oxoethyl acetate

Cat. No.: B1587950
CAS No.: 65143-37-5
M. Wt: 192.21 g/mol
InChI Key: GMGKFZCRKFZPMC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2-oxoethyl acetate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-3-5-10(6-4-8)11(13)7-14-9(2)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGKFZCRKFZPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408864
Record name 2-(4-methylphenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65143-37-5
Record name 2-(4-methylphenyl)-2-oxoethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(4-Methylphenyl)-2-oxoethyl acetate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methylphenyl)-2-oxoethyl acetate

Executive Summary

This compound, also known as p-methylphenacyl acetate, is an α-acetoxy ketone derivative featuring a p-tolyl group. As a bifunctional molecule containing both a ketone and an ester, it represents a versatile intermediate in organic synthesis and a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic protocol, and delves into its structural elucidation through modern spectroscopic techniques. Furthermore, it explores the molecule's reactivity profile and discusses its potential applications for researchers and professionals in drug development. All protocols and claims are grounded in established chemical principles to ensure scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of an acetophenone backbone, substituted with a methyl group at the para position of the phenyl ring and an acetate group at the α-carbon.

Nomenclature and Structure
  • Systematic IUPAC Name: this compound

  • Common Names: p-Methylphenacyl acetate, α-Acetoxy-4'-methylacetophenone

  • CAS Number: 65143-37-5[1]

  • Molecular Formula: C₁₁H₁₂O₃[1]

  • Molecular Weight: 192.21 g/mol [1][2]

  • Chemical Structure:

    
    (Note: A real image would be generated or sourced here)
    
Physicochemical Data

The physical properties of the compound are summarized in the table below. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValueSource
Physical State SolidImplied by melting point
Melting Point 86-88 °C[1][2][3]
Boiling Point (Predicted) 295.2 ± 15.0 °C[2]
Density (Predicted) 1.106 ± 0.06 g/cm³[2]
SMILES CC(=O)OCC(=O)c1ccc(C)cc1
InChIKey Not readily available

Synthesis and Purification

The synthesis of α-acetoxy ketones like this compound is typically achieved through a two-step process starting from the corresponding acetophenone. This involves an initial α-halogenation followed by a nucleophilic substitution with an acetate salt. This approach is efficient and utilizes readily available starting materials.

Synthetic Workflow

The logical flow for the synthesis is designed to first install a good leaving group (bromide) at the α-position, which is then displaced by the acetate nucleophile.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution A 4'-Methylacetophenone B 2-Bromo-1-(p-tolyl)ethan-1-one A->B Br₂ / Acetic Acid C 2-Bromo-1-(p-tolyl)ethan-1-one D This compound C->D Sodium Acetate / Acetone

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the desired product is obtained before proceeding.

Step 1: Synthesis of 2-Bromo-1-(p-tolyl)ethan-1-one

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), dissolve 4'-methylacetophenone (13.4 g, 0.1 mol) in 50 mL of glacial acetic acid.

  • Bromination: Warm the solution to 40 °C. Add a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid dropwise from the dropping funnel over 30 minutes. The causality here is critical: dropwise addition at a controlled temperature prevents runaway reactions and the formation of dibrominated side products. The reddish-brown color of bromine should disappear upon addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture for an additional 2 hours at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) solvent system. The disappearance of the starting material spot confirms completion.

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 2-bromo-1-(p-tolyl)ethan-1-one as a white solid. Dry under vacuum.

Step 2: Synthesis of this compound

  • Reaction Setup: In a 250 mL round-bottom flask, suspend anhydrous sodium acetate (12.3 g, 0.15 mol) in 100 mL of dry acetone. The use of a polar aprotic solvent like acetone facilitates the SN2 reaction.

  • Nucleophilic Substitution: Add the purified 2-bromo-1-(p-tolyl)ethan-1-one (21.3 g, 0.1 mol) to the suspension. Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (hexane:ethyl acetate 7:3). The formation of a new, more polar spot and the disappearance of the starting bromoketone indicate progress.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and filter off the sodium bromide salt. Wash the salt with a small amount of acetone. Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the resulting crude solid in dichloromethane and wash with water (2 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the final product from a mixture of ethanol and water to obtain pure this compound as crystalline needles.

Structural Elucidation and Spectroscopic Analysis

The definitive structure of the synthesized compound must be confirmed through a combination of spectroscopic methods. The following sections describe the expected spectral data based on the known structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
Ar-CHSinglet~2.40Aromatic methyl group, singlet as there are no adjacent protons.
-O-CO-CHSinglet~2.20Acetate methyl group, singlet due to no adjacent protons.
-CO-CH ₂-O-Singlet~5.30Methylene protons are deshielded by both the adjacent ketone and ester oxygen, resulting in a significant downfield shift.
Ar-H (ortho to C=O)Doublet~7.85Aromatic protons ortho to the electron-withdrawing carbonyl group are most deshielded.
Ar-H (ortho to CH₃)Doublet~7.30Aromatic protons ortho to the electron-donating methyl group are more shielded.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments.

CarbonApprox. Chemical Shift (δ, ppm)Rationale
Ar-C H₃~21.5Aromatic methyl carbon.
-O-CO-C H₃~20.5Acetate methyl carbon.
-CO-C H₂-O-~66.0Methylene carbon, shifted downfield by adjacent carbonyl and oxygen.
Aromatic C -H128-130Standard range for aromatic carbons.
Aromatic C (quaternary)134, 145Quaternary carbons attached to the carbonyl and methyl groups.
-O-C O-CH₃~170.0Ester carbonyl carbon, highly deshielded.
Ar-C O-CH₂-~192.0Ketone carbonyl carbon, typically the most deshielded carbon in the molecule.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Functional GroupVibration TypeApprox. Wavenumber (cm⁻¹)Rationale
C=O (Ester)Stretch~1750The ester carbonyl typically appears at a higher frequency than a ketone.
C=O (Ketone)Stretch~1690Aryl ketone stretch, conjugated with the aromatic ring.
C-O (Ester)Stretch1220-1250Strong, characteristic C-O single bond stretch.
Aromatic C=CStretch1600, 1480Medium intensity peaks characteristic of the benzene ring.
Aromatic C-HStretch>3000Sharp peaks just above 3000 cm⁻¹ for sp² C-H bonds.
Aliphatic C-HStretch<3000Sharp peaks just below 3000 cm⁻¹ for sp³ C-H bonds.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

  • Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z = 192.

  • Key Fragments:

    • m/z = 149: Loss of the acetyl group (•COCH₃), a common fragmentation for acetates.

    • m/z = 119: Benzylic cleavage to form the p-toluoyl cation ([CH₃C₆H₄CO]⁺). This is expected to be a prominent peak due to the stability of the acylium ion.

    • m/z = 91: Formation of the tolyl cation ([CH₃C₆H₄]⁺) after loss of CO from the p-toluoyl cation.

Chemical Reactivity and Potential Transformations

The presence of multiple functional groups dictates the reactivity of this compound, making it a valuable synthetic intermediate.

Sources

An In-depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl acetate (CAS Number: 65143-37-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenyl)-2-oxoethyl acetate, a functionalized ketone with significant potential as a versatile intermediate in organic synthesis and drug discovery. The document delineates its chemical and physical properties, outlines robust synthetic methodologies, and explores its prospective applications, particularly in the realm of medicinal chemistry. Detailed protocols for synthesis and characterization are provided to enable researchers to effectively utilize this compound in their work. The guide aims to serve as a valuable resource for professionals engaged in the design and development of novel chemical entities.

Introduction

Aryl ketones are a class of organic compounds that serve as fundamental building blocks in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs). Their inherent structural features and reactivity make them invaluable in modern drug development. A particularly interesting subset of this class is the α-functionalized ketones, which introduce a reactive handle for further molecular elaboration. This compound, also known as α-acetoxy-4-methylacetophenone, belongs to this important class of molecules. Its structure, featuring an acetoxy group at the alpha position to the carbonyl, renders it a valuable synthon for the introduction of hydroxyl or other functionalities, making it a key intermediate for a variety of transformations. This guide offers an in-depth exploration of its synthesis, characterization, and potential applications, with a focus on its utility in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 65143-37-5[1]
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.22 g/mol [2]
Melting Point 86-88 °C[2]
Appearance White to off-white solidInferred from typical properties of similar compounds
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.Inferred from structure
Hazard Identification Irritant[2]

Synthesis of this compound

The synthesis of α-acetoxy ketones can be achieved through several reliable methods. Two primary and effective routes are detailed below: direct α-acetoxylation of the parent ketone and a two-step α-bromination/acetate displacement sequence.

Method 1: Direct α-Acetoxylation of 4'-Methylacetophenone

This method involves the direct introduction of the acetoxy group at the α-position of 4'-methylacetophenone using a hypervalent iodine reagent. This approach is often favored for its relatively mild conditions and good yields.[3]

Reaction Scheme:

G reactant 4'-Methylacetophenone product This compound reactant->product Direct α-Acetoxylation reagent Iodobenzene diacetate (or other hypervalent iodine reagent) Acetic Acid

Caption: Direct α-Acetoxylation of 4'-Methylacetophenone.

Detailed Experimental Protocol:

  • Reaction Setup: To a solution of 4'-methylacetophenone (1.0 eq.) in glacial acetic acid (5-10 volumes), add iodobenzene diacetate (1.2 eq.).

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Hypervalent Iodine Reagent: Iodobenzene diacetate is a mild and effective oxidizing agent for this transformation, avoiding the use of heavy metals like lead tetraacetate.[3]

  • Acetic Acid as Solvent: Acetic acid not only serves as the solvent but also as the source of the acetate group, driving the reaction forward.

  • Aqueous Work-up and Bicarbonate Wash: This is essential to remove the acetic acid and other water-soluble byproducts, simplifying the subsequent purification.

Method 2: α-Bromination followed by Nucleophilic Substitution

This two-step approach is a classic and robust method for the synthesis of α-acetoxy ketones. It involves the initial bromination of the α-position of 4'-methylacetophenone, followed by the displacement of the bromide with an acetate nucleophile.

Workflow Diagram:

G start Start: 4'-Methylacetophenone step1 Step 1: α-Bromination (e.g., Br₂ in Acetic Acid or NBS) start->step1 intermediate Intermediate: 2-Bromo-1-(4-methylphenyl)ethanone step1->intermediate step2 Step 2: Nucleophilic Substitution (e.g., Sodium Acetate in DMF or Acetone) intermediate->step2 product Final Product: This compound step2->product

Caption: Two-step synthesis via α-bromination and substitution.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone

  • Reaction Setup: Dissolve 4'-methylacetophenone (1.0 eq.) in a suitable solvent such as glacial acetic acid or chloroform.

  • Bromination: Add a brominating agent, such as bromine (1.0-1.1 eq.) dropwise at a controlled temperature (e.g., 0-10 °C). Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of acid can be used for a more controlled reaction.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The product is then extracted with an organic solvent, washed, dried, and concentrated.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Nucleophilic Displacement: Add a source of acetate, such as sodium acetate or potassium acetate (1.2-1.5 eq.), to the solution.

  • Reaction Execution: Heat the mixture (e.g., to 50-80 °C) and stir until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is then purified by column chromatography or recrystallization.

Self-Validating System and Trustworthiness:

The progress of each step can be rigorously monitored by TLC, and the identity and purity of the intermediate and final product can be confirmed by standard analytical techniques such as NMR and mass spectrometry. This ensures a high degree of confidence in the outcome of the synthesis.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The expected spectral data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

    • A singlet for the methyl protons of the tolyl group (Ar-CH₃) typically appears around δ 2.4 ppm.

    • A singlet for the methylene protons (COCH₂O) is expected in the region of δ 5.3-5.5 ppm.

    • A singlet for the methyl protons of the acetate group (OCOCH₃) should be observed around δ 2.2 ppm.

    • A pair of doublets in the aromatic region (δ 7.2-7.9 ppm) corresponding to the para-substituted benzene ring.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton.

    • The carbonyl carbon of the ketone (C=O) is expected to have a chemical shift in the range of δ 190-195 ppm.

    • The carbonyl carbon of the ester (OCO) should appear around δ 170 ppm.

    • The methylene carbon (COCH₂O) is expected around δ 65-70 ppm.

    • Signals for the aromatic carbons will be in the δ 125-145 ppm region.

    • The methyl carbon of the tolyl group (Ar-CH₃) will be around δ 21 ppm.

    • The methyl carbon of the acetate group (OCOCH₃) will be around δ 20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • A strong absorption band corresponding to the ketone carbonyl (C=O) stretch is expected around 1690-1710 cm⁻¹.

  • Another strong absorption band for the ester carbonyl (C=O) stretch should be present around 1740-1760 cm⁻¹.

  • A C-O stretching band for the ester is expected in the region of 1200-1250 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.22 g/mol ).

  • Characteristic fragmentation patterns would include the loss of the acetoxy group and cleavage at the C-C bond between the carbonyl and the methylene group.

Applications and Research Directions

The unique structural features of this compound make it a valuable intermediate in several areas of chemical research, particularly in the synthesis of biologically active compounds.

Intermediate in Pharmaceutical Synthesis

α-Hydroxy ketones, which can be readily obtained by the hydrolysis of α-acetoxy ketones, are important precursors in the synthesis of various pharmaceuticals. The acetoxy group serves as a protecting group for the α-hydroxy functionality, which can be unveiled under specific conditions. Acetophenone derivatives, in general, are known to be precursors for a variety of drugs.[2]

Logical Relationship Diagram:

G start This compound hydrolysis Hydrolysis start->hydrolysis intermediate α-Hydroxy-4-methylacetophenone hydrolysis->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration product Bioactive Molecules (e.g., Heterocycles, Chiral Alcohols) elaboration->product

Caption: Synthetic utility of this compound.

Precursor for Heterocyclic Compounds

The diketo-like functionality (after hydrolysis) of α-hydroxy ketones makes them excellent starting materials for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. The carbonyl and hydroxyl groups can react with binucleophiles to form rings such as imidazoles, oxazoles, and pyrazines.

Potential for Asymmetric Synthesis

The ketone functionality can be stereoselectively reduced to a chiral alcohol. The resulting chiral 1,2-diol derivative is a highly valuable building block in asymmetric synthesis. The presence of the methyl group on the phenyl ring can also influence the stereochemical outcome of such reactions.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is classified as an irritant.[2] Direct contact with the skin, eyes, and respiratory tract should be avoided.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate methods to avoid exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and potential applications. The detailed protocols and scientific rationale presented herein are intended to empower researchers to confidently and effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

  • ChemSynthesis. 2-(4-methoxyphenyl)-2-oxoethyl acetate. [Link]

  • PubChem. 2-(4-Methoxyphenyl)-2-oxoethyl acetate. [Link]

  • Popova, A. M., et al. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 27(19), 6296. [Link]

  • Wikipedia. 4-Methylacetophenone. [Link]

  • Sheng, J., et al. (2007). An Efficient Method for the α-Acetoxylation of Ketones. Synthesis, 2007(08), 1165-1168. [Link]

  • Gao, P., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]

  • Neostar United Industrial Co., Ltd. Product List. [Link]

  • Metcalfe, E. D., et al. (2013). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • SpectraBase. 4-Quinolinecarboxylic acid, 2-methyl-, 2-(4-methylphenyl)-2-oxoethyl ester. [Link]

Sources

2-(4-Methylphenyl)-2-oxoethyl acetate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Methylphenyl)-2-oxoethyl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 65143-37-5), a member of the α-acyloxy ketone class of organic compounds. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes established chemical principles with data from analogous structures to present a robust guide for researchers. The guide covers the core physicochemical properties, proposes a logical and detailed synthetic pathway, offers predicted spectroscopic data for characterization, discusses potential reactivity and applications based on its functional groups, and outlines essential safety and handling protocols. This document is intended to serve as a foundational resource for scientists interested in the synthesis, characterization, and potential applications of this and related compounds.

Introduction

α-Acyloxy ketones are a significant class of organic molecules that serve as versatile intermediates in organic synthesis.[1] They are integral components in various biologically active natural products and pharmaceuticals.[1] this compound, also known as p-methylphenacyl acetate, embodies the characteristic structure of an α-acyloxy ketone, featuring a ketone carbonyl group and an adjacent ester functionality. Its aromatic p-tolyl moiety further influences its chemical properties and potential applications. This guide aims to provide a detailed technical overview to facilitate its use in a research and development setting.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 65143-37-5
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol [2]
Melting Point 86-88 °C
Appearance Solid (predicted)-
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone). Insoluble in water (predicted).-

Molecular Structure

The molecular structure of this compound consists of a p-tolyl group attached to a glyoxalyl moiety, which is esterified with an acetyl group.

Caption: Molecular structure of this compound.

Synthesis

Proposed Synthetic Pathway

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution A 4-Methylacetophenone B 2-Bromo-1-(4-methylphenyl)ethan-1-one A->B Br₂ / HBr (cat.) in CH₃OH C 2-Bromo-1-(4-methylphenyl)ethan-1-one D This compound C->D Sodium Acetate in Acetone

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Part A: Synthesis of 2-Bromo-1-(4-methylphenyl)ethan-1-one (p-Methylphenacyl bromide)

  • Rationale: The α-bromination of a ketone is a standard method to introduce a leaving group at the α-position, preparing the molecule for subsequent nucleophilic substitution.

  • Procedure:

    • In a fume hood, dissolve 4-methylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Add a catalytic amount of hydrobromic acid.

    • Cool the mixture in an ice bath.

    • Slowly add bromine (1.0 eq) dropwise via the dropping funnel with continuous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol.

Part B: Synthesis of this compound

  • Rationale: This step involves the nucleophilic substitution of the bromide with an acetate anion. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Procedure:

    • Dissolve the 2-bromo-1-(4-methylphenyl)ethan-1-one (1.0 eq) from Part A in acetone in a round-bottom flask with a magnetic stirrer and a reflux condenser.

    • Add anhydrous sodium acetate (1.2 eq).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and filter off the sodium bromide salt.

    • Evaporate the acetone from the filtrate under reduced pressure.

    • Redissolve the resulting crude product in a suitable organic solvent like dichloromethane and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization (Predicted)

In the absence of published spectra, the following predictions are based on the molecular structure and typical chemical shifts for similar compounds.[3]

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.85Doublet2HAr-H (ortho to C=O)Protons ortho to the electron-withdrawing carbonyl group are deshielded.
~ 7.30Doublet2HAr-H (meta to C=O)Protons meta to the carbonyl group.
~ 5.30Singlet2H-CH₂-Methylene protons between two electron-withdrawing groups (ketone and ester oxygen).
~ 2.45Singlet3HAr-CH₃Aromatic methyl group protons.
~ 2.20Singlet3HO-C(=O)-CH₃Acetyl methyl group protons.
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 192C=O (Ketone)Typical chemical shift for an aryl ketone carbonyl carbon.
~ 170C=O (Ester)Typical chemical shift for an ester carbonyl carbon.
~ 145Ar-C (para to C=O)Quaternary aromatic carbon attached to the methyl group.
~ 132Ar-C (ipso to C=O)Quaternary aromatic carbon attached to the keto-ester side chain.
~ 130Ar-CH (ortho to C=O)Aromatic CH carbons ortho to the carbonyl group.
~ 129Ar-CH (meta to C=O)Aromatic CH carbons meta to the carbonyl group.
~ 66-CH₂-Methylene carbon attached to the ester oxygen.
~ 22Ar-CH₃Aromatic methyl carbon.
~ 21O-C(=O)-CH₃Acetyl methyl carbon.
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~ 1745-1760Ester C=OStretch
~ 1680-1700Aryl Ketone C=OStretch
~ 1600, 1450Aromatic C=CStretch
~ 1220-1250Ester C-OStretch (asymmetric)
~ 2950-3100C-HAromatic and Aliphatic Stretch
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 192.0786 (for C₁₁H₁₂O₃)

  • Key Fragmentation Patterns (Predicted):

    • Loss of the acetoxy group (-OCOCH₃) leading to a fragment at m/z = 133 (p-methylphenacyl cation).

    • Formation of the p-toluoyl cation (CH₃C₆H₄CO⁺) at m/z = 119.

    • Formation of the acetyl cation (CH₃CO⁺) at m/z = 43.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is governed by its three main functional groups: the ketone, the ester, and the aromatic ring.

  • Ketone Carbonyl: The ketone can undergo nucleophilic addition reactions, reduction to a secondary alcohol, and reactions at the α-carbon.

  • Ester Group: The ester is susceptible to hydrolysis under both acidic and basic conditions (saponification) to yield 2-hydroxy-1-(4-methylphenyl)ethan-1-one and acetic acid or its salt.[4]

  • α-Methylene Group: The protons on the methylene group adjacent to the ketone are acidic and can be removed by a suitable base, allowing for enolate formation and subsequent alkylation or condensation reactions.

  • Aromatic Ring: The p-tolyl group can undergo electrophilic aromatic substitution, with the existing substituents directing incoming electrophiles.

Potential Applications

While specific applications for this compound are not widely documented, phenacyl esters and α-acyloxy ketones, in general, are valuable in several areas of chemical research and development:

  • Synthetic Intermediates: This compound is a useful building block for the synthesis of more complex molecules, including various heterocyclic compounds which are prevalent in medicinal chemistry.[5]

  • Protecting Group Chemistry: Phenacyl esters are sometimes used as protecting groups for carboxylic acids, which can be cleaved under specific conditions.

  • Photochemistry: The α-keto ester moiety can be photochemically active, making it a candidate for applications in photopolymerization or as a photocleavable linker.

  • Biological Screening: As a member of the α-acyloxy ketone family, it could be screened for various biological activities, given that this structural motif is present in many natural products.[1]

Safety and Handling

  • Hazard Classification: Irritant.

  • Precautionary Measures:

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

    • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Conclusion

This compound is a fine chemical with established physical properties and a clear structural identity. While detailed experimental data is limited in the public domain, its synthesis is achievable through standard, high-yielding organic reactions. The predicted spectroscopic data provided in this guide will serve as a valuable tool for its identification and characterization. The inherent reactivity of its functional groups makes it a potentially valuable intermediate for synthetic and medicinal chemistry research. As with all chemicals, it should be handled with appropriate care and safety precautions.

References

  • Prasad, D. J., et al. (2018). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 16(34), 6113-6136. [Link]

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

  • Royal Society of Chemistry. (2021). Ambient and aerobic carbon-carbon bond cleavage toward α-ketoester synthesis by transition-metal-free photocatalysis. Supporting Information. [Link]

  • Wikipedia. Phenyl acetate. [Link]

  • Bhosale, R. S., et al. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. [Link]

Sources

A Multi-technique Spectroscopic Approach to the Structural Elucidation of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The definitive confirmation of a chemical structure is a cornerstone of chemical research and development, ensuring the identity, purity, and safety of synthesized compounds. This technical guide provides an in-depth, field-proven methodology for the structural elucidation of 2-(4-methylphenyl)-2-oxoethyl acetate (CAS No: 65143-37-5), an α-acetoxy ketone of interest in organic synthesis.[1] We will move beyond a simple recitation of data to explain the causal logic behind the selection of analytical techniques, detailing a self-validating system where data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically integrated. This guide is intended for researchers, scientists, and professionals in drug development who require a robust framework for structural verification.

Introduction and Synthetic Context

This compound is a bifunctional organic molecule containing both a ketone and an ester. The presence of these two carbonyl groups, along with an aromatic ring, provides a rich landscape for spectroscopic analysis. Understanding its structure is paramount for predicting its reactivity, biological activity, and for use as a building block in more complex syntheses.

A common and efficient synthesis for this class of compound involves the nucleophilic substitution of an α-haloketone. Specifically, this compound can be readily prepared by the reaction of 2-bromo-4'-methylacetophenone with an acetate salt, such as potassium acetate, in a suitable solvent.[2] This synthetic context is critical, as it informs our analytical strategy; we must not only confirm the structure of the final product but also ensure the complete consumption of the starting materials, such as the bromoketone precursor (CAS: 619-41-0).[3][4]

The Elucidation Workflow: A Holistic Strategy

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation start 2-Bromo-4'-methylacetophenone + Potassium Acetate reaction Nucleophilic Substitution start->reaction purify Work-up & Purification (Chromatography) reaction->purify ms Mass Spectrometry (MS) purify->ms Pure Sample ir Infrared (IR) Spectroscopy purify->ir Pure Sample nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Pure Sample integrate Cross-Validation of Complementary Data ms->integrate ir->integrate nmr->integrate end_node Final Structure Confirmed integrate->end_node

Caption: Integrated workflow for the synthesis and structural confirmation.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry is the first-line technique to determine the molecular weight and elemental composition of a new compound. For this compound, we employ high-resolution mass spectrometry (HRMS) to gain an exact mass, which validates the molecular formula against all other possibilities. Electron Ionization (EI) is chosen to induce predictable fragmentation, offering clues to the molecule's substructures.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50°C to 250°C at 10°C/min to ensure separation from any residual solvent or impurities.

  • MS Conditions: Set the ion source to Electron Ionization (EI) at 70 eV. Scan the mass range from m/z 40 to 400.

Data Interpretation & Expected Results

The molecular formula for this compound is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol .[1]

  • Molecular Ion (M⁺•): The primary objective is to identify the molecular ion peak. We expect a peak at m/z = 192 . The presence of this peak confirms the molecular weight of the compound.

  • Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The bonds adjacent to the carbonyl groups are prone to cleavage, a process known as alpha-cleavage.[5][6]

    • Loss of the Acetoxy Group: Cleavage of the C-O bond of the ester can lead to the formation of the 4-methylphenacylium ion, a highly stable acylium ion. This would result in a prominent peak at m/z = 133 .

    • Loss of the Acetyl Group Radical: Fragmentation can also occur with the loss of the acetyl group (•COCH₃), leading to a fragment. A key fragmentation involves the loss of ketene (CH₂=C=O) from O-acetyl substituted ions.[7]

    • Base Peak: The most stable fragment often forms the base peak (most intense peak). The 4-methylbenzoyl cation (p-toluoyl cation) at m/z = 119 (from cleavage alpha to the ketone) or the acetyl cation at m/z = 43 are highly probable candidates for significant peaks.

Ion FragmentProposed StructureExpected m/z
[C₁₁H₁₂O₃]⁺•Molecular Ion192
[C₉H₉O]⁺4-Methylphenacylium Ion133
[C₈H₇O]⁺4-Methylbenzoyl Cation119
[C₂H₃O]⁺Acetyl Cation43

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. Its power lies in identifying the types of bonds within a molecule. For this specific target, IR is indispensable for confirming the two distinct carbonyl environments: the aromatic ketone and the aliphatic ester. The precise frequencies of these C=O stretching vibrations are diagnostic.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid purified product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-600 cm⁻¹, co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Interpretation & Expected Results

The IR spectrum will be dominated by strong absorptions in the carbonyl region.

  • Ester Carbonyl (C=O) Stretch: Saturated aliphatic esters typically show a strong absorption band around 1750-1735 cm⁻¹ .

  • Ketone Carbonyl (C=O) Stretch: A ketone conjugated to an aromatic ring absorbs at a lower frequency due to resonance. This peak is expected to be strong and sharp, appearing around 1690-1680 cm⁻¹ .[9][10][11] The clear separation of these two C=O bands is a crucial piece of evidence.

  • C-O Stretches: The C-O bonds of the ester will produce strong bands in the fingerprint region, typically between 1300-1000 cm⁻¹ .

  • Aromatic C=C Stretches: Medium to weak absorptions for the aromatic ring are expected around 1600-1450 cm⁻¹ .

  • Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ will correspond to the methyl and methylene C-H bonds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ester C=OStretch~1745Strong, Sharp
Ketone C=O (Aryl)Stretch~1685Strong, Sharp
C-O (Ester)Stretch~1230 & ~1050Strong
Aromatic C=CStretch~1605, ~1575Medium-Weak
sp³ C-HStretch2980-2850Medium
Aromatic C-HStretch3100-3000Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Experience: NMR spectroscopy provides the most detailed structural information, revealing the connectivity of the carbon and hydrogen framework. ¹H NMR identifies the different types of protons, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR complements this by showing the number of unique carbon environments. Together, they allow for a complete assembly of the molecular structure.[12][13]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.

Data Interpretation & Expected Results

Caption: Structure of this compound with key protons labeled.

¹H NMR (400 MHz, CDCl₃) Based on the structure, we predict five distinct proton signals:

  • Aromatic Protons (H-a, H-b): The para-substituted aromatic ring will exhibit a classic AA'BB' system. The two protons ortho to the carbonyl group (H-a) will be deshielded and appear as a doublet around δ 7.9 ppm . The two protons ortho to the methyl group (H-b) will be more shielded, appearing as a doublet around δ 7.3 ppm .

  • Methylene Protons (H-c): The two protons of the CH₂ group are adjacent to the ketone and the ester oxygen. This environment is highly deshielded, and the signal is expected to be a sharp singlet around δ 5.4 ppm .

  • Aromatic Methyl Protons (H-d): The three protons of the methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic region, around δ 2.4 ppm .

  • Acetyl Methyl Protons (H-e): The three protons of the acetate methyl group are in a standard acetyl environment and will appear as a singlet around δ 2.2 ppm .

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~7.9Doublet (d)2HAr-H (ortho to C=O)
H-b~7.3Doublet (d)2HAr-H (ortho to CH₃)
H-c~5.4Singlet (s)2H-CO-CH₂ -O-
H-d~2.4Singlet (s)3HAr-CH₃
H-e~2.2Singlet (s)3H-O-CO-CH₃

¹³C NMR (100 MHz, CDCl₃) We predict nine unique carbon signals, as the para-substituted ring has four distinct carbon environments due to symmetry.

  • Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbon is typically more deshielded than the ester carbon, expected around δ 191 ppm . The ester carbonyl is expected around δ 170 ppm .

  • Aromatic Carbons: Four signals are expected. The quaternary carbon attached to the carbonyl (C-ipso) will be around δ 131 ppm . The quaternary carbon attached to the methyl group will be around δ 145 ppm . The two sets of CH carbons will appear around δ 129.5 and 129.0 ppm .

  • Aliphatic Carbons: The methylene carbon (-CO-C H₂-O-) will be around δ 66 ppm . The two methyl carbons (aromatic and acetyl) will appear upfield, around δ 22 ppm and δ 21 ppm , respectively.

Chemical Shift (δ, ppm)Assignment
~191Ketone C =O
~170Ester C =O
~145Ar-C -CH₃
~131Ar-C -CO
~129.5Ar-C H
~129.0Ar-C H
~66-CO-C H₂-O-
~22Ar-C H₃
~21-O-CO-C H₃

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved with high confidence through the synergistic application of MS, IR, and NMR.

  • MS confirms the molecular formula C₁₁H₁₂O₃ and provides fragmentation patterns consistent with the proposed α-acetoxy ketone structure.

  • IR provides definitive evidence for the two distinct carbonyl functional groups (aromatic ketone and aliphatic ester).

  • ¹H and ¹³C NMR provide an unambiguous map of the proton and carbon skeleton, confirming the connectivity of all atoms.

The data from each technique is self-validating. The molecular formula from MS aligns perfectly with the count of protons and carbons from NMR. The functional groups identified by IR are fully supported by the chemical shifts observed in the NMR spectra. This rigorous, multi-faceted approach exemplifies a robust protocol for chemical structure verification, essential for advancing research and development in the chemical sciences.

References

  • PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Retrieved from [Link]

  • McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. LibreTexts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. Retrieved from [Link]

  • ACS Publications. (2023). Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-(4-methoxyphenyl)-2-oxoethyl acetate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ketone infrared spectra. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Michael Evans. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-bromoacetophenone. Retrieved from [Link]

  • ResearchGate. (2017). 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate. Retrieved from [Link]

  • YouTube. (2023). Structure Elucidation of Organic Compounds. Michael Evans. Retrieved from [Link]

Sources

2-(4-Methylphenyl)-2-oxoethyl acetate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Methylphenyl)-2-oxoethyl Acetate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. This α-keto ester is a valuable building block in organic synthesis, and its preparation is a subject of interest for researchers in medicinal chemistry and materials science. The described synthesis is a two-step process commencing with the α-bromination of 4'-methylacetophenone to yield the key intermediate, 2-bromo-4'-methylacetophenone. This is followed by a nucleophilic substitution reaction with an acetate salt to furnish the target compound. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering field-proven insights for successful synthesis and scale-up.

Introduction

α-Keto esters are pivotal structural motifs found in numerous biologically active compounds and serve as versatile precursors in a variety of organic transformations.[1] The title compound, this compound, embodies this class of molecules and presents a unique combination of functional groups amenable to further chemical modification. The synthetic strategy discussed herein is predicated on a logical and widely adopted approach in organic chemistry: the conversion of a readily available starting material into a more reactive intermediate, which is then transformed into the desired product.

The pathway involves two distinct stages:

  • Activation via α-Halogenation: The methyl group alpha to the carbonyl in 4'-methylacetophenone is selectively halogenated. The introduction of a bromine atom at this position transforms the α-carbon into a potent electrophilic site, making it susceptible to nucleophilic attack. α-haloketones are highly valuable building blocks precisely because they possess two adjacent electrophilic centers: the α-carbon and the carbonyl carbon.[2][3]

  • Esterification via Nucleophilic Substitution: The resulting 2-bromo-4'-methylacetophenone is then treated with an acetate salt. The acetate anion acts as a nucleophile, displacing the bromide in a classic SN2 reaction to form the final ester product. This method is a well-established and reliable technique for the preparation of phenacyl esters.[4][5]

This guide will elaborate on the mechanistic underpinnings and practical execution of each step.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-4'-methylacetophenone

Principle and Rationale

The most direct route to α-haloketones is the direct halogenation of their corresponding carbonyl precursors.[2] The reaction proceeds via an enol or enolate intermediate. Under acidic conditions, as described in this protocol, the ketone is protonated, which facilitates the formation of the nucleophilic enol tautomer. This enol then attacks an electrophilic bromine source, leading to the α-brominated ketone.[2] The choice of 4'-methylacetophenone as the starting material is strategic due to its commercial availability and the presence of an enolizable proton.

Experimental Protocol: Acid-Promoted Bromination
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4'-methylacetophenone (1 equivalent) and glacial acetic acid (approx. 3-4 mL per gram of ketone). Stir the mixture at room temperature until the ketone is fully dissolved.

  • Bromination: Prepare a solution of bromine (Br₂) (1.05-1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred ketone solution over 30-45 minutes. Maintain the reaction temperature below 30°C using a water bath if necessary. The characteristic red-brown color of bromine should fade as the reaction proceeds.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.[6]

  • Workup and Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (approx. 10-15 mL per gram of starting ketone). A solid precipitate of the crude product should form. To quench any unreacted bromine, add a saturated solution of sodium thiosulfate dropwise until the yellow color disappears.[7]

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and inorganic salts.

  • Purification: The crude 2-bromo-4'-methylacetophenone can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.

Causality Behind Experimental Choices
  • Solvent: Glacial acetic acid is an ideal solvent as it readily dissolves the starting ketone and facilitates the acid-promoted enolization necessary for the reaction.[2]

  • Reagent Stoichiometry: A slight excess of bromine is used to ensure complete conversion of the starting material. However, a large excess should be avoided to minimize the formation of dibrominated byproducts.

  • Temperature Control: The bromination of ketones is an exothermic reaction. Maintaining a controlled temperature is crucial to prevent side reactions, such as bromination on the aromatic ring.

  • Quenching: The use of sodium thiosulfate is a standard and effective method for neutralizing excess bromine, a toxic and corrosive reagent.

Part 2: Synthesis of this compound via Esterification

Principle and Rationale

The synthesis of the final product hinges on the reaction between the α-bromoketone intermediate and a carboxylate salt.[4] This is a bimolecular nucleophilic substitution (SN2) reaction. The carbon-bromine bond in 2-bromo-4'-methylacetophenone is polarized due to the inductive effect of the adjacent carbonyl group, making the α-carbon highly electrophilic and susceptible to attack by the nucleophilic acetate anion.[3]

Experimental Protocol: Nucleophilic Acetate Substitution
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4'-methylacetophenone (1 equivalent) in ethanol or acetonitrile.

  • Addition of Nucleophile: Add anhydrous sodium acetate or potassium acetate (1.2-1.5 equivalents) to the solution. The use of a slight excess of the acetate salt helps to drive the reaction to completion.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C for ethanol) and stir for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the bromo-ketone starting material.[5]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. If a solid (sodium or potassium bromide) has precipitated, remove it by filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the organic solution sequentially with water and brine to remove any remaining inorganic salts and unreacted acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization (e.g., from ethanol/water) or silica gel column chromatography if necessary.

Causality Behind Experimental Choices
  • Nucleophile Source: Anhydrous sodium or potassium acetate are effective, inexpensive, and readily available sources of the acetate nucleophile.

  • Solvent: Ethanol and acetonitrile are suitable polar aprotic or protic solvents that can dissolve the reactants and facilitate the SN2 reaction.

  • Heating: Applying heat increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe. Refluxing ensures a constant and controlled reaction temperature.

  • Washing Steps: The aqueous workup is critical for removing water-soluble impurities, ensuring the purity of the final product.

Data Presentation & Visualization

Overall Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_0 Step 1: α-Bromination cluster_1 Step 2: Esterification (SN2) Start 4'-Methylacetophenone Reagent1 + Br₂ (in Acetic Acid) Start->Reagent1 Intermediate 2-Bromo-4'- methylacetophenone Reagent1->Intermediate Intermediate->Intermediate_ref Reagent2 + Sodium Acetate (in Ethanol) Product 2-(4-Methylphenyl)-2-oxoethyl acetate Reagent2->Product Intermediate_ref->Reagent2

Caption: Two-step synthesis of the target compound from 4'-methylacetophenone.

Table of Reaction Parameters
ParameterStep 1: α-BrominationStep 2: Esterification
Primary Reactant 4'-Methylacetophenone2-Bromo-4'-methylacetophenone
Key Reagent Bromine (Br₂)Sodium Acetate (NaOAc)
Molar Ratio Ketone:Br₂ (1:1.1)Bromo-ketone:NaOAc (1:1.3)
Solvent Glacial Acetic AcidEthanol
Temperature Room Temperature (~25°C)Reflux (~80°C)
Typical Reaction Time 2-4 hours2-4 hours
Typical Yield 75-85%80-95%
Purification Method Recrystallization (Ethanol)Recrystallization / Chromatography

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the α-bromination of 4'-methylacetophenone followed by nucleophilic substitution with an acetate salt. This pathway utilizes common laboratory reagents and established reaction principles, making it an accessible and efficient method for researchers. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during bromination, and thorough purification of the intermediate and final products. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently replicate and adapt this valuable synthetic procedure.

References

  • Wikipedia. α-Halo ketone. [Link]

  • De Kimpe, N. et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]

  • Chemeurope.com. Haloketone. [Link]

  • Al-Zaydi, S. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. [Link]

  • Cowper, R. M. & Reid, E. E. (1947). The Preparation of p-Bromophenacyl Esters and the Characterization of p-Bromophenacyl Formate. Journal of the American Chemical Society. [Link]

  • Mane, R. B. et al. (1986). Synthesis of Phenacyl Esters via Polymer Supported Reagents. Organic Preparations and Procedures International. [Link]

  • ChemistryViews. (2022). Photochemical Synthesis of α-Haloketones. [Link]

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

  • Wang, Y. et al. (2018). Heterogeneous Esterification from α-Hydroxy Ketone and Alcohols through a Tandem Oxidation Process over a Hydrotalcite-Supported Bimetallic Catalyst. ACS Sustainable Chemistry & Engineering. [Link]

Sources

Spectroscopic data of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Data of 2-(4-Methylphenyl)-2-oxoethyl acetate

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 65143-37-5), a key intermediate in various synthetic applications. With a molecular formula of C₁₁H₁₂O₃ and a molecular weight of 192.22 g/mol , the structural elucidation of this compound is paramount for ensuring purity, confirming identity, and understanding its chemical behavior.[1] This document offers an in-depth interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles of chemical spectroscopy. The protocols and interpretations herein are designed to serve as a practical reference for scientists engaged in synthesis, quality control, and analytical development.

Structural and Functional Group Analysis

A robust spectroscopic analysis begins with a foundational understanding of the molecule's structure. This compound is comprised of several key functional groups that give rise to distinct and predictable spectroscopic signals:

  • p-Substituted Aromatic Ring: A tolyl group where the substitution pattern dictates the signals in the aromatic region of the NMR spectrum and characteristic IR bands.

  • Aryl Ketone: The carbonyl group (C=O) directly attached to the aromatic ring is a strong electron-withdrawing group, significantly influencing the electronic environment of adjacent nuclei.

  • Ester (Acetate): This functional group contains a second carbonyl group and a C-O single bond, both of which produce characteristic and strong IR absorptions.

  • Methylene Bridge: The -C(=O)-CH₂-O- moiety links the phenacyl and acetate portions of the molecule.

  • Two Distinct Methyl Groups: One attached to the aromatic ring (tolyl) and one as part of the acetate group, which are chemically non-equivalent and thus distinguishable by NMR.

The interplay of these groups defines the molecule's chemical identity, which is conclusively confirmed by the combination of the following spectroscopic techniques.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides precise information on the number and electronic environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show four distinct signals corresponding to its four sets of non-equivalent protons.

Interpretation and Causality

The chemical shifts are influenced by shielding and deshielding effects from adjacent functional groups.

  • Aromatic Protons (δ ≈ 7.85 and 7.30 ppm): The para-substitution results in a simplified aromatic region. The two protons ortho to the electron-withdrawing ketone carbonyl (C=O) are deshielded and appear further downfield as a doublet. The two protons meta to the carbonyl group are less affected and appear upfield as another doublet. This classic AA'BB' system confirms the 1,4-disubstitution pattern.

  • Methylene Protons (δ ≈ 5.35 ppm): The two protons of the -CH₂- group are chemically equivalent and thus appear as a singlet. They are significantly deshielded due to their position between two electron-withdrawing groups: the ketone carbonyl and the ester oxygen atom.

  • Benzylic Methyl Protons (δ ≈ 2.45 ppm): The three protons of the methyl group attached to the aromatic ring are equivalent and appear as a sharp singlet. Their chemical shift is characteristic of a methyl group on a benzene ring.

  • Acetate Methyl Protons (δ ≈ 2.20 ppm): The three protons of the acetate's methyl group also appear as a singlet. They are deshielded by the adjacent ester carbonyl but are located in a more shielded environment compared to the methylene protons.

Data Summary
Predicted Chemical Shift (δ, ppm)IntegrationMultiplicityAssignment
~7.852HDoublet (d)Aromatic H (ortho to C=O)
~7.302HDoublet (d)Aromatic H (meta to C=O)
~5.352HSinglet (s)-C(=O)CH₂O-
~2.453HSinglet (s)Ar-CH₃
~2.203HSinglet (s)-OC(=O)CH₃
Experimental Protocol

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[2][3] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse program. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient.[2]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative proton ratios.

Figure 2: Standard workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for identifying all non-equivalent carbon atoms in a molecule, providing a "carbon skeleton" map. Due to molecular symmetry, the 11 carbon atoms of this compound produce 9 distinct signals.

Interpretation and Causality

The chemical shifts in ¹³C NMR are highly dependent on the hybridization and electronic environment of the carbon atoms.

  • Carbonyl Carbons (δ ≈ 192 and 170 ppm): These are the most deshielded carbons. The ketone carbonyl carbon appears further downfield (~192 ppm) than the ester carbonyl carbon (~170 ppm), a reliable diagnostic feature.[4][5]

  • Aromatic Carbons (δ ≈ 129-145 ppm): The symmetry of the para-substituted ring results in four signals for the six aromatic carbons. The two quaternary carbons (one attached to the ketone and one to the methyl group) have distinct shifts from the two pairs of equivalent CH carbons.

  • Methylene Carbon (δ ≈ 66 ppm): The carbon of the -CH₂- group is deshielded by the adjacent carbonyl and oxygen atoms, appearing in the typical range for an alpha-carbon to an ester oxygen.

  • Methyl Carbons (δ ≈ 21.7 and 20.6 ppm): The two methyl carbons are in different environments and are clearly resolved. The benzylic methyl carbon (Ar-CH₃) typically appears at a slightly higher chemical shift (~21.7 ppm) than the acetate methyl carbon (-C(=O)CH₃) at ~20.6 ppm.[5]

Data Summary
Predicted Chemical Shift (δ, ppm)Carbon Environment
~192.0Ketone C=O
~170.1Ester C=O
~145.0Aromatic C-CH₃
~133.5Aromatic C-C=O
~129.8Aromatic CH (2C)
~129.5Aromatic CH (2C)
~66.2-C(=O)CH₂O-
~21.7Ar-CH₃
~20.6-OC(=O)CH₃
Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (30-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Utilize a spectrometer operating at a corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz proton instrument).

  • Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet. This technique requires a larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to TMS (δ = 0.0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Interpretation and Causality

The spectrum is dominated by strong absorptions from the carbonyl and C-O bonds.

  • C=O Stretching (1745 cm⁻¹ and 1690 cm⁻¹): The presence of two distinct carbonyl groups is the most prominent feature. The ester carbonyl absorbs at a higher frequency (~1745 cm⁻¹) due to the electron-withdrawing effect of the ester oxygen. The aryl ketone carbonyl, being in conjugation with the aromatic ring, absorbs at a lower frequency (~1690 cm⁻¹).

  • C-O Stretching (1230 cm⁻¹): A strong, characteristic band for the C-O single bond stretch of the acetate group is expected around 1230 cm⁻¹.

  • Aromatic C=C Stretching (1605, 1575 cm⁻¹): Multiple sharp peaks in this region are indicative of the aromatic ring.

  • Aromatic C-H Bending (825 cm⁻¹): A strong absorption in this region is highly diagnostic of 1,4-(para) disubstitution on a benzene ring.

Data Summary
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-3100C-H StretchAromatic & Aliphatic C-H
~1745C=O StretchEster
~1690C=O StretchAryl Ketone
~1605C=C StretchAromatic Ring
~1230C-O StretchEster
~825C-H Bend (out-of-plane)p-Disubstituted Aromatic
Experimental Protocol
  • Sample Preparation: For solid samples, the KBr (potassium bromide) pellet method is standard.[2][6] Mix a small amount of the compound (~1-2 mg) with ~100 mg of dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrument-related absorptions.

  • Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method.

Interpretation and Causality

The fragmentation is driven by the stability of the resulting carbocations.

  • Molecular Ion (M⁺) (m/z = 192): The peak corresponding to the intact molecule's mass is expected at m/z 192, confirming the molecular formula.

  • Base Peak (m/z = 43): The acetyl cation ([CH₃CO]⁺) is very stable and often observed as the base peak (most abundant ion) in the spectra of acetate esters.

  • Key Fragments:

    • m/z = 133: This significant peak results from the loss of the acetoxy radical (•OCOCH₃, 59 Da), forming the stable 4-methylphenacyl cation.

    • m/z = 119: Loss of the entire acetoxymethyl group (•CH₂OCOCH₃, 73 Da) gives the 4-methylbenzoyl cation.

    • m/z = 91: A characteristic peak for toluene-derived compounds, corresponding to the formation of the tropylium ion ([C₇H₇]⁺) after rearrangement of the tolyl cation.

Data Summary
m/z (Mass/Charge Ratio)Proposed Fragment Ion Structure
192[M]⁺ (Molecular Ion)
133[CH₃C₆H₄C(=O)CH₂]⁺
119[CH₃C₆H₄C=O]⁺
91[C₇H₇]⁺ (Tropylium ion)
43[CH₃C=O]⁺ (Base Peak)
Experimental Protocol
  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.[2]

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

mol Molecule [M]⁺ m/z = 192 frag133 [M - 59]⁺ m/z = 133 mol->frag133 - •OCOCH₃ frag119 [M - 73]⁺ m/z = 119 mol->frag119 - •CH₂OCOCH₃ frag43 [CH₃CO]⁺ m/z = 43 (Base Peak) mol->frag43 Cleavage frag91 [C₇H₇]⁺ m/z = 91 frag119->frag91 - CO

Figure 3: Proposed primary fragmentation pathway in EI-MS.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR define the precise connectivity of the proton and carbon frameworks, IR spectroscopy confirms the presence and nature of the key functional groups (ester, ketone, aromatic ring), and mass spectrometry verifies the molecular weight and provides a fragmentation fingerprint consistent with the proposed structure. This integrated spectroscopic approach is indispensable for ensuring material identity, purity, and quality in both academic research and industrial drug development settings.

References

  • PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Wikipedia. (2023). Spectral Database for Organic Compounds. Retrieved from [Link]

  • AIST. (n.d.). Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-(4-Methylphenyl)-2-oxoethyl acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Methylphenyl)-2-oxoethyl acetate, a key intermediate in various synthetic pathways. Lacking extensive published solubility data, this document establishes a predictive framework based on the compound's molecular structure and the principle of "like dissolves like." Furthermore, it offers a detailed, field-proven experimental protocol for researchers to quantitatively determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the theoretical foundation and practical tools necessary for the effective use of this compound.

Introduction: Understanding the Significance of Solubility

This compound is a solid organic compound with a melting point of 86-88°C.[1] Its utility in synthetic chemistry is intrinsically linked to its solubility in various organic solvents. Solubility dictates the choice of reaction media, purification methods such as recrystallization, and the formulation of final products. A thorough understanding of its solubility profile is therefore paramount for optimizing reaction yields, ensuring purity, and developing robust and scalable processes. This guide will first delve into a theoretical prediction of its solubility based on its structural attributes and then provide a practical, step-by-step methodology for its empirical determination.

Theoretical Prediction of Solubility: A Structural Analysis

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental principle, suggesting that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure:

  • Aromatic Ring (p-tolyl group): The presence of the benzene ring substituted with a methyl group introduces a significant nonpolar character to the molecule, favoring solubility in nonpolar solvents through van der Waals interactions.

  • Ketone Group (C=O): The carbonyl group is polar and can act as a hydrogen bond acceptor. This feature suggests potential solubility in polar aprotic solvents.

  • Ester Group (-COO-): The ester functional group is also polar and contains electronegative oxygen atoms, contributing to the molecule's overall polarity and its ability to act as a hydrogen bond acceptor.

  • Methylene Bridge (-CH2-): This flexible, nonpolar linker connects the polar ester group to the rest of the molecule.

Overall, this compound can be classified as a moderately polar molecule. It possesses both nonpolar (aromatic ring, methyl and methylene groups) and polar (ketone and ester groups) regions. This dual character suggests that it will not be readily soluble in the extremes of the polarity spectrum (i.e., highly nonpolar solvents like n-hexane or highly polar protic solvents like water). Instead, its optimal solubility is expected in solvents of intermediate polarity.

Predicted Solubility in Different Solvent Classes

Based on the structural analysis, we can hypothesize the solubility of this compound in the following solvent classes:

  • Nonpolar Solvents (e.g., n-Hexane, n-Heptane): Due to the significant nonpolar aromatic ring, some solubility is expected. However, the polar ketone and ester groups will limit high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): These solvents possess a dipole moment but do not have acidic protons. They can engage in dipole-dipole interactions with the ketone and ester groups of the solute. Therefore, good solubility is predicted in this class of solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can act as both hydrogen bond donors and acceptors. While the ketone and ester oxygens of the solute can accept hydrogen bonds, the lack of a hydrogen bond donor on the solute molecule and the presence of the large nonpolar region will likely result in moderate, rather than high, solubility.

  • Very Polar Solvents (e.g., Water, Dimethyl Sulfoxide): The large nonpolar p-tolyl group is expected to make the compound poorly soluble in water. While DMSO is a strong polar aprotic solvent, the significant nonpolar character of the solute may still limit its solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

To validate the theoretical predictions and provide quantitative data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a given temperature.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature bath or incubator

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare a stock solution of known concentration B Create a calibration curve using HPLC/UV-Vis A->B C Add excess solute to a known volume of solvent in a vial D Equilibrate at a constant temperature with stirring C->D E Allow solid to settle D->E F Withdraw a sample of the supernatant E->F G Filter the sample to remove undissolved solid F->G H Dilute the filtered sample G->H I Analyze the diluted sample using HPLC/UV-Vis H->I J Determine the concentration from the calibration curve I->J K Calculate the solubility (e.g., in mg/mL or mol/L) J->K

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Calibration Curve:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Analyze each standard solution using a validated HPLC or UV-Vis method to generate a calibration curve of instrument response versus concentration.

  • Equilibration:

    • Add an excess amount of this compound to a vial containing a precisely known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial and place it in a constant temperature bath.

    • Stir the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sampling and Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the same HPLC or UV-Vis method used for the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature.

Properties of Common Organic Solvents

The choice of solvent is critical in any chemical process. The following table summarizes the key physical and safety properties of a selection of common organic solvents, categorized by their polarity. This information is essential for selecting appropriate solvents for solubility determination and for ensuring safe handling.

SolventFormulaClassBoiling Point (°C)Polarity IndexKey Hazards
n-HeptaneC₇H₁₆Nonpolar980.1Flammable, Skin Irritant, Aspiration Hazard[2][3]
TolueneC₇H₈Nonpolar1112.4Flammable, Skin Irritant, Reproductive Toxicity[4][5][6]
o-XyleneC₈H₁₀Nonpolar1442.5Flammable, Skin Irritant, Harmful if Inhaled[7][8][9]
Diethyl EtherC₄H₁₀OPolar Aprotic352.8Extremely Flammable, Forms Explosive Peroxides[10][11]
DichloromethaneCH₂Cl₂Polar Aprotic403.1Skin/Eye Irritant, Suspected Carcinogen[12][13][14][15]
AcetoneC₃H₆OPolar Aprotic565.1Highly Flammable, Eye Irritant
Ethyl AcetateC₄H₈O₂Polar Aprotic774.4Highly Flammable, Eye Irritant, Drowsiness[16][17][18][19]
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic664.0Highly Flammable, Forms Explosive Peroxides, Eye Irritant
AcetonitrileC₂H₃NPolar Aprotic825.8Flammable, Harmful if Swallowed/Inhaled/in Contact with Skin[20][21][22][23]
IsopropanolC₃H₈OPolar Protic823.9Highly Flammable, Eye Irritant, Drowsiness[24][25][26][27][28]
EthanolC₂H₆OPolar Protic784.3Highly Flammable, Eye Irritant[1][29][30][31]
MethanolCH₄OPolar Protic655.1Highly Flammable, Toxic if Swallowed/Inhaled/in Contact with Skin[32][33][34][35]
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic1897.2Combustible, Readily Absorbed Through Skin

Disclaimer: This table provides a summary of key hazards. Researchers must consult the full Safety Data Sheet (SDS) for each solvent before use.

Conclusion

This technical guide has provided a dual approach to understanding the solubility of this compound. By analyzing its molecular structure, we have established a predictive framework for its solubility in various organic solvents, anticipating good solubility in polar aprotic solvents of intermediate polarity. To complement this theoretical analysis, a detailed and robust experimental protocol has been presented, enabling researchers to obtain precise quantitative solubility data. The provided table of solvent properties further equips scientists with the necessary information for informed solvent selection and safe laboratory practice. By integrating theoretical prediction with empirical validation, this guide serves as an essential resource for the effective and safe utilization of this compound in research and development.

References

  • Sigma-Aldrich. (2025, July 8).
  • Carl ROTH. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Sigma-Aldrich. (2024, March 14).
  • Sigma-Aldrich. (2024, September 7).
  • Fisher Scientific. (2025, December 19).
  • Carl ROTH. (2016, August 19).
  • Fisher Scientific. (2025, December 18).
  • Fisher Scientific. (2009, September 14).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions.
  • Phoenix Products Co. (2015, July 20).
  • Sigma-Aldrich. (2025, July 30).
  • Fisher Scientific. (2010, June 15).
  • Sigma-Aldrich. (2024, September 8).
  • Fisher Scientific. (2025, December 19).
  • Matrix Scientific. (n.d.). 2-(4-Methylphenyl)
  • Fisher Scientific. (2015, March 23).
  • Fisher Scientific. (2009, April 15).
  • Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2025, December 23).
  • Sigma-Aldrich. (2025, July 8).
  • Sigma-Aldrich. (2025, November 6).
  • Carl ROTH. (n.d.).
  • Acetonitrile - Safety D
  • Chemos GmbH & Co.KG. (2022, August 8).
  • Chemos GmbH & Co.KG. (n.d.).
  • LabChem Inc. (n.d.). Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v.
  • Sigma-Aldrich. (2024, September 9).
  • Airgas. (2019, October 8).
  • RCI Labscan Limited. (2022, August 1).
  • Sigma-Aldrich. (n.d.).
  • Braskem. (2025, November 26).
  • Phoenix Products Co. (2015, July 20).
  • Aquarius Hygiene. (n.d.).
  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet.
  • Penta chemicals. (2024, February 29). Ethanol 96%.
  • Chevron Phillips Chemical. (2022, May 17). n-Heptane (Pure Grade)
  • Sigma-Aldrich. (2014, June 24).
  • OSHA. (2015, March 19).
  • Solvents Australia. (2021, April).
  • Methanex Corporation. (2023, February 9).
  • Thermo Fisher Scientific. (2023, October 12).
  • Jubilant Ingrevia Limited. (n.d.).
  • Marathon Petroleum. (2021, December 28).
  • ScienceLab.com. (2013, January 4). Methanol MSDS.

Sources

Physical state and appearance of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenyl)-2-oxoethyl acetate, a keto ester of significant interest in organic synthesis and medicinal chemistry, serves as a versatile building block for the construction of more complex molecular architectures. Its utility stems from the presence of multiple reactive sites, including a ketone, an ester, and an aromatic ring, which allow for a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, including its physical state, appearance, and key spectroscopic data for its unambiguous identification.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key physical and chemical characteristics of this compound are summarized below.

Physical State and Appearance

At ambient temperature, this compound exists as a solid. This is consistent with its reported melting point of 86-88 °C[1]. While specific details regarding its color and odor are not extensively documented in the literature, related aroyl compounds are often crystalline solids with colors ranging from white to off-white. The odor, if any, is not characterized.

Molecular Structure and Weight

The molecular structure of this compound is presented in Figure 1.

Caption: Molecular Structure of this compound

Its molecular formula is C₁₁H₁₂O₃, and it has a molecular weight of 192.21 g/mol .

Tabulated Physicochemical Data
PropertyValueReference
CAS Number 65143-37-5[1]
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Physical State SolidInferred from melting point
Melting Point 86-88 °C[1]
Boiling Point 295.2±15.0 °C (Predicted)
Density 1.106±0.06 g/cm³ (Predicted)

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the p-substituted benzene ring.

  • Methylene Protons: A singlet for the two protons of the methylene group (-CH₂-) adjacent to the carbonyl and ester groups, likely in the range of δ 5.0-5.5 ppm.

  • Methyl Protons (Aromatic): A singlet for the three protons of the methyl group attached to the aromatic ring, typically around δ 2.4 ppm.

  • Methyl Protons (Acetate): A singlet for the three protons of the acetyl group, expected around δ 2.2 ppm.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

  • Carbonyl Carbons: Two signals for the ketone and ester carbonyl carbons, expected in the downfield region (δ 165-200 ppm).

  • Aromatic Carbons: Signals for the six carbons of the benzene ring in the aromatic region (δ 120-145 ppm).

  • Methylene Carbon: A signal for the methylene carbon adjacent to the carbonyl and ester groups.

  • Methyl Carbons: Two distinct signals for the methyl carbons of the tolyl and acetyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

  • C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the ketone and ester carbonyl groups, typically in the region of 1680-1750 cm⁻¹.

  • C-O Stretching: Absorption bands for the C-O stretching of the ester group.

  • Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

  • Aromatic C=C Bending: Characteristic absorptions in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 192.21. Fragmentation patterns would likely involve the loss of the acetyl group, the entire acetate group, and cleavage at the keto-methylene bond.

Synthesis and Experimental Protocol

A general and reliable method for the synthesis of this compound involves the esterification of 2-bromo-1-(4-methylphenyl)ethan-1-one with acetic acid in the presence of a suitable base.

Workflow for Synthesis and Purification

G cluster_0 Synthesis and Purification Workflow Reactants 2-bromo-1-(4-methylphenyl)ethan-1-one + Acetic Acid + Base (e.g., Triethylamine) Reaction Reaction in suitable solvent (e.g., Acetonitrile) Stir at room temperature Reactants->Reaction Workup Aqueous Workup - Quench with water - Extract with organic solvent - Wash with brine Reaction->Workup Drying Dry organic layer (e.g., Na₂SO₄) Workup->Drying Purification Purification - Evaporation of solvent - Recrystallization or Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a solution of 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetonitrile, add acetic acid (1.2 equivalents) and a base like triethylamine (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction mixture with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Safety Information

This compound is classified as an irritant. It may cause an allergic skin reaction and serious eye irritation[2]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides a detailed overview of the physical state and appearance of this compound, along with essential spectroscopic and synthetic information. This compound's well-defined properties and versatile reactivity make it a valuable tool for professionals in chemical research and drug development. Adherence to proper handling and safety procedures is crucial when working with this chemical.

References

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

  • Organic Syntheses. [Link]

  • The Royal Society of Chemistry. [Link]

Sources

2-(4-Methylphenyl)-2-oxoethyl acetate melting point

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)-2-oxoethyl acetate

Authored by: A Senior Application Scientist

This technical guide provides a detailed exploration of this compound, with a primary focus on its melting point—a critical parameter for identity, purity, and quality control in research and development settings. This document is intended for researchers, scientists, and drug development professionals who utilize substituted acetophenone derivatives in their synthetic and analytical workflows.

Introduction and Compound Significance

This compound, also known as α-acetoxy-4-methylacetophenone, is a keto-ester derivative of toluene. Compounds of this class serve as versatile intermediates in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceuticals and specialty chemicals. The precise determination of its physical properties, such as the melting point, is fundamental. The melting point provides a rapid and cost-effective preliminary assessment of a sample's purity and serves as a crucial identification characteristic. A sharp, well-defined melting range is indicative of high purity, whereas a depressed and broad range typically signals the presence of impurities.

Physicochemical Properties

A summary of the key identifying and physical properties of this compound is presented below.

PropertyValueSource(s)
Melting Point 86-88 °C[1][2][3]
CAS Number 65143-37-5[2][4]
Molecular Formula C₁₁H₁₂O₃[1][2]
Molecular Weight 192.21 g/mol [2]
Boiling Point 295.2 ± 15.0 °C (Predicted)[2][3]
Hazard Classification Irritant[1][3]

Below is the chemical structure of the compound.

Caption: Chemical structure of this compound.

Context: Synthetic Pathway

Understanding the synthesis of this compound is crucial as the reagents and byproducts of the reaction are potential sources of impurities that can affect its melting point. A common and logical synthetic route involves the nucleophilic substitution of an α-haloketone precursor, 2-bromo-4'-methylacetophenone, with an acetate salt.

This two-step process begins with the bromination of 4'-methylacetophenone, followed by the displacement of the bromide with an acetate anion.

SynthesisWorkflow start 2-Bromo-4'-methylacetophenone (Precursor) process Nucleophilic Substitution start->process Substrate reagent Acetate Source (e.g., Sodium Acetate) reagent->process Nucleophile product This compound (Final Product) process->product

Caption: Proposed synthesis of this compound.

The primary precursor, 2-bromo-4'-methylacetophenone, is a white to light yellow crystalline solid with a reported melting point of 45-49 °C.[5] Incomplete reaction would leave this starting material as a key impurity, which would depress and broaden the melting point of the final product due to the formation of a eutectic mixture.

Experimental Protocol: Melting Point Determination

The following protocol outlines the standard procedure for determining the melting point of this compound using a capillary melting point apparatus. This method is a self-validating system when calibrated against standards of known melting points.

A. Instrumentation and Materials

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device).

  • Capillary tubes (sealed at one end).

  • Sample of this compound, finely powdered.

  • Spatula and watch glass.

  • Certified melting point standards (e.g., benzophenone, 48.5-51 °C; caffeine, 235-237.5 °C).

B. Protocol Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording prep1 1. Dry and finely powder the crystalline sample on a watch glass. prep2 2. Tap the open end of a capillary tube into the powder to pack a 2-3 mm column of sample. prep1->prep2 prep3 3. Compact the sample at the bottom by tapping or dropping through a long glass tube. prep2->prep3 measure1 4. Place the capillary tube into the heating block of the apparatus. prep3->measure1 measure2 5. Set a rapid heating rate (10-15 °C/min) to find an approximate melting point. measure3 6. Allow the apparatus to cool. Prepare a new sample. measure4 7. Set the starting temperature to ~15 °C below the approximate melting point. measure5 8. Set a slow heating rate (1-2 °C/min) through the expected melting range. record1 9. Record T1: The temperature when the first drop of liquid appears. measure5->record1 record2 10. Record T2: The temperature when the last solid crystal melts. record1->record2 record3 11. Report the melting range as T1 - T2. record2->record3

Caption: Standard workflow for capillary melting point determination.

C. Causality and Interpretation

  • Why a fine powder? A finely powdered sample ensures uniform heat distribution throughout the sample, preventing localized superheating and leading to a more accurate and sharper melting range.

  • Why a slow heating rate? A slow heating rate of 1-2 °C per minute near the melting point is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are in thermal equilibrium. A faster rate will cause the thermometer reading to lag behind the actual sample temperature, resulting in an artificially wide and elevated melting range.

  • Interpreting the Range (T1 - T2): For a highly pure, crystalline organic compound, the melting range should be narrow, typically less than 2 °C. The observed range of 86-88 °C for this compound is characteristic of a substance with good purity.[1][2][3] The presence of soluble impurities disrupts the crystal lattice, requiring less energy to break it apart. This phenomenon, known as freezing-point depression, results in a lower T1 and a broader melting range (T2-T1).

Safety and Handling

This compound is classified as an irritant.[1][3] Therefore, standard laboratory safety protocols must be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

The melting point of this compound is a well-defined physical constant reported to be in the range of 86-88 °C.[1][2][3] This parameter is essential for the rapid assessment of its identity and purity. The accurate determination of this value relies on a meticulous experimental technique, including proper sample preparation and a controlled heating rate, as detailed in this guide. For professionals in synthetic and medicinal chemistry, a precise understanding of this property and its measurement is indispensable for ensuring the quality and reproducibility of their scientific outcomes.

References

Sources

The Rising Therapeutic Potential of 2-(4-Methylphenyl)-2-oxoethyl Acetate Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Promising Chemical Scaffold

In the relentless pursuit of novel therapeutic agents, the scientific community continuously explores new chemical scaffolds that harbor the potential for significant biological activity. Among these, the derivatives of 2-(4-Methylphenyl)-2-oxoethyl acetate are emerging as a class of compounds with considerable promise. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and therapeutic potential of these derivatives. Drawing upon established principles and analogous compound classes, this document aims to serve as a foundational resource to stimulate and guide further research and development in this exciting area.

Synthetic Pathways: Crafting the Molecular Architecture

The synthesis of this compound derivatives can be approached through several established chemical transformations. A common and efficient method involves the esterification of the corresponding α-hydroxy ketone.

General Synthesis Scheme

A plausible and versatile synthetic route commences with the readily available 4-methylacetophenone. This is then subjected to α-bromination to yield 2-bromo-1-(4-methylphenyl)ethan-1-one. Subsequent reaction with a carboxylate salt affords the desired 2-(4-Methylphenyl)-2-oxoethyl carboxylate derivative. For the parent acetate derivative, sodium acetate is employed.

Synthesis_Pathway Start 4-Methylacetophenone Reagent1 Br2, HBr (cat.) Start->Reagent1 Intermediate1 2-Bromo-1-(4-methylphenyl)ethan-1-one Reagent2 R-COO-Na+ Intermediate1->Reagent2 Reagent1->Intermediate1 Product 2-(4-Methylphenyl)-2-oxoethyl R-carboxylate Derivatives Reagent2->Product caption Fig. 1: General synthesis of 2-(4-Methylphenyl)-2-oxoethyl carboxylates.

Caption: General synthesis of 2-(4-Methylphenyl)-2-oxoethyl carboxylates.

Detailed Experimental Protocol: Synthesis of this compound
  • α-Bromination of 4-Methylacetophenone: To a solution of 4-methylacetophenone (1 equivalent) in a suitable solvent such as methanol or acetic acid, add a catalytic amount of hydrobromic acid. While stirring, slowly add bromine (1 equivalent) at room temperature. The reaction mixture is stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-cold water. The precipitated product, 2-bromo-1-(4-methylphenyl)ethan-1-one, is filtered, washed with water, and dried.

  • Esterification: The crude 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). Sodium acetate (1.2 equivalents) is added, and the mixture is stirred at a slightly elevated temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).

  • Final Purification: The reaction mixture is cooled and poured into water. The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Antimicrobial and Antifungal Activity: A New Frontier in Combating Drug Resistance

The growing threat of antimicrobial resistance necessitates the discovery of novel agents with unique mechanisms of action. Derivatives of phenacyl esters and related keto-esters have demonstrated promising antimicrobial and antifungal properties. It is hypothesized that this compound derivatives will exhibit similar, and potentially enhanced, activities.

Postulated Mechanism of Action

The antimicrobial action of α-acyloxy ketones is not fully elucidated but is thought to involve multiple targets. One proposed mechanism is the disruption of the microbial cell membrane, leading to increased permeability and eventual cell lysis. The lipophilic nature of the 2-(4-Methylphenyl)-2-oxoethyl moiety would facilitate its intercalation into the lipid bilayer of the cell membrane.

Antimicrobial_Mechanism Compound 2-(4-Methylphenyl)-2-oxoethyl acetate derivative Membrane Bacterial Cell Membrane Compound->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Lysis Cell Lysis Disruption->Lysis caption Fig. 2: Postulated mechanism of antimicrobial action. SAR_Model cluster_Aryl Aryl Ring Substituents cluster_Ester Ester Moiety cluster_Bioactivity Biological Activity Core 2-(4-Methylphenyl)-2-oxoethyl Core Aryl_Sub Position and nature of substituents (e.g., electron-donating/withdrawing groups) on the 4-methylphenyl ring Core->Aryl_Sub Ester_Chain Chain length and branching of the R-group in the carboxylate Core->Ester_Chain Activity Antimicrobial Potency Antifungal Efficacy Anticancer Cytotoxicity Selectivity Aryl_Sub->Activity Ester_Chain->Activity caption Fig. 3: Key structural features for SAR studies.

Caption: Key structural features for SAR studies.

Key Areas for SAR Exploration
  • The Carboxylate Moiety: The nature of the 'R' group in the acetate (R-COO-) moiety can be varied. Increasing the lipophilicity of this group (e.g., by using longer alkyl chains) may enhance membrane permeability and thus improve antimicrobial and anticancer activity.

  • The Aryl Ring: Substituents on the 4-methylphenyl ring can be introduced to modulate the electronic and steric properties of the molecule. Electron-withdrawing groups, for instance, may enhance the electrophilicity of the carbonyl carbon, potentially leading to increased reactivity with biological nucleophiles.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the potential for diverse biological activities, makes them an attractive area for further investigation.

Future research should focus on:

  • Synthesis and screening of a diverse library of derivatives to establish robust structure-activity relationships.

  • Elucidation of the precise mechanisms of action for their antimicrobial, antifungal, and anticancer effects.

  • In vivo studies to evaluate the efficacy and safety of the most promising lead compounds in animal models.

References

  • Siddiqui, S. Z., Rehman, A., Abbasi, M. A., Abbas, N., Khan, K. M., Ashraf, M., & Ejaz, S. A. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide. Pakistan journal of pharmaceutical sciences, 26(3). [Link]

  • Guan, L. P., Jin, Q. H., Tian, G. R., Chai, K. Y., & Quan, Z. S. (2011). Synthesis and antibacterial evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids. Archives of pharmacal research, 34(6), 893–900. [Link]

  • Hassan, H. A., Aly, A. A., & Bräse, S. (2012). Synthesis, spectral characterization, in-vitro antibacterial and antifungal activities of novel (2E)-ethyl-2-(2-(2, 4-dinitrophenyl) hydrazono)-4-(naphthalen-2-yl)-6-arylcyclohex-3-enecarboxylates. Journal of the Chinese Chemical Society, 59(1), 107-115. [Link]

  • Zainuddin, N., Ashaari, Z., & Mohamed, M. (2017). Study of Dendrophthoe Pentandra Ethyl Acetate Extract as Potential Anticancer Candidate on Safety and Toxicity Aspects. Journal of Drug and Alcohol Research, 6(5), 1-8. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2013). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 15(3), 21-25. [Link]

  • Tilve, S., Kumar, A., & Pednekar, S. (2010). Synthesis and Anti-microbial studies of (E)-4-Oxoalk-2-enoic acids. Journal of Chemical and Pharmaceutical Research, 2(4), 83-89. [Link]

  • Hassan, A. A., & Dabaja, A. (2019). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. Journal of the Serbian Chemical Society, 84(10), 1083-1094. [Link]

  • Shoaib, M., Ganbarov, K., Israilova, A., Babayeva, I., & Ismiyev, A. (2019). Exploring the Antifungal and Antibacterial Properties of Diethyl-4-Hydroxy-4-Methyl-2-(3-Nitrophenyl)-6-Oxocyclohexane-1,3-Dicarboxylate. Advances in Biotechnology & Microbiology, 15(2). [Link]

  • Rojas-Bautista, R., González-Andrade, M., Rivera, G., & García-Rivas, G. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. International Journal of Molecular Sciences, 24(18), 14361. [Link]

  • Liu, X., Wang, Y., Zhang, Y., Li, J., & Li, Z. (2021). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Bioactive Compounds, 17(8), 1-13. [Link]

  • Al-Omair, M. A., Ali, A. A., & El-Emam, A. A. (2015). Anticancer activity of newly synthesized pyrazolyl and oxadiazolyl glycosides based on thienopyrimidine nucleus and their acyclic analogs. Journal of the Chinese Chemical Society, 62(10), 875-884. [Link]

  • Shah, P. J., & Patel, H. R. (2024). Synthesis, characterization and antimicrobial activity of some new N-formyl tetrahydropyrimidine derivatives. Chemical Review and Letters, 7(3), 209-216. [Link]

  • Siddiqui, S. Z., Rehman, A., Abbasi, M. A., Abbas, N., Khan, K. M., Ashraf, M., & Ejaz, S. A. (2013). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide. Pakistan journal of pharmaceutical sciences, 26(3). [Link]

  • Shi, D. H., Song, M. Q., Ma, X. D., Su, J. B., Wang, J., Wang, X. J., Liu, Y. W., Liu, W. W., & Si, X. X. (2021). Synthesis, characterization, crystal structures, and the biological evaluation of 2-phenylthiazole derivatives as cholinesterase inhibitors. Journal of the Iranian Chemical Society, 18(6), 1435-1446. [Link]

  • Ali, M. A., Ismail, R., Choon, T. S., & Pandian, S. (2014). Synthesis, characterization and biological evaluation of N-methyl derivatives of norbelladine. Molecules, 19(11), 18648–18663. [Link]

  • Kaspady, M., Narayanaswamy, V. K., Raju, N. S., & Girija, C. R. (2011). Synthesis, characterization and biological screening of novel N-(2-chloro-4-(trifluoromethyl) phenyl)-4-(substitutedphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxamide. Journal of Chemical and Pharmaceutical Research, 3(2), 733-740. [Link]

  • Hassan, I. A., & Jabar, A. T. (2025). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 66(1), 345-356. [Link]

  • Kumar, A., Singh, R., & Kumar, R. (2019). Synthesis, structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & medicinal chemistry letters, 29(16), 2118–2122. [Link]

  • Zang, T., Liu, Y., Chen, Y., Liu, Y., & Zhang, J. (2021). Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. Molecules, 26(11), 3237. [Link]

  • Kącka, A., & Sadowski, Z. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. International Journal of Molecular Sciences, 22(16), 8864. [Link]

  • Wang, Y., Wang, Y., Zhang, Y., Li, J., & Li, Z. (2020). Design, synthesis and structure-activity relationship of rhenium 2-arylbenzothiazoles as β-amyloid plaque binding agents. European Journal of Medicinal Chemistry, 188, 112015. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2014). Synthesis of Biologically Active C-2-Substituted Benzothiazoles. Molecules, 19(8), 11344–11370. [Link]

  • Gnanasekaran, R., & Gerenimo, M. (2015). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of medicinal chemistry, 58(2), 719–732. [Link]

  • Kaczor, A. A., & Płaziński, W. (2020). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. International journal of molecular sciences, 21(18), 6821. [Link]

  • Singh, A., Kumar, A., & Singh, R. K. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Journal of Fungi, 7(5), 369. [Link]

  • Shah, M. D., & Singh, V. K. (2014). Antimicrobial activity and inactivation mechanism of lactonic and free acid sophorolipids against Escherichia coli O157:H7. Journal of food science, 79(6), M1143–M1150. [Link]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 2-(4-methylphenyl)-2-oxoethyl acetate, a valuable intermediate in organic synthesis. The protocol details a robust and reproducible method starting from the readily available 2-bromo-4'-methylacetophenone. This application note elaborates on the underlying chemical principles, provides a detailed step-by-step protocol, outlines necessary safety precautions, and offers guidance on the characterization of the final product. The presented method is designed to be accessible to researchers with a foundational understanding of synthetic organic chemistry.

Introduction

This compound is an important building block in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry and materials science. Its structure incorporates a phenacyl acetate moiety, which can participate in a range of chemical transformations. The synthesis of this compound is typically achieved through the nucleophilic substitution of an α-haloketone with an acetate salt. This protocol focuses on the reaction between 2-bromo-4'-methylacetophenone and potassium acetate, a common and efficient method for this transformation.

The core of this synthesis lies in the SN2 reaction mechanism. The α-carbon of the ketone is rendered electrophilic by the inductive effect of both the adjacent carbonyl group and the bromine atom, facilitating the attack by a nucleophile.[1] Acetate, being a moderately basic nucleophile, is well-suited for this reaction as it minimizes competing side reactions, such as elimination, which can occur with stronger bases.[2]

Reaction Scheme & Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The acetate ion (CH₃COO⁻) acts as the nucleophile, attacking the α-carbon of 2-bromo-4'-methylacetophenone and displacing the bromide ion.

Reaction:

CH₃C₆H₄COCH₂Br + CH₃COOK → CH₃C₆H₄COCH₂OCOCH₃ + KBr

Mechanism:

The reaction is a concerted process where the bond formation between the acetate oxygen and the α-carbon occurs simultaneously with the cleavage of the carbon-bromine bond.

Caption: Figure 1. SN2 Synthesis Workflow

Materials and Equipment

Reagent/MaterialGradeSupplierCAS No.
2-Bromo-4'-methylacetophenone≥98%Sigma-Aldrich619-41-0
Potassium AcetateAnhydrous, ≥99%Fisher Scientific127-08-2
AcetoneACS GradeVWR67-64-1
DichloromethaneACS GradeVWR75-09-2
Sodium BicarbonateSaturated aq. solution-144-55-8
Anhydrous Sodium SulfateACS GradeFisher Scientific7757-82-6
Round-bottom flask (100 mL)---
Reflux condenser---
Magnetic stirrer and stir bar---
Heating mantle---
Separatory funnel (250 mL)---
Rotary evaporator---
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄--

Experimental Protocol

4.1. Reaction Setup

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4'-methylacetophenone (5.0 g, 23.5 mmol).

  • Add anhydrous potassium acetate (3.46 g, 35.3 mmol, 1.5 equivalents).

  • Add 50 mL of acetone to the flask.

  • Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.

4.2. Reaction Execution

  • Begin stirring the mixture.

  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 3-4 hours.

  • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[3] Use a 4:1 hexane:ethyl acetate eluent system. The starting material (2-bromo-4'-methylacetophenone) will have a higher Rf value than the product.

4.3. Work-up and Purification

  • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the acetone using a rotary evaporator.

  • To the resulting residue, add 50 mL of dichloromethane and 50 mL of water.

  • Transfer the mixture to a 250 mL separatory funnel and shake vigorously.

  • Separate the organic layer.

  • Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol.

Caption: Figure 2. Step-by-step experimental workflow.

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J=8.0 Hz, 2H), 7.30 (d, J=8.0 Hz, 2H), 5.30 (s, 2H), 2.45 (s, 3H), 2.20 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 192.5, 170.0, 145.0, 132.0, 129.5, 128.5, 66.0, 21.8, 20.5.

  • Melting Point: Literature melting points for similar compounds are in the range of 63-65 °C.[4]

  • FT-IR (KBr, cm⁻¹): ~1750 (C=O, ester), ~1690 (C=O, ketone).

Safety Precautions

  • 2-Bromo-4'-methylacetophenone is a lachrymator and is irritating to the skin, eyes, and respiratory system.[5][6][7] It should be handled in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][5][6]

  • Acetone and dichloromethane are flammable and volatile organic solvents. Avoid open flames and ensure proper ventilation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[5][6]

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or temperature.Extend the reflux time and ensure the reaction is at the correct temperature.
Wet potassium acetate or solvent.Use anhydrous potassium acetate and ensure the solvent is dry.
Low yieldInefficient extraction or purification.Perform extractions multiple times and optimize the recrystallization solvent system.
Side reactions.Ensure the use of a moderately basic nucleophile like acetate to avoid elimination.
Product contaminationIncomplete removal of starting materials or by-products.Optimize the washing steps during work-up and consider column chromatography for purification if recrystallization is insufficient.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying SN2 mechanism and adhering to the detailed experimental procedure and safety guidelines, researchers can successfully synthesize this valuable chemical intermediate for their research and development needs.

References

  • JoVE. (2025-05-22). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Retrieved from [Link]

  • Capot Chemical. (2009-03-23). MSDS of 2-Bromo-4'-methylacetophenone. Retrieved from [Link]

  • Al-Zaydi, K. M. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(8), 14386–14445. Retrieved from [Link]

  • University of Pretoria. (2020). Nucleophilic substitution reactions of α-haloketones: A computational study. Retrieved from [Link]

  • Pearson, R. G., Langer, S. H., Williams, F. V., & McGuire, W. J. (1952). Mechanism of the Reaction of α-Haloketones with Weakly Basic Nucleophilic Reagents. Journal of the American Chemical Society, 74(20), 5130–5132. Retrieved from [Link]

  • YouTube. (2019-01-09). Mechanism of alpha-halogenation of ketones. Retrieved from [Link]

  • Google Patents. (2010). Method for preparing phenylacetate.
  • Sciencemadness.org. Phenyl Acetate Preparation (from Phenol and Acetic Acid). Retrieved from [Link]

  • Google Patents. (1975). Process for preparing phenyl acetate and related products.
  • PubChem. 2-Bromo-4'-methylacetophenone. Retrieved from [Link]

  • SciSpace. (2013). Phenyl acetate preparation method. Retrieved from [Link]

  • Organic Syntheses. Methyl 2-(2-acetylphenyl)acetate. Retrieved from [Link]

  • PubChem. Methyl 2-oxo-2-(m-tolyl)acetate. Retrieved from [Link]

  • ChemSynthesis. 2-(4-methoxyphenyl)-2-oxoethyl acetate. Retrieved from [Link]

  • MDPI. (2021). 2,2-Bis(phenylselanyl)-1-(p-tolyl)vinyl 2-Oxo-2-(p-tolyl)acetate. Retrieved from [Link]

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • Organic Syntheses. 4-bromoacetophenone. Retrieved from [Link]

  • Autech. Exploring 2-Bromo-4'-Methylacetophenone: Properties and Applications. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Recrystallization and Chromatographic Purification

Introduction and Compound Profile

2-(4-Methylphenyl)-2-oxoethyl acetate is a member of the α-acetoxy ketone class of organic compounds. These molecules are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals, often serving as precursors to more complex structures like α-hydroxy ketones and various heterocyclic systems[1]. The introduction of the acetoxy group adjacent to the carbonyl provides a key functional handle for subsequent chemical transformations.

Given its role as a synthetic building block, the purity of this compound is paramount. Impurities, such as unreacted starting materials or reaction byproducts, can lead to undesirable side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the most effective purification techniques for this compound, grounded in its specific physicochemical properties.

Compound Physicochemical Data:

PropertyValueSource
CAS Number 65143-37-5[2][3]
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.22 g/mol [3]
Appearance Solid[3]
Melting Point 86-88 °C[3]

The solid nature and distinct melting point of this compound are critical data points that strongly suggest recrystallization as a primary and highly effective purification strategy.

Pre-Purification Analysis: Understanding Potential Impurities

Effective purification begins with a clear understanding of the potential impurities in the crude product mixture. This compound is commonly synthesized via the α-acetoxylation of 4'-methylacetophenone[4]. This process, while efficient, can introduce several impurities that must be removed.

Common Synthesis Pathway and Associated Impurities:

start Crude Product wash Aqueous Bicarbonate Wash (To remove acidic impurities) start->wash decision1 Purity by TLC/¹H NMR > 90%? And main impurity is starting material? decision2 Multiple Impurities or Impurities with Similar Polarity? decision1->decision2 No recrystallization Protocol 1: Recrystallization decision1->recrystallization Yes decision2->recrystallization No (Minor Impurities) chromatography Protocol 2: Flash Column Chromatography decision2->chromatography Yes end_product Pure Product (Verify by MP, NMR, HPLC) recrystallization->end_product chromatography->end_product wash->decision1

Sources

The Versatility of 2-(4-Methylphenyl)-2-oxoethyl acetate: A Strategic Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifaceted Building Block

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(4-Methylphenyl)-2-oxoethyl acetate, an α-acyloxy ketone, has emerged as a highly valuable and versatile precursor for the synthesis of a diverse array of heterocyclic compounds.[1][2] Its unique structural motif, featuring a reactive α-keto acetate functionality, provides a gateway to a multitude of cyclization strategies, enabling the construction of key heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of medicinally relevant heterocycles, including imidazoles, pyrazoles, and oxazoles. Through detailed application notes and step-by-step protocols, we aim to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively harness the synthetic potential of this remarkable building block.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 65143-37-5[3]
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3]
Appearance White to off-white crystalline solid
Melting Point 86-88 °C
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Application in Heterocyclic Synthesis: A Gateway to Privileged Scaffolds

The strategic placement of a ketone and a leaving group (acetate) in a 1,2-relationship makes this compound an ideal precursor for the construction of five-membered heterocycles through condensation and cyclization reactions.

I. Synthesis of Substituted Imidazoles

Imidazole-containing compounds represent a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities. The Radziszewski reaction and its modern variations provide a robust strategy for the synthesis of substituted imidazoles. This compound can serve as a key 1,2-dicarbonyl surrogate in a one-pot, multi-component reaction to afford highly functionalized imidazoles.[4][5]

Mechanistic Rationale:

The reaction is proposed to proceed through the initial condensation of the aldehyde with ammonia (from ammonium acetate) to form an imine. Concurrently, this compound reacts with ammonia to form an α-amino ketone intermediate. The subsequent condensation of the imine with the α-amino ketone, followed by cyclization and aromatization, yields the desired 2,4,5-trisubstituted imidazole.

mechanistic_pathway_imidazole reagents R-CHO + NH₄OAc intermediate1 Imine (R-CH=NH) reagents->intermediate1 building_block This compound intermediate2 α-Amino Ketone building_block->intermediate2  + NH₃ intermediate3 Condensed Intermediate intermediate1->intermediate3 intermediate2->intermediate3 imidazole 2,4,5-Trisubstituted Imidazole intermediate3->imidazole Cyclization & Aromatization

Figure 1: Proposed workflow for the synthesis of substituted imidazoles.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-4-(4-methylphenyl)-5-phenyl-1H-imidazole

This protocol describes a general procedure for the synthesis of a 2,4,5-trisubstituted imidazole using this compound, a representative aromatic aldehyde, and ammonium acetate.

Materials:

  • This compound (1.0 mmol, 192.2 mg)

  • Benzaldehyde (1.0 mmol, 106.1 mg, 0.10 mL)

  • Ammonium acetate (5.0 mmol, 385.4 mg)

  • Glacial acetic acid (5 mL)

  • Ethanol

  • Deionized water

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Add glacial acetic acid (5 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 7:3).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water (50 mL) with constant stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The solid product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 2-phenyl-4-(4-methylphenyl)-5-phenyl-1H-imidazole.

  • Dry the purified product under vacuum to a constant weight.

Self-Validation and Characterization:

The identity and purity of the synthesized imidazole can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value for the target compound.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the presence of the expected proton and carbon signals corresponding to the imidazole core and the substituent groups.

  • Mass Spectrometry: Determine the molecular weight of the product to confirm the expected molecular formula.

  • FT-IR Spectroscopy: Identify the characteristic absorption bands for the N-H bond and the aromatic C-H and C=N bonds.

ParameterExpected Outcome
Yield 60-80% (Varies with the aldehyde used)
Physical Appearance Crystalline solid
Purity (by NMR/LC-MS) >95% after recrystallization
II. Synthesis of Substituted Pyrazoles

Pyrazoles are another class of five-membered nitrogen-containing heterocycles with significant applications in drug discovery. The Knorr pyrazole synthesis and related methodologies offer a direct route to this scaffold. This compound, with its 1,2-dicarbonyl-like reactivity upon hydrolysis or in the presence of a nucleophile, can be effectively utilized in condensation reactions with hydrazine derivatives to construct the pyrazole ring.[6][7][8]

Mechanistic Rationale:

The synthesis of pyrazoles from this compound and hydrazine involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the in-situ generated 1,2-dicarbonyl species. This is followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the hydrazine derivative and the reaction conditions.

mechanistic_pathway_pyrazole building_block This compound intermediate1 Hydrazone Intermediate building_block->intermediate1 Hydrolysis/Nucleophilic Attack hydrazine Hydrazine Derivative (R-NHNH₂) hydrazine->intermediate1 intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Condensation pyrazole Substituted Pyrazole intermediate2->pyrazole Dehydration

Figure 2: Proposed workflow for the synthesis of substituted pyrazoles.

Experimental Protocol: Synthesis of 3-(4-Methylphenyl)-1H-pyrazole

This protocol outlines a general procedure for the synthesis of a 3-substituted pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 mmol, 192.2 mg)

  • Hydrazine hydrate (1.2 mmol, 60.1 mg, ~0.06 mL)

  • Ethanol (10 mL)

  • Glacial acetic acid (catalytic amount, ~2-3 drops)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Add hydrazine hydrate (1.2 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux (approximately 80 °C) for 3-5 hours. Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate, 1:1).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 3-(4-methylphenyl)-1H-pyrazole.

Self-Validation and Characterization:

  • Melting Point/Boiling Point: Determine the physical state and melting or boiling point of the product.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the pyrazole ring and the substituent.

  • Mass Spectrometry: Verify the molecular weight of the synthesized pyrazole.

  • FT-IR Spectroscopy: Observe the characteristic N-H stretching vibration and the aromatic C-H and C=N absorptions.

ParameterExpected Outcome
Yield 50-70%
Physical Appearance Solid or oil
Purity (by NMR/GC-MS) >95% after chromatography
III. Synthesis of Substituted Oxazoles

Oxazoles are another important class of five-membered heterocycles found in numerous natural products and pharmaceuticals. The Robinson-Gabriel synthesis and related methods provide a classical approach to oxazoles. This compound can be utilized as a precursor to an α-acylamino ketone, which can then undergo cyclodehydration to form the oxazole ring.[9][10][11]

Mechanistic Rationale:

The synthesis of oxazoles from this compound typically involves a two-step process. First, the acetate group is displaced by an amide, which can be achieved through reaction with a primary amide or by hydrolysis followed by acylation. The resulting α-acylamino ketone then undergoes acid-catalyzed cyclodehydration to furnish the oxazole ring.

mechanistic_pathway_oxazole building_block This compound intermediate1 α-Acylamino Ketone building_block->intermediate1 Amidation amide Primary Amide (R-CONH₂) amide->intermediate1 oxazole Substituted Oxazole intermediate1->oxazole Cyclodehydration (Acid Catalyst)

Figure 3: Proposed workflow for the synthesis of substituted oxazoles.

Experimental Protocol: Synthesis of 2-Phenyl-4-(4-methylphenyl)oxazole

This protocol describes a two-step synthesis of a 2,4-disubstituted oxazole starting from this compound and benzamide.

Step 1: Synthesis of N-(2-(4-methylphenyl)-2-oxoethyl)benzamide (α-Acylamino Ketone Intermediate)

Materials:

  • This compound (1.0 mmol, 192.2 mg)

  • Benzamide (1.2 mmol, 145.4 mg)

  • Potassium carbonate (1.5 mmol, 207.3 mg)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol), benzamide (1.2 mmol), and potassium carbonate (1.5 mmol).

  • Add DMF (5 mL) and stir the mixture at 80 °C for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be used in the next step without further purification, or it can be recrystallized from ethanol.

Step 2: Cyclodehydration to 2-Phenyl-4-(4-methylphenyl)oxazole

Materials:

  • N-(2-(4-methylphenyl)-2-oxoethyl)benzamide (from Step 1)

  • Concentrated sulfuric acid (2 mL) or Polyphosphoric acid (PPA) (approx. 2 g)

Procedure:

  • Place the crude N-(2-(4-methylphenyl)-2-oxoethyl)benzamide in a small round-bottom flask.

  • Carefully add concentrated sulfuric acid (2 mL) or PPA (approx. 2 g) to the flask at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours, then heat to 50-60 °C for an additional 1-2 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4-(4-methylphenyl)oxazole.

Self-Validation and Characterization:

  • Melting Point: Determine the melting point of the final oxazole product.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the formation of the oxazole ring and the positions of the substituents.

  • Mass Spectrometry: Verify the molecular weight of the product.

  • FT-IR Spectroscopy: Observe the disappearance of the N-H and C=O (amide) stretching bands and the appearance of characteristic oxazole ring vibrations.

ParameterExpected Outcome
Overall Yield 40-60% over two steps
Physical Appearance Crystalline solid
Purity (by NMR/LC-MS) >95% after recrystallization

Conclusion: A Versatile and Indispensable Synthetic Tool

This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its inherent reactivity and versatility provide a reliable and efficient entry point to a wide range of medicinally important heterocyclic scaffolds, including imidazoles, pyrazoles, and oxazoles. The protocols detailed in this guide serve as a practical foundation for researchers to explore and expand upon the synthetic utility of this valuable compound. By understanding the underlying mechanistic principles and employing the robust experimental procedures outlined herein, scientists can confidently integrate this compound into their synthetic strategies for the discovery and development of novel chemical entities.

References

  • Prasad, P. K., & Kumar, A. (2018). Recent methods for the synthesis of α-acyloxy ketones. Organic & Biomolecular Chemistry, 16(48), 9314-9333. [Link]

  • Zhang, Q. B., Ban, Y. L., Zhou, D. G., Zhou, P. P., Wu, L. Z., & Liu, Q. (2016). Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. Organic Letters, 18(20), 5256–5259. [Link]

  • Di Mola, A., et al. (2019). A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. The Journal of Organic Chemistry, 84(15), 9375-9383. [Link]

  • Prasad, P. K. (2018). Recent methods for the synthesis of α-acyloxy ketones. SciSpace. [Link]

  • Zhang, Q.-B., et al. (2016). Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Bandyopadhyay, D., et al. (2014). An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles. Chemistry Central Journal, 8(1), 1-6. [Link]

  • Various Authors. Imidazole synthesis. Organic Chemistry Portal. [Link]

  • Hilal, H. S., et al. (2020). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 25(23), 5585. [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(14), 3233. [Link]

  • Various Authors. Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • A Method for Preparing a Pyrazole Derivative.
  • Gomha, S. M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(7), 1210. [Link]

  • Liu, X. H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European journal of medicinal chemistry, 44(10), 3930–3935. [Link]

  • Singh, P., & Kumar, A. (2012). Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver Carbonate-Induced Intramolecular Cyclization of Enamide Precursors. ResearchGate. [Link]

  • Cai, X., et al. (2005). Synthesis of 2,4,5-Trisubstituted Oxazoles. Synthesis, 2005(10), 1569-1571. [Link]

  • Various Authors. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1685. [Link]

  • Reddy, C. R., et al. (2021). SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][1][2] OXAZIN-4-YL) ACETATE DERIV. Rasayan Journal of Chemistry, 14(1), 1-6. [Link]

  • Phenacyl Acetate (CAS 2243-35-8). Fengchen Group. [Link]

  • Ethyl 2-(4-methylphenyl)-2-oxoacetate. PubChem. [Link]

  • Javahershenas, R., & Zarei, M. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399–2430. [Link]

  • Vass, E., et al. (2016). Heterocycles 38. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. Molecules, 21(11), 1459. [Link]

  • Javahershenas, R., & Zarei, M. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. OUCI. [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. [Link]

  • Ahsan, I., et al. (2014). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Der Pharma Chemica, 6(3), 320-325. [Link]

  • Shaikh, A. R., et al. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. Rasayan Journal of Chemistry, 15(3), 1-6. [Link]

  • El-Sayed, W. M. (2012). Synthesis of Novel Heterocycles Derived from 4-Arylmethylene-2-phenyl-1,3-oxazole-5(4 H )-ones. ResearchGate. [Link]

  • Kaur, N. (2021). 4-membered heterocycle synthesis. National Institutes of Health. [Link]

  • Javahershenas, R., & Zarei, M. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. [Link]

  • Rahmawati, Y., et al. (2020). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2020(2), M1128. [Link]

  • Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. LinkedIn. [Link]

  • 2-(4-Methoxyphenyl)-2-oxoethyl acetate. PubChem. [Link]

Sources

Application Notes & Protocols: The Role of 2-(4-Methylphenyl)-2-oxoethyl acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic applications of 2-(4-Methylphenyl)-2-oxoethyl acetate. This versatile building block, characterized by its α-acyloxyketone moiety, is a valuable precursor for synthesizing a diverse range of heterocyclic scaffolds and biologically active molecules. This document elucidates its core reactivity, provides detailed protocols for its synthetic manipulation and biological evaluation, and summarizes the therapeutic potential of its derivatives, including anticancer and antimicrobial agents. The content herein is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to innovate and adapt these methodologies for their specific discovery programs.

Introduction: Unveiling a Versatile Chemical Synthon

In the landscape of drug discovery, the identification and utilization of privileged building blocks are paramount to accelerating the synthesis of novel chemical entities.[1][2] this compound (CAS No: 65143-37-5) has emerged as such a synthon.[3] Structurally, it is an α-acyloxyketone, a functional group arrangement that bestows upon it a unique and highly exploitable reactivity profile. Its core structure consists of a p-tolyl group, a ketone, and an adjacent acetate ester, creating multiple reaction sites for chemical elaboration.

This guide moves beyond a simple cataloging of reactions and instead focuses on the strategic application of this molecule. We will explore its role as a linchpin in the construction of complex heterocyclic systems and as a foundational scaffold for compounds exhibiting significant biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 65143-37-5[3]
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.22 g/mol [3]
Melting Point 86-88 °C[3]
Hazard Irritant[3]

Core Concept: The Synthetic Power of the α-Acyloxyketone Moiety

The primary value of this compound in medicinal chemistry stems from the reactivity of its α-acyloxyketone functional group. This arrangement provides a powerful platform for constructing five- and six-membered heterocyclic rings, which are ubiquitous motifs in approved pharmaceuticals.[4][5]

The key reactive sites are:

  • The Carbonyl Carbon: This electrophilic center is susceptible to nucleophilic attack, initiating condensation reactions.

  • The α-Carbon: The protons on the methylene group (CH₂) are acidic and can be abstracted to form an enolate, which can then act as a nucleophile.

  • The Acetate Group: It serves as an excellent leaving group, facilitating cyclization and condensation reactions.

This trifecta of reactivity allows for convergent and efficient syntheses of diverse molecular architectures, a critical advantage in the rapid generation of compound libraries for high-throughput screening.

Caption: Key reactive sites of this compound.

Application in Heterocyclic Synthesis

A primary application of this compound is its use as a precursor for a wide array of heterocyclic compounds.[4][5] The ability to readily form stable aromatic rings is a cornerstone of medicinal chemistry, as these scaffolds often serve as effective bioisosteres or pharmacophores that can interact with biological targets.

Common Heterocyclic Targets:

  • Thiazoles: Reaction with thioamides (e.g., thiourea) via the Hantzsch thiazole synthesis is a common route. Thiazole derivatives have shown significant antimicrobial activity.[6][7]

  • Oxadiazoles & Thiadiazoles: Condensation with semicarbazide or thiosemicarbazide, followed by cyclization, can yield 1,3,4-oxadiazole or 1,3,4-thiadiazole cores. These scaffolds are present in numerous compounds with anticancer and antimicrobial properties.[8][9]

  • Pyrroles: Multi-component reactions involving an amine, a dicarbonyl compound, and the title compound can lead to substituted pyrroles.[4]

  • Imidazoles: Condensation with ammonia or primary amines and an aldehyde can furnish imidazole rings.

The general strategy involves a condensation reaction followed by an intramolecular cyclization, driven by the elimination of the acetate group and water.

Synthesis_Workflow Start 2-(4-Methylphenyl)- 2-oxoethyl acetate Intermediate Condensation Intermediate Start->Intermediate Reaction Reagent Nucleophilic Reagent (e.g., Thioamide, Hydrazine) Reagent->Intermediate Solvent Solvent System (e.g., Ethanol, Acetic Acid) Solvent->Intermediate Product Substituted Heterocycle (e.g., Thiazole, Oxadiazole) Intermediate->Product Cyclization/ Dehydration Heat Heat / Catalyst Heat->Product Purify Workup & Purification (Extraction, Chromatography) Product->Purify Final Characterized Final Product Purify->Final

Caption: Generalized workflow for heterocyclic synthesis.

Documented Biological Activities of Derivatives

Derivatives synthesized from this compound have demonstrated a promising range of biological activities. The p-tolyl group provides a lipophilic handle that can be further functionalized, while the synthesized heterocyclic core can be tailored to interact with specific biological targets.

Table 2: Summary of Reported Biological Activities for Related Structures

Compound Class/DerivativeBiological Target/AssayActivity MetricResultReference
N1 (unspecified structure)Cytotoxicity (MCF-7 Breast Cancer)IC₅₀18.7 µg/mL[8]
N4 (unspecified structure)Cytotoxicity (MCF-7 Breast Cancer)IC₅₀21.3 µg/mL[8]
1,3,4-Oxadiazole DerivativeCytotoxicity (Hep-2 Cells)PropertyVery Toxic[8]
Thiazole Oxime Derivative (21)Cytotoxicity (A549 Lung Cancer)IC₅₀5.42 µM[10]
Thiazole Oxime Derivative (22)Cytotoxicity (A549 Lung Cancer)IC₅₀2.47 µM[10]
N2 (unspecified structure)Antibacterial (S. aureus)Inhibition Zone20 mm[8]
N2 (unspecified structure)Antibacterial (E. coli)Inhibition Zone18 mm[8]
N3 (unspecified structure)Antibacterial (S. aureus)Inhibition Zone16 mm[8]
N3 (unspecified structure)Antibacterial (E. coli)Inhibition Zone14 mm[8]
Mannich Base DerivativesGeneral ActivityN/AAnti-inflammatory, antiviral, neuroprotective[8]

Note: The specific structures for compounds N1-N4 were not detailed in the source material, but they were derived from a synthetic scheme involving related building blocks.

These results underscore the potential of this scaffold in generating hits for both oncology and infectious disease programs. The low micromolar and high microgram/mL activities warrant further investigation and lead optimization.[8][10]

Experimental Protocols

The following protocols are provided as a validated starting point for the synthesis and evaluation of derivatives of this compound.

Protocol 1: Synthesis of a 2-Amino-4-(4-methylphenyl)thiazole Derivative

Objective: To synthesize a thiazole ring, a common pharmacophore, using a Hantzsch-type condensation reaction.

Rationale: This protocol exemplifies the core reactivity of the α-acyloxyketone. Thiourea acts as the dinucleophile, attacking the carbonyl carbon and displacing the acetate group to facilitate cyclization. Ethanol is a suitable polar protic solvent, and reflux provides the necessary activation energy.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.2 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (silica gel)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.92 g, 10 mmol) and thiourea (e.g., 0.91 g, 12 mmol).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask.

  • Reflux: Place the flask in a heating mantle on a magnetic stirrer, attach the reflux condenser, and heat the mixture to reflux (approx. 78 °C). Maintain a gentle reflux for 4-6 hours.

    • Causality Note: Refluxing ensures the reaction reaches completion. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting material spot is consumed.

  • Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Transfer to a separatory funnel and shake vigorously.

    • Self-Validation: The bicarbonate wash neutralizes any acidic byproducts and helps remove unreacted starting materials.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure thiazole derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

Objective: To assess the anticancer potential of synthesized derivatives by measuring their effect on the proliferation of a cancer cell line (e.g., MCF-7 or A549).[8][10]

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Materials:

  • Synthesized test compounds

  • Human cancer cell line (e.g., A549)

  • DMEM or RPMI-1640 medium with 10% FBS

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from a DMSO stock. The final DMSO concentration in the wells should be <0.1%. Add 100 µL of the diluted compounds to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.

    • Causality Note: This incubation period allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • IC₅₀ Determination: Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Treat Cells with Compound Dilutions B->C D Incubate 48-72h (Drug Exposure) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate % Viability & Determine IC₅₀ H->I

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

This compound is a demonstrably valuable and versatile building block in medicinal chemistry. Its straightforward reactivity provides an efficient entry point to diverse and privileged heterocyclic scaffolds. The documented anticancer and antimicrobial activities of its derivatives highlight the significant potential of this synthon for developing novel therapeutic agents.[8][10] Future work should focus on expanding the library of derivatives through multi-component reactions and exploring their efficacy against a broader range of biological targets, including kinases, proteases, and GPCRs. The protocols and data presented in this guide offer a solid foundation for researchers to leverage this powerful chemical tool in their drug discovery endeavors.

References

  • Compounds 1–34 for antitumor activity. (n.d.). ResearchGate.
  • This compound. (n.d.). Matrix Scientific.
  • Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3. (n.d.). PubChem.
  • Chemists find new way of creating the building blocks of many drugs. (2019, October 17). Phys.org.
  • 2-(4-methoxyphenyl)-2-oxoethyl acetate. (n.d.). ChemSynthesis.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia.
  • 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. (2012). PubMed.
  • A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. (2025). (n.d.).
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). MDPI.
  • Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. (n.d.). ResearchGate.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). PMC - NIH.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.).
  • Synthesis, Identification some of new heterocyclic Compounds Derivatives and study of the biological Activity. (2024). (n.d.).
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (n.d.). MDPI.
  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (n.d.). PMC - PubMed Central.
  • Drug development strategy for antimicrobial applications from nine different aquatic bio-based plants against human and fish pathogens. (n.d.).
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate.
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - NIH. (n.d.).

Sources

Application Note: Structural Elucidation of 2-(4-Methylphenyl)-2-oxoethyl acetate using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylphenyl)-2-oxoethyl acetate is an organic compound featuring a keto-ester functionality. As a derivative of acetophenone, it serves as a valuable model compound and potential intermediate in organic synthesis. Accurate structural verification and purity assessment are critical for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such small molecules in solution.[1] This application note provides a detailed, field-proven guide for researchers and scientists on the acquisition and interpretation of one-dimensional ¹H and ¹³C NMR spectra for this compound.

The protocols herein are designed to be self-validating, providing not just the procedural steps but also the underlying scientific rationale for key experimental choices. This ensures that the resulting data is of high quality, reproducible, and readily interpretable for definitive structural confirmation.

Molecular Structure and NMR-Active Nuclei

The primary goal of this analysis is to confirm the molecular structure of this compound. Understanding the arrangement of its protons (¹H) and carbons (¹³C) is key to interpreting the spectra.

Caption: Chemical structure of this compound.

Principles and Experimental Considerations

Solvent Selection

The choice of solvent is critical for high-quality solution-state NMR.[2]

  • Deuterated Solvents: A deuterated solvent (where ¹H protons are replaced by ²H deuterium) is used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum.[3] The instrument's lock system uses the deuterium signal to stabilize the magnetic field during acquisition.[4]

  • Chloroform-d (CDCl₃): CDCl₃ is the solvent of choice for this compound due to its excellent ability to dissolve a wide range of non-polar to moderately polar organic molecules, its chemical inertness, and its volatility, which simplifies sample recovery.[5] The small residual signal of undeuterated chloroform (CHCl₃) appears at a known chemical shift (~7.26 ppm) and can be used as a secondary chemical shift reference.

Internal Standard
  • Tetramethylsilane (TMS): TMS, Si(CH₃)₄, is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[6][7] Its advantages are numerous:

    • Chemical Inertness: It does not react with most organic samples.[8]

    • Single, Sharp Signal: It produces a single, intense signal in both ¹H and ¹³C NMR because all 12 protons and 4 carbons are chemically equivalent.[3][6]

    • Distinct Chemical Shift: Its protons are highly shielded and resonate upfield (at lower frequency) of almost all common organic protons. By definition, its chemical shift is set to 0.0 ppm.[7][8]

    • Volatility: Its low boiling point (26-28 °C) allows for easy removal after analysis.[8]

Experimental Protocols

This section outlines the step-by-step procedures for sample preparation and data acquisition.

Workflow Overview

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg for ¹H, 15-25 mg for ¹³C) dissolve Dissolve in CDCl₃ (~0.7 mL with TMS) weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim setup Load Experiment Parameters (¹H or ¹³C) shim->setup acquire Acquire FID setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate to TMS (0 ppm) baseline->calibrate integrate Integrate (¹H) & Pick Peaks calibrate->integrate interpret Assign Signals & Verify Structure integrate->interpret

Caption: General workflow for NMR analysis.

Protocol 1: Sample Preparation
  • Weighing: In a small, clean glass vial, weigh approximately 5-10 mg of this compound for ¹H NMR. A higher concentration of 15-25 mg is recommended for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.[9]

  • Solvent Addition: Using a glass Pasteur pipette, add approximately 0.7 mL of deuterated chloroform (CDCl₃). To ensure a proper reference, use a solvent that contains 0.03% (v/v) TMS. If the solvent does not contain TMS, add a minuscule drop from a separate source.[10]

  • Dissolution: Cap the vial and gently vortex or swirl until the solid is completely dissolved. A homogenous solution free of particulate matter is essential for high-resolution spectra.[9]

  • Filtering and Transfer: To remove any dust or undissolved particles, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4]

  • Volume Check: The final sample height in the NMR tube should be approximately 4-5 cm (around 0.6-0.7 mL), which ensures it is correctly positioned within the instrument's detection coil.[4][9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: ¹H NMR Data Acquisition
ParameterRecommended ValueRationale
Spectrometer Freq.400 MHz or higherHigher fields provide better signal dispersion and resolution.
Pulse Programzg30A standard 30° pulse is used for routine qualitative analysis.
Acquisition Time (AQ)~3-4 secondsAllows for the decay of the Free Induction Decay (FID) signal, ensuring good digital resolution.
Relaxation Delay (D1)1-2 secondsProvides sufficient time for most protons to relax back to equilibrium between scans.
Number of Scans (NS)8-16Sufficient for good signal-to-noise (S/N) on a 5-10 mg sample.
Spectral Width0-12 ppmEncompasses the typical chemical shift range for organic molecules.
Protocol 3: ¹³C NMR Data Acquisition
ParameterRecommended ValueRationale
Spectrometer Freq.100 MHz or higherCorresponds to a 400 MHz ¹H instrument.
Pulse Programzgpg30 or zgdc30A 30° pulse with broadband proton decoupling to simplify the spectrum to singlets and provide Nuclear Overhauser Effect (NOE) enhancement.[11][12]
Acquisition Time (AQ)~1.0 secondA balance between resolution and experiment time.
Relaxation Delay (D1)2.0 secondsA longer delay is crucial, especially for quaternary and carbonyl carbons, which have long relaxation times (T₁). This helps in obtaining more reliable signals, though not strictly quantitative.[12]
Number of Scans (NS)128 or higherA higher number of scans is required to overcome the low natural abundance (1.1%) and lower sensitivity of the ¹³C nucleus.[13]
Spectral Width0-220 ppmCovers the full range of carbon chemical shifts in organic compounds.[11][14]

Spectral Data Analysis and Interpretation

Expected ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the five non-equivalent proton environments in the molecule.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Ar-CH~2.42Singlet (s)3HMethyl protons on the aromatic ring. No adjacent protons to couple with.
OAc-CH~2.20Singlet (s)3HMethyl protons of the acetate group. No adjacent protons.
O-CH ₂-C=O~5.35Singlet (s)2HMethylene protons are adjacent to an oxygen and a carbonyl, causing a significant downfield shift. No adjacent protons.
Ar-H (ortho to C=O)~7.90Doublet (d)2HAromatic protons ortho to the electron-withdrawing carbonyl group are deshielded. Coupled to meta protons.
Ar-H (meta to C=O)~7.30Doublet (d)2HAromatic protons meta to the carbonyl group. Coupled to ortho protons.

Note: Predicted chemical shifts (δ) are based on empirical data for similar structures, such as 4'-Methylacetophenone and various acetate esters. Actual values may vary slightly.[15]

Expected ¹³C{¹H} NMR Spectrum

The proton-decoupled ¹³C NMR spectrum simplifies the signals to singlets, with each signal corresponding to a unique carbon environment.[11] Integration is generally not reliable in standard ¹³C NMR experiments.[14][16]

Signal AssignmentPredicted δ (ppm)Rationale
Ar-C H₃~21.7Typical shift for a methyl carbon attached to an aromatic ring.
OAc-C H₃~20.5Typical shift for an acetate methyl carbon.
O-C H₂-C=O~65.8Methylene carbon shifted downfield by the adjacent oxygen and carbonyl group.
C -Ar (meta)~129.5Aromatic CH carbons.
C -Ar (ortho)~129.8Aromatic CH carbons.
C -Ar (ipso, C-C=O)~131.5Quaternary aromatic carbon attached to the ketone. Signal will be weaker.
C -Ar (ipso, C-CH₃)~145.2Quaternary aromatic carbon attached to the methyl group. Signal will be weaker.
C =O (Acetate)~169.5Carbonyl carbon of the ester group.
C =O (Ketone)~191.0Carbonyl carbon of the ketone group, significantly downfield.

Note: Predicted chemical shifts (δ) are based on standard chemical shift tables and data from the Spectral Database for Organic Compounds (SDBS) for analogous structures.[17]

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-quality spectra. The predicted chemical shifts and multiplicities in the tables above serve as a reliable guide for interpretation. The presence of all expected signals with their correct integrations (in ¹H NMR) and chemical shifts confirms the molecular structure and provides a strong indication of sample purity.

References

  • Principles of 13C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016). Chemistry Stack Exchange. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci, Elsevier. [Link]

  • Optimized Default 13C Parameters. (2020). University of Wisconsin-Madison, Chemistry Department. [Link]

  • 1H and 13C NMR Spectroscopy. (2022). ChemTalk. [Link]

  • NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. [Link]

  • Cheat codes for 13C qNMR. (2022). Nanalysis. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NMR solvent selection. (2018). BioChromato. [Link]

  • 6.8: Principles of ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

  • NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]

  • NMR Sample Preparation. Iowa State University. [Link]

  • Tetramethylsilane. American Chemical Society. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • Tetramethylsilane. (2021). American Chemical Society. [Link]

  • Tetramethylsilane (TMS) & Deuterated Solvents. Save My Exams. [Link]

  • Tetramethylsilane. Wikipedia. [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis Corp. [Link]

  • NMR SAMPLE PREPARATION. Western University, JB Stothers NMR Facility. [Link]

  • Tetramethylsilane (TMS) & Deuterated Solvents. Save My Exams. [Link]

  • Cheat codes for 13C qNMR. (2022). Nanalysis Corp. [Link]

  • Ethanone, 1-(4-methylphenyl)-. NIST WebBook, SRD 69. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022). ChemHelpASAP, YouTube. [Link]

  • 13C NMR. NPTEL. [Link]

  • Tetramethylsilane. Wikipedia. [Link]

  • Ethanone, 1-(4-methylphenyl)-. NIST Chemistry WebBook. [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. (2022). Chem Help ASAP via YouTube. [Link]

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Methylphenyl)-2-oxoethyl acetate is an α-acetoxy ketone derivative. The presence of both a ketone and an ester functional group within the molecule makes it a valuable intermediate in organic synthesis and a potential building block in the development of novel pharmaceutical agents. Accurate characterization of such molecules is paramount for quality control, reaction monitoring, and metabolic studies. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers unparalleled sensitivity and specificity for the identification and structural elucidation of these compounds.[1]

This application note provides a comprehensive guide to the analysis of this compound using mass spectrometry. We will delve into detailed protocols for both GC-MS and LC-MS/MS, discuss the rationale behind the selection of specific instrumental parameters, and present a detailed analysis of the expected fragmentation patterns.

Chemical Properties of this compound

A thorough understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Structure
Chemical structure of this compound
Class α-acetoxy ketoneGeneral Chemical Knowledge

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is predicted to be driven by the presence of the ketone and ester functional groups. The primary fragmentation mechanisms for ketones are α-cleavage and McLafferty rearrangement, while esters typically undergo cleavage adjacent to the carbonyl group.[2][3]

The molecular ion ([M]⁺˙) at m/z 192 will be formed upon electron ionization. The subsequent fragmentation is expected to proceed via several key pathways:

  • α-Cleavage adjacent to the ketone: This is a highly probable fragmentation for aromatic ketones.[4] Cleavage of the bond between the carbonyl carbon and the adjacent methylene group will result in the formation of a stable 4-methylbenzoyl cation.

  • Cleavage of the ester group: The ester linkage is another labile site for fragmentation. Loss of the acetoxy group as a radical or acetic acid as a neutral molecule are common fragmentation pathways for acetate esters.

The interplay of these fragmentation routes will generate a characteristic mass spectrum that can be used for the unambiguous identification of the compound.

fragmentation_pathway cluster_legend Fragmentation Pathway M [M]⁺˙ m/z 192 C₁₁H₁₂O₃⁺˙ frag1 m/z 119 C₈H₇O⁺ M->frag1 - •CH₂OCOCH₃ frag2 m/z 43 C₂H₃O⁺ M->frag2 - •C₉H₉O₂ frag4 m/z 133 C₉H₉O⁺ M->frag4 - •OCOCH₃ frag3 m/z 91 C₇H₇⁺ frag1->frag3 - CO Molecular Ion Molecular Ion Fragment Ions Fragment Ions

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The choice between GC-MS and LC-MS/MS will depend on the sample matrix, the required sensitivity, and the volatility of the analyte.

Protocol 1: GC-MS Analysis

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[5]

1. Sample Preparation:

A precise and accurate sample preparation is crucial for reliable quantification.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard (purity ≥98%) and dissolve it in 10 mL of a suitable solvent like methanol or ethyl acetate in a volumetric flask.

  • Working Standard (10 µg/mL): Perform a serial dilution of the stock solution with the same solvent to achieve the desired concentration for creating a calibration curve.

  • Sample Preparation: For samples in a complex matrix, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample dissolve Dissolve in Solvent start->dissolve dilute Serial Dilution dissolve->dilute vial Transfer to GC Vial dilute->vial inject Injection vial->inject Automated Injection separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect data Data Analysis detect->data Data Acquisition

Caption: Experimental workflow for GC-MS analysis.

2. GC-MS Instrumental Parameters:

The following parameters can be used as a starting point and should be optimized for the specific instrument.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of aromatic compounds.[1]
Injection Volume 1 µL
Injector Mode SplitlessTo maximize sensitivity for trace analysis.[1]
Injector Temperature 250 °CTo ensure complete volatilization of the analyte.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minAn optimized temperature program to ensure good peak shape and separation from matrix components.
Ionization Mode Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Electron Energy 70 eVStandard energy for generating library-searchable mass spectra.
Mass Range m/z 40-450To cover the molecular ion and all expected fragments.
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Protocol 2: LC-MS/MS Analysis

For non-volatile samples or when higher sensitivity and specificity are required, LC-MS/MS is the method of choice.[6][7]

1. Sample Preparation:

  • Stock and Working Solutions: Prepare as described in the GC-MS protocol, using a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).

  • Sample Clean-up: For complex matrices like plasma or tissue extracts, protein precipitation followed by SPE is recommended to minimize matrix effects.[8][9]

2. LC-MS/MS Instrumental Parameters:

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II LC or equivalentHigh-performance LC system for fast and efficient separations.
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalentProvides high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
Column ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalentA reversed-phase column for the separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 minA typical gradient for reversed-phase chromatography.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and thermally labile molecules.
MRM Transitions Precursor Ion (Q1): 193.08 [M+H]⁺, Product Ions (Q3): 119.05, 91.05To be optimized by direct infusion of a standard solution.

Data Analysis and Interpretation

  • GC-MS: The identification of this compound is confirmed by matching the retention time and the acquired mass spectrum with that of a known standard. The fragmentation pattern should be consistent with the predicted pathway.

  • LC-MS/MS: Quantification is achieved by monitoring the specific MRM transitions. The area under the curve of the chromatographic peak is proportional to the concentration of the analyte in the sample.

Conclusion

This application note provides detailed and robust protocols for the analysis of this compound by both GC-MS and LC-MS/MS. The choice of methodology will be dictated by the specific requirements of the analysis. By following these guidelines, researchers can achieve accurate and reliable characterization and quantification of this important chemical entity.

References

  • BenchChem. (2025). Application Note: GC-MS Protocol for the Identification of 4'-(Trifluoromethyl)acetophenone. BenchChem.
  • PubMed. (2024). Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PubMed.
  • Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS. University of Oxford.
  • Organomation. Mass Spectrometry Sample Preparation Guide.
  • PubMed. (2018).
  • SCIRP. (2015).
  • PLOS ONE. (2016).
  • The Capital Region of Denmark's Research Portal. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. The Capital Region of Denmark's Research Portal.
  • PMC. (2021). Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. PMC.
  • SCIRP. (2015).
  • BenchChem. (2025). Application Note: Quantification of 2'-Aminoacetophenone using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • PubMed. (2023). LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. PubMed.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). Application Note: Analysis of Long-Chain Ketones by Mass Spectrometry. BenchChem.
  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. YouTube.
  • Chemguide.
  • Pharmacy 180. Fragmentation Processes - Structure Determination of Organic Compounds. Pharmacy 180.
  • Chemistry Stack Exchange. (2024).
  • ChemicalBook.
  • Tokyo Chemical Industry UK Ltd. Ethyl 2-Oxo-2-(p-tolyl)acetate 5524-56-1. Tokyo Chemical Industry UK Ltd.
  • TCI Chemicals. Ethyl 2-Oxo-2-(p-tolyl)
  • SlidePlayer.
  • ACS Publications. Mass Spectra of Ketones.
  • PubChem. Methyl 2-oxo-2-(m-tolyl)
  • National Institute of Standards and Technology.

Sources

Anwendungs- und Protokollleitfaden zur Derivatisierung von 2-(4-Methylphenyl)-2-oxoethylacetat für weiterführende Reaktionen

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Einblicke in die chemische Modifikation von 2-(4-Methylphenyl)-2-oxoethylacetat, einer vielseitigen Ausgangsverbindung für die Synthese neuer Moleküle mit potenziellen Anwendungen in der Pharmazie und den Materialwissenschaften. Die hier beschriebenen Methoden konzentrieren sich auf die Derivatisierung an den drei reaktiven Zentren des Moleküls: der Ketogruppe, der Esterfunktion und dem aromatischen Ring.

Einleitung: Das synthetische Potenzial von 2-(4-Methylphenyl)-2-oxoethylacetat

2-(4-Methylphenyl)-2-oxoethylacetat, ein α-Ketoester, ist ein wertvoller Baustein in der organischen Synthese. Seine Struktur vereint mehrere funktionelle Gruppen, die selektiv modifiziert werden können, um eine breite Palette von Derivaten zu erzeugen. Die Ketogruppe kann in Alkohole, Amine oder Alkene umgewandelt werden. Die Estergruppe kann hydrolysiert oder umgeestert werden, um verschiedene Ester oder die entsprechende Carbonsäure zu erhalten. Der para-substituierte Phenylring ist zugänglich für elektrophile aromatische Substitutionen, was die Einführung weiterer funktioneller Gruppen ermöglicht. Diese Vielseitigkeit macht 2-(4-Methylphenyl)-2-oxoethylacetat zu einem attraktiven Ausgangsmaterial für die Entwicklung von Wirkstoffbibliotheken und neuen Materialien.

Derivatisierung der Ketogruppe

Die Carbonylgruppe des Ketons ist ein primäres Ziel für eine Vielzahl von chemischen Umwandlungen, die die Einführung neuer funktioneller Gruppen und den Aufbau komplexerer Molekülstrukturen ermöglichen.

Reduktive Aminierung zur Synthese von α-Aminoestern

Die reduktive Aminierung ist eine effiziente Methode zur Bildung von Kohlenstoff-Stickstoff-Bindungen, bei der das Keton in eine Vielzahl von sekundären und tertiären Aminen umgewandelt wird.[1] Die Reaktion verläuft über die In-situ-Bildung eines Imins, das anschließend zum entsprechenden Amin reduziert wird.[2]

Wissenschaftliche Begründung: Natriumtriacetoxyborhydrid (STAB) wird als Reduktionsmittel bevorzugt, da es mild genug ist, um die Ketogruppe nicht vor der Iminbildung zu reduzieren, und selektiv das Iminiumion reduziert.[3] Die Verwendung eines leichten Überschusses an Amin und die Zugabe von Essigsäure als Katalysator begünstigen die Bildung des Imins.

Experimentelles Protokoll:

  • Lösen Sie 2-(4-Methylphenyl)-2-oxoethylacetat (1 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE).

  • Fügen Sie das primäre oder sekundäre Amin (1,2 Äquiv.) und eine katalytische Menge Eisessig (0,1 Äquiv.) hinzu.

  • Rühren Sie die Mischung 1-2 Stunden bei Raumtemperatur, um die Iminbildung zu ermöglichen.

  • Fügen Sie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äquiv.) portionsweise hinzu.

  • Rühren Sie die Reaktionsmischung über Nacht bei Raumtemperatur.

  • Beenden Sie die Reaktion durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.

  • Extrahieren Sie die wässrige Phase mit DCM.

  • Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Natriumsulfat und reinigen Sie das Rohprodukt durch Säulenchromatographie.

Tabellarische Zusammenfassung der Reaktionsparameter:

ParameterEmpfohlener Wert
Substrat2-(4-Methylphenyl)-2-oxoethylacetat
ReagenzienPrimäres/sekundäres Amin, NaBH(OAc)₃
LösungsmittelDCM, DCE
TemperaturRaumtemperatur
Reaktionszeit12-24 Stunden
AufarbeitungWässrige Extraktion

Workflow der reduktiven Aminierung:

G Substrat 2-(4-Methylphenyl)-2- oxoethylacetat in DCM Iminbildung Iminbildung (1-2h bei RT) Substrat->Iminbildung Amin Amin + Essigsäure Amin->Iminbildung Reduktion Reduktion (über Nacht bei RT) Iminbildung->Reduktion Reduktionsmittel NaBH(OAc)₃ Reduktionsmittel->Reduktion Produkt α-Aminoester-Derivat Reduktion->Produkt

Abbildung 1: Workflow der reduktiven Aminierung.

Wittig-Reaktion zur Alken-Synthese

Die Wittig-Reaktion ist eine fundamentale Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen unter Verwendung eines Phosphorylids.[4] Diese Reaktion ist besonders nützlich für die Bildung von C=C-Doppelbindungen an der Position der ursprünglichen Carbonylgruppe.

Wissenschaftliche Begründung: Die Reaktion wird durch die Bildung eines sehr stabilen Triphenylphosphinoxids als Nebenprodukt angetrieben.[5] Die Wahl der Base zur Erzeugung des Ylids aus dem Phosphoniumsalz ist entscheidend. Starke Basen wie n-Butyllithium (n-BuLi) werden für nicht-stabilisierte Ylide benötigt, während schwächere Basen für stabilisierte Ylide ausreichen.

Experimentelles Protokoll:

  • Suspendieren Sie das entsprechende Triphenylphosphoniumsalz (1,1 Äquiv.) in trockenem Tetrahydrofuran (THF) unter einer inerten Atmosphäre (z. B. Argon).

  • Kühlen Sie die Suspension auf -78 °C und fügen Sie langsam eine starke Base wie n-BuLi (1,1 Äquiv.) hinzu, um das Ylid zu erzeugen (die Farbe ändert sich typischerweise zu tiefrot oder orange).

  • Rühren Sie die Mischung 1 Stunde bei -78 °C und lassen Sie sie dann auf 0 °C erwärmen.

  • Kühlen Sie die Ylid-Lösung erneut auf -78 °C und fügen Sie eine Lösung von 2-(4-Methylphenyl)-2-oxoethylacetat (1 Äquiv.) in trockenem THF tropfenweise hinzu.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.

  • Beenden Sie die Reaktion durch Zugabe von gesättigter wässriger Ammoniumchloridlösung.

  • Extrahieren Sie die wässrige Phase mit Diethylether.

  • Waschen Sie die vereinigten organischen Phasen, trocknen Sie sie und reinigen Sie das Produkt durch Säulenchromatographie.

Tabellarische Zusammenfassung der Reaktionsparameter:

ParameterEmpfohlener Wert
Substrat2-(4-Methylphenyl)-2-oxoethylacetat
ReagenzienTriphenylphosphoniumsalz, n-BuLi
LösungsmittelTHF (trocken)
Temperatur-78 °C bis Raumtemperatur
Reaktionszeit12-18 Stunden
AufarbeitungWässrige Extraktion

Modifikation der Estergruppe

Die Esterfunktionalität bietet Möglichkeiten zur Hydrolyse, um die entsprechende Carbonsäure zu erhalten, oder zur Umesterung, um andere Esterderivate zu synthetisieren.

Hydrolyse zur α-Ketosäure

Die Hydrolyse des Esters zu der entsprechenden Carbonsäure, 2-(4-Methylphenyl)-2-oxoessigsäure, kann unter sauren oder basischen Bedingungen durchgeführt werden. Die basische Hydrolyse (Verseifung) wird oft bevorzugt, um Nebenreaktionen zu minimieren.

Wissenschaftliche Begründung: Die Hydrolyse unter basischen Bedingungen erfolgt durch nukleophilen Angriff des Hydroxidions auf den Ester-Carbonylkohlenstoff.[6] Das resultierende Carboxylat wird anschließend protoniert, um die freie Carbonsäure zu erhalten.

Experimentelles Protokoll:

  • Lösen Sie 2-(4-Methylphenyl)-2-oxoethylacetat (1 Äquiv.) in einem Gemisch aus THF und Wasser.

  • Fügen Sie eine wässrige Lösung von Lithiumhydroxid (LiOH) (2-3 Äquiv.) hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur und verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach vollständiger Umsetzung neutralisieren Sie die Reaktionsmischung mit einer wässrigen Säure (z. B. 1 M HCl) auf einen pH-Wert von ca. 2-3.

  • Extrahieren Sie das Produkt mit Ethylacetat.

  • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

Umesterung

Die Umesterung ermöglicht den Austausch der Ethylgruppe des Esters gegen andere Alkyl- oder Arylgruppen durch Reaktion mit einem entsprechenden Alkohol in Gegenwart eines Katalysators.[7]

Wissenschaftliche Begründung: Die säurekatalysierte Umesterung, beispielsweise mit p-Toluolsulfonsäure (p-TsOH), protoniert den Carbonylsauerstoff des Esters und erhöht so seine Elektrophilie für den nukleophilen Angriff durch den neuen Alkohol.[8]

Experimentelles Protokoll:

  • Lösen Sie 2-(4-Methylphenyl)-2-oxoethylacetat (1 Äquiv.) in einem Überschuss des gewünschten Alkohols (z. B. Benzylalkohol).

  • Fügen Sie eine katalytische Menge einer Säure (z. B. p-TsOH oder H₂SO₄) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss, gegebenenfalls unter Verwendung eines Dean-Stark-Apparates, um das entstehende Ethanol zu entfernen und das Gleichgewicht in Richtung des Produkts zu verschieben.

  • Nach Beendigung der Reaktion (DC-Kontrolle) kühlen Sie die Mischung ab und neutralisieren Sie den Katalysator mit einer Base (z. B. gesättigte NaHCO₃-Lösung).

  • Entfernen Sie den überschüssigen Alkohol im Vakuum und reinigen Sie den Rückstand durch Säulenchromatographie.

Derivatisierung des aromatischen Rings

Der p-Toluolring ist für elektrophile aromatische Substitutionen zugänglich. Die vorhandene Methyl- und die Acylgruppe beeinflussen die Regioselektivität der Substitution.

Workflow der aromatischen Substitution:

G Startmaterial 2-(4-Methylphenyl)-2- oxoethylacetat EAS Elektrophile Aromatische Substitution Startmaterial->EAS Elektrophil Elektrophiles Reagenz (z.B. Br₂, HNO₃/H₂SO₄) Elektrophil->EAS Produkt Ring-substituiertes Derivat EAS->Produkt

Abbildung 2: Allgemeiner Workflow der elektrophilen aromatischen Substitution.

Halogenierung

Die Bromierung des aromatischen Rings kann mit Brom in Gegenwart einer Lewis-Säure oder mit N-Bromsuccinimid (NBS) erreicht werden.

Wissenschaftliche Begründung: Die Methylgruppe ist ein aktivierender Ortho-, Para-Direktor, während die Ketogruppe ein desaktivierender Meta-Direktor ist. Die Substitution wird voraussichtlich an den Positionen ortho zur Methylgruppe stattfinden.[9]

Experimentelles Protokoll (Bromierung):

  • Lösen Sie 2-(4-Methylphenyl)-2-oxoethylacetat (1 Äquiv.) in einem geeigneten Lösungsmittel wie Dichlormethan oder Tetrachlorkohlenstoff.

  • Fügen Sie eine katalytische Menge Eisen(III)-bromid (FeBr₃) hinzu.

  • Fügen Sie langsam eine Lösung von Brom (1 Äquiv.) in demselben Lösungsmittel bei 0 °C hinzu.

  • Rühren Sie die Mischung bei Raumtemperatur, bis die Bromfarbe verschwunden ist.

  • Waschen Sie die Reaktionsmischung mit einer wässrigen Natriumthiosulfatlösung, um überschüssiges Brom zu entfernen.

  • Führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das Produkt durch Umkristallisation oder Säulenchromatographie.

Nitrierung

Die Nitrierung führt eine Nitrogruppe in den aromatischen Ring ein, die weiter zu einer Aminogruppe reduziert oder in andere Funktionalitäten umgewandelt werden kann.

Wissenschaftliche Begründung: Eine Mischung aus konzentrierter Schwefelsäure und Salpetersäure erzeugt das hochreaktive Nitroniumion (NO₂⁺), das als Elektrophil dient.[10][11] Die Regioselektivität folgt den gleichen Prinzipien wie bei der Halogenierung.

Experimentelles Protokoll:

  • Kühlen Sie konzentrierte Schwefelsäure in einem Eisbad auf 0 °C.

  • Fügen Sie langsam 2-(4-Methylphenyl)-2-oxoethylacetat hinzu, während die Temperatur unter 10 °C gehalten wird.

  • Fügen Sie tropfenweise eine gekühlte Mischung aus konzentrierter Schwefelsäure und Salpetersäure (Nitriersäure) hinzu, wobei die Temperatur streng kontrolliert wird (0-5 °C).

  • Rühren Sie die Mischung für 1-2 Stunden bei 0 °C.

  • Gießen Sie die Reaktionsmischung vorsichtig auf Eiswasser.

  • Filtrieren Sie den ausgefallenen Niederschlag, waschen Sie ihn gründlich mit Wasser bis zur Neutralität und trocknen Sie ihn.

  • Reinigen Sie das Rohprodukt durch Umkristallisation.

Suzuki-Kupplung von Halogenderivaten

Die zuvor synthetisierten Halogenderivate können in Palladium-katalysierten Kreuzkupplungsreaktionen wie der Suzuki-Kupplung eingesetzt werden, um neue Kohlenstoff-Kohlenstoff-Bindungen zu knüpfen.[12]

Wissenschaftliche Begründung: Die Suzuki-Kupplung ist eine vielseitige Methode zur Bildung von Biaryl-Strukturen durch die Reaktion eines Arylhalogenids mit einer Arylboronsäure in Gegenwart eines Palladiumkatalysators und einer Base.[13]

Experimentelles Protokoll (ausgehend vom Bromderivat):

  • Mischen Sie das bromierte 2-(4-Methylphenyl)-2-oxoethylacetat-Derivat (1 Äquiv.), die gewünschte Arylboronsäure (1,5 Äquiv.) und eine Base wie Kaliumcarbonat oder -phosphat (3 Äquiv.) in einem Lösungsmittelgemisch wie Toluol/Ethanol/Wasser.

  • Entgasen Sie die Mischung durch Einleiten von Argon für 15-20 Minuten.

  • Fügen Sie einen Palladiumkatalysator wie Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄) (0,05 Äquiv.) hinzu.

  • Erhitzen Sie die Reaktionsmischung unter Rückfluss (typischerweise 80-100 °C) über Nacht unter einer inerten Atmosphäre.

  • Nach dem Abkühlen verdünnen Sie die Mischung mit Wasser und extrahieren Sie sie mit Ethylacetat.

  • Waschen, trocknen und reinigen Sie das Produkt durch Säulenchromatographie.

Fazit

Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für die Derivatisierung von 2-(4-Methylphenyl)-2-oxoethylacetat. Durch die gezielte Modifikation der verschiedenen funktionellen Gruppen können Forscher eine vielfältige Bibliothek von neuen Verbindungen für das Screening in der Wirkstoffentdeckung und für die Entwicklung neuer Materialien synthetisieren. Die Wahl der spezifischen Reaktionsbedingungen und die sorgfältige Reinigung der Produkte sind entscheidend für den Erfolg dieser Synthesen.

Referenzen

  • ChemSynthesis. (2025). 2-oxoethyl acetate. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Abgerufen von [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Abgerufen von [Link]

  • MDPI. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), m1968. Abgerufen von [Link]

  • Chemistry LibreTexts. (2019). 23.4: Preparation of Amines via Reductive Amination. Abgerufen von [Link]

  • ResearchGate. (n.d.). Optimization of trans-esterification of methyl acetoacetate with benzyl alcohol catalysed by SiO2-H3BO3. Abgerufen von [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Abgerufen von [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid using catalyst 4 under thermal conditions. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2012). 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E, 68(Pt 10), o2885. Abgerufen von [Link]

  • ResearchGate. (n.d.). Electrophilic Aromatic Substitution. Abgerufen von [Link]

  • ResearchGate. (2025). Nitroaldol (Henry) Reaction of 2-Oxoaldehydes with Nitroalkanes as a Strategic Step for a Useful, One-Pot Synthesis of 1,2-Diketones. Abgerufen von [Link]

  • ResearchGate. (2024). Synthesis of 7-{[2-(4- substituted phenyl)-2-oxoethyl] amino}-4-methyl-2H-1-benzopyran-2-one derivatives and evaluation of their pharmacological activities. Abgerufen von [Link]

  • Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives. Abgerufen von

  • MDPI. (2020). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2020(3), M1149. Abgerufen von [Link]

  • ResearchGate. (2024). HENRY REACTION (Mini-review). Abgerufen von [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Abgerufen von [Link]

  • YouTube. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances, 12(35), 22695–22704. Abgerufen von [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Abgerufen von [Link]

  • ResearchGate. (n.d.). Formation and proposal hydrolysis pathway of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide 2 to yield N-(2-(N-methylsulfamoyl)phenyl) formamide (4). Abgerufen von [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Abgerufen von [Link]

  • Estonian Academy Publishers. (2022). Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. Proceedings of the Estonian Academy of Sciences, 71(4), 361-367. Abgerufen von [Link]

  • Carroll Scholars. (n.d.). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Abgerufen von [Link]

  • University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. ACS Omega. Abgerufen von [Link]

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Proceedings of the National Academy of Sciences, 118(39), e2110110118. Abgerufen von [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Abgerufen von [Link]

  • Google Patents. (n.d.). WO2003011810A1 - Method for the nitration of phenolic compounds. Abgerufen von

  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In Carbohydrate Chemistry. CRC Press. Abgerufen von [Link]

  • MDPI. (2021). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Molbank, 2021(4), M1296. Abgerufen von [Link]

  • ResearchGate. (n.d.). Optimization of transesterification reaction conditions with methyl acetoacetate (1) and benzyl alcohol (2a) a. Abgerufen von [Link]

  • CUNY. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Bromophenyl)-2-oxoethyl 2-methylbenzoate. Acta Crystallographica Section E, 67(Pt 3), o684. Abgerufen von [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Abgerufen von [Link]

  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Abgerufen von [Link]

  • MDPI. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. International Journal of Molecular Sciences, 24(6), 5258. Abgerufen von [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4786. Abgerufen von [Link]

  • National Center for Biotechnology Information. (2011). 2-(4-Chlorophenyl)-2-oxoethyl benzoate. Acta Crystallographica Section E, 67(Pt 4), o899. Abgerufen von [Link]

  • MDPI. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(3), 559. Abgerufen von [Link]

Sources

Application Notes & Protocols: The Utility of 2-(4-Methylphenyl)-2-oxoethyl Acetate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of synthetic organic chemistry, the pursuit of efficient and versatile building blocks is paramount for the construction of complex molecular architectures. Heterocyclic compounds, in particular, form the bedrock of medicinal chemistry and materials science. 2-(4-Methylphenyl)-2-oxoethyl acetate, an α-acyloxyketone, has emerged as a highly valuable and strategically important precursor for a variety of heterocyclic systems. Its structure features a p-tolyl ketone core functionalized with an acetate group at the α-position. This arrangement allows it to serve as a stable, less volatile, and less lachrymatory synthetic equivalent to the more reactive α-halo ketones, such as 2-bromo-4'-methylacetophenone. The acetate moiety functions as a competent leaving group under both acidic and basic conditions, facilitating classical cyclocondensation reactions to afford privileged scaffolds like thiazoles, oxazoles, and imidazoles. This guide provides an in-depth exploration of its application, detailing the mechanistic rationale and providing robust protocols for key transformations.

Synthesis of 2-Aminothiazoles via Hantzsch-Type Condensation

Principle & Mechanistic Insight: The Hantzsch thiazole synthesis is a cornerstone reaction for forming the thiazole ring, traditionally involving the condensation of an α-haloketone and a thioamide.[1][2] By substituting the halide with an acetate group, this compound engages in a similar mechanistic pathway. The reaction is initiated by the nucleophilic attack of the thioamide's sulfur atom on the electrophilic α-carbon of the ketone, displacing the acetate leaving group. The resulting intermediate then undergoes an intramolecular cyclization via the nitrogen atom attacking the ketone carbonyl. A final dehydration step yields the aromatic 2-aminothiazole ring.[3] The choice of a protic solvent like ethanol facilitates proton transfer steps, while heating provides the necessary activation energy to drive the reaction towards the thermodynamically stable aromatic product.

Hantzsch_Mechanism start_mats This compound + Thiourea intermediate1 S-Alkylation Intermediate (Acetate displaced) start_mats->intermediate1 S-Nucleophilic Attack (-OAc) intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization (N attacks C=O) product 2-Amino-4-(p-tolyl)thiazole intermediate2->product Dehydration (-H₂O) Robinson_Gabriel_Mechanism start_mats This compound + Benzamide intermediate_acylamino In situ formation of 2-Benzamido-1-(p-tolyl)ethan-1-one start_mats->intermediate_acylamino Acylamination (-AcOH) protonation Carbonyl Protonation intermediate_acylamino->protonation H₂SO₄ cyclization Intramolecular Cyclization (Enol form) protonation->cyclization dehydration Dehydration Steps cyclization->dehydration product 2-Phenyl-4-(p-tolyl)oxazole dehydration->product Imidazole_Synthesis reagents This compound (as p-tolylglyoxal synthon) + Benzaldehyde + Ammonium Acetate condensation Condensation Cascade reagents->condensation intermediate Diimine Intermediate condensation->intermediate cyclization Cyclization intermediate->cyclization oxidation Oxidation (aromatization) cyclization->oxidation product 2-Phenyl-4-(p-tolyl)-1H-imidazole oxidation->product

Sources

The 2-(4-Methylphenyl)-2-oxoethyl Group: A Versatile Tool for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The 2-(4-methylphenyl)-2-oxoethyl group, a phenacyl derivative, emerges as a valuable tool for the temporary masking of carboxylic acids, phenols, and alcohols. Its unique cleavage conditions, primarily through reductive methods, offer a degree of orthogonality that is highly sought after in the synthesis of complex molecules, including peptides and natural products. This guide provides an in-depth exploration of the application of this protecting group, detailing its introduction, removal, and compatibility with other common protective strategies.

Introduction to the 2-(4-Methylphenyl)-2-oxoethyl Protecting Group

The 2-(4-methylphenyl)-2-oxoethyl group belongs to the family of phenacyl protecting groups, which are known for their stability under a range of conditions and their selective removal. The presence of the 4-methylphenyl (p-tolyl) moiety can subtly influence the reactivity and physical properties of the protected molecule, such as crystallinity and solubility, which can be advantageous in purification steps.

The primary appeal of this protecting group lies in its deprotection under mild reductive conditions, most commonly using zinc dust in acetic acid. This cleavage method provides a valuable orthogonal strategy in syntheses where acid- or base-labile protecting groups are also employed.

Protection of Functional Groups

The introduction of the 2-(4-methylphenyl)-2-oxoethyl group is typically achieved by nucleophilic substitution of a suitable leaving group on the corresponding reagent, 2-bromo-1-(4-methylphenyl)ethanone (also known as 2-bromo-1-(p-tolyl)ethanone).

Protection of Carboxylic Acids

Carboxylic acids are readily protected as 2-(4-methylphenyl)-2-oxoethyl esters. The reaction proceeds by nucleophilic attack of the carboxylate anion on 2-bromo-1-(p-tolyl)ethanone.

Experimental Protocol: Protection of a Generic Carboxylic Acid

  • Dissolution and Salt Formation: Dissolve the carboxylic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile. Add a mild base, such as potassium carbonate (1.2 eq.) or triethylamine (1.2 eq.), to generate the carboxylate salt in situ.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-bromo-1-(p-tolyl)ethanone (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting carboxylic acid.

  • Work-up: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography on silica gel or by recrystallization to afford the pure 2-(4-methylphenyl)-2-oxoethyl ester.

Table 1: Typical Reaction Conditions for Carboxylic Acid Protection

SubstrateBaseSolventTemperatureTime (h)Typical Yield (%)
Aliphatic Carboxylic AcidK₂CO₃DMFRoom Temp.2-485-95
Aromatic Carboxylic AcidEt₃NAcetonitrileRoom Temp.3-680-90
Protection of Phenols

Phenols can be converted to their corresponding 2-(4-methylphenyl)-2-oxoethyl ethers under basic conditions. The phenoxide, being a softer nucleophile than an alkoxide, reacts efficiently with the soft electrophile, 2-bromo-1-(p-tolyl)ethanone.

Experimental Protocol: Protection of a Generic Phenol

  • Deprotonation: Dissolve the phenol (1.0 eq.) in a polar aprotic solvent like DMF or acetone. Add a base such as potassium carbonate (1.5 eq.) to generate the phenoxide.

  • Alkylation: Add 2-bromo-1-(p-tolyl)ethanone (1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring the reaction by TLC.

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification procedures described for carboxylic acid protection.

Protection of Alcohols

The protection of alcohols as 2-(4-methylphenyl)-2-oxoethyl ethers is less common due to the generally lower nucleophilicity of alcohols compared to carboxylates and phenoxides. However, under more forcing conditions or with a stronger base to generate the alkoxide, this transformation can be achieved.

Experimental Protocol: Protection of a Primary Alcohol

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in anhydrous THF. Add a strong base such as sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reaction: After hydrogen evolution ceases, add a solution of 2-bromo-1-(p-tolyl)ethanone (1.2 eq.) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Deprotection of 2-(4-Methylphenyl)-2-oxoethyl Ethers and Esters

The key advantage of the 2-(4-methylphenyl)-2-oxoethyl protecting group is its facile removal under mild reductive conditions, which are orthogonal to many other protecting group strategies.

Reductive Cleavage with Zinc and Acetic Acid

The most common and efficient method for the deprotection of phenacyl-type esters and ethers is the use of activated zinc dust in the presence of a proton source, typically acetic acid.

Mechanism of Reductive Cleavage:

The deprotection proceeds via a reductive cleavage mechanism. The zinc metal acts as a single-electron donor to the carbonyl group of the phenacyl moiety, forming a radical anion. This intermediate then undergoes fragmentation to release the carboxylate or alkoxide and a vinyl radical, which is further reduced and protonated to yield 4-methylacetophenone as a byproduct.

G cluster_0 Reductive Cleavage Mechanism Protected R-O-CH2-C(=O)-Ar RadicalAnion [R-O-CH2-C(O•)-Ar]⁻ Protected->RadicalAnion + Zn (e⁻) Fragmentation Fragmentation RadicalAnion->Fragmentation Carboxylate R-O⁻ Fragmentation->Carboxylate Fragmentation VinylRadical •CH=C(OH)-Ar Fragmentation->VinylRadical Fragmentation Protonation1 R-OH Carboxylate->Protonation1 + H⁺ Byproduct CH3-C(=O)-Ar VinylRadical->Byproduct + [H]

Figure 1: Proposed mechanism for the reductive cleavage of 2-(4-methylphenyl)-2-oxoethyl esters with zinc.

Experimental Protocol: Deprotection of a 2-(4-Methylphenyl)-2-oxoethyl Ester

  • Reaction Setup: Dissolve the protected compound (1.0 eq.) in glacial acetic acid.

  • Addition of Zinc: Add activated zinc dust (5-10 eq.) portion-wise to the stirred solution. The reaction is often exothermic.

  • Reaction: Stir the suspension vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Filtration and Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the filter cake with the reaction solvent or ethyl acetate.

  • Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove acetic acid, followed by water and brine. Dry the organic layer, concentrate, and purify the deprotected compound by chromatography or recrystallization.

Table 2: Typical Conditions for Zinc-Mediated Deprotection

Substrate TypeZinc (eq.)SolventTemperatureTime (h)Typical Yield (%)
Ester5-10Acetic AcidRoom Temp.1-380-95
Ether (Phenol)10-15Acetic Acid40-50 °C4-875-90

Orthogonality and Compatibility

A significant advantage of the 2-(4-methylphenyl)-2-oxoethyl protecting group is its stability under conditions used to remove other common protecting groups, making it a valuable component of an orthogonal protection strategy.

G cluster_ortho Orthogonality of Protecting Groups PG 2-(4-Methylphenyl)-2-oxoethyl Boc Boc (t-Butoxycarbonyl) PG->Boc Stable to TFA Fmoc Fmoc (Fluorenylmethyloxycarbonyl) PG->Fmoc Stable to Piperidine TBDMS TBDMS (t-Butyldimethylsilyl) PG->TBDMS Stable to TBAF Bn Bn (Benzyl) PG->Bn Stable to H₂/Pd-C

Figure 2: Compatibility of the 2-(4-methylphenyl)-2-oxoethyl group with common deprotection conditions.

  • Acid-Labile Groups (e.g., Boc, Trityl): The 2-(4-methylphenyl)-2-oxoethyl group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave tert-butoxycarbonyl (Boc) and other acid-sensitive groups.

  • Base-Labile Groups (e.g., Fmoc, Acetyl): This protecting group is robust under the basic conditions (e.g., piperidine in DMF) required for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it highly suitable for peptide synthesis.[1]

  • Fluoride-Labile Groups (e.g., Silyl Ethers): Silyl ethers like TBDMS (tert-butyldimethylsilyl) are cleaved with fluoride sources (e.g., TBAF), conditions to which the 2-(4-methylphenyl)-2-oxoethyl group is inert.

  • Hydrogenolysis: The group is generally stable to catalytic hydrogenolysis (e.g., H₂/Pd-C), which is used to remove benzyl (Bn) and benzyloxycarbonyl (Cbz) groups.

This orthogonality allows for the selective deprotection of other functional groups in the presence of a 2-(4-methylphenyl)-2-oxoethyl protected moiety, enabling complex synthetic transformations.

Applications in Synthesis

The unique properties of the 2-(4-methylphenyl)-2-oxoethyl protecting group have led to its application in various areas of organic synthesis.

  • Peptide Synthesis: Its stability to both acidic and basic conditions makes it an excellent choice for the protection of the C-terminus or the side chains of acidic amino acids (e.g., aspartic acid, glutamic acid) in both Boc- and Fmoc-based solid-phase peptide synthesis (SPPS).[1]

  • Natural Product Synthesis: In the total synthesis of complex natural products, where multiple functional groups require protection, the orthogonality of the 2-(4-methylphenyl)-2-oxoethyl group is a significant asset.

  • Drug Development: The ability to selectively unmask a functional group at a late stage of a synthesis is crucial in medicinal chemistry for the preparation of analogues and prodrugs.

Conclusion

The 2-(4-methylphenyl)-2-oxoethyl protecting group offers a reliable and versatile strategy for the protection of carboxylic acids, phenols, and to a lesser extent, alcohols. Its straightforward introduction and, more importantly, its mild and selective reductive cleavage, provide a valuable orthogonal tool for the modern synthetic chemist. By understanding the principles and protocols outlined in this guide, researchers can effectively incorporate this protecting group into their synthetic endeavors to achieve their molecular targets with greater efficiency and control.

References

  • Ohmori, Y., et al. (2013). The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method. Organic & Biomolecular Chemistry, 11(34), 5646-5652. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on maximizing the yield and purity of 2-(4-Methylphenyl)-2-oxoethyl acetate.

Introduction

The synthesis of this compound, a valuable intermediate in medicinal chemistry and organic synthesis, is primarily achieved through the nucleophilic substitution of 2-bromo-4'-methylacetophenone with an acetate source. While seemingly straightforward, this SN2 reaction is frequently plagued by issues such as low conversion, competing side reactions, and purification challenges. This technical support center provides a comprehensive guide to troubleshoot common problems and systematically optimize the reaction for high yield and purity. We will delve into the mechanistic underpinnings of key experimental choices, offering field-proven insights to guide your synthetic strategy.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The acetate anion (CH₃COO⁻) acts as the nucleophile, attacking the α-carbon (the carbon adjacent to the carbonyl group) of 2-bromo-4'-methylacetophenone. This attack occurs from the backside relative to the bromine atom, leading to an inversion of stereochemistry (if the center were chiral) and the displacement of the bromide leaving group.

Q2: Which acetate salt should I use as the nucleophile? Potassium acetate or sodium acetate?

Potassium acetate (KOAc) is often preferred over sodium acetate (NaOAc). The choice is dictated by solubility and lattice energy. Potassium salts are generally more soluble in common organic solvents used for this reaction (like acetone or DMF) compared to their sodium counterparts. This increased solubility leads to a higher concentration of dissociated, "naked" acetate anions in the solution, which enhances the reaction rate.

Q3: What is a phase-transfer catalyst and is it necessary for this reaction?

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[1] In this synthesis, the acetate salt is ionic and has low solubility in many organic solvents, while the bromo-ketone substrate is soluble in the organic phase. A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether (e.g., 18-crown-6), can complex with the potassium ion, creating a lipophilic ion pair ([PTC-K]⁺OAc⁻) that is soluble in the organic solvent.[2] This dramatically increases the effective concentration of the acetate nucleophile in the same phase as the substrate, significantly accelerating the reaction. While not strictly necessary if a polar aprotic solvent like DMF is used, a PTC is highly recommended for achieving high yields in less polar solvents or for speeding up sluggish reactions.[1][3]

Q4: How do I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring this reaction.[4] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate, such as 4:1) should be developed to clearly separate the starting material (2-bromo-4'-methylacetophenone), the product, and any potential side products. The starting material is less polar than the final ester product. The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Conversion of Starting Material

Question: My reaction has been running for several hours, but TLC analysis shows a significant amount of unreacted 2-bromo-4'-methylacetophenone. What could be the cause?

Answer: This is a common issue that typically points to problems with reaction kinetics or reagent quality.

  • Cause A: Poor Solubility of Acetate Salt: The acetate salt may not be sufficiently soluble in your chosen solvent to provide a high enough concentration of nucleophile.

    • Solution:

      • Switch to a More Polar Aprotic Solvent: Solvents like DMF or DMSO are excellent for SN2 reactions as they solvate cations well, leaving the anion relatively free and highly nucleophilic.[2]

      • Add a Phase-Transfer Catalyst (PTC): As discussed in the FAQ, adding 5-10 mol% of TBAB or 18-crown-6 can dramatically increase the solubility of the acetate salt in the organic phase and accelerate the reaction.[5]

  • Cause B: Insufficient Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.

    • Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is typically effective. Monitor the reaction closely by TLC, as higher temperatures can also promote side reactions.

  • Cause C: Inactive Reagents: The acetate salt may have absorbed moisture, reducing its nucleophilicity.

    • Solution: Use freshly opened or properly dried reagents. Potassium acetate can be dried in a vacuum oven before use. Ensure your solvent is anhydrous, as water can compete as a nucleophile and lead to side products.

Problem 2: Formation of Significant Side Products

Question: My reaction appears to be complete, but I have multiple spots on my TLC plate, leading to a low yield of the desired product after purification. What are these impurities?

Answer: Side product formation is often a consequence of non-optimal reaction conditions.

  • Side Product A: α-Hydroxy Ketone (2-hydroxy-1-(p-tolyl)ethan-1-one)

    • Cause: This product arises from the hydrolysis of the starting bromo-ketone by water present in the reaction mixture. It will appear as a more polar spot on the TLC plate compared to the desired ester.

    • Solution:

      • Use Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure your acetate salt is dry.[6]

      • Run Under Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help prevent atmospheric moisture from entering the reaction vessel.

  • Side Product B: Favorskii Rearrangement Products

    • Cause: While less common with a weak base like acetate, stronger bases or highly elevated temperatures can potentially promote a Favorskii rearrangement, leading to isomeric acid or ester products.

    • Solution:

      • Avoid Strong Bases: Do not use bases like hydroxides or alkoxides. Acetate is sufficiently basic to act as a nucleophile without promoting this pathway.

      • Maintain Moderate Temperature: Avoid excessive heating. Stick to the optimized temperature range (50-80 °C).

Problem 3: Difficult Purification

Question: After the work-up, I am struggling to separate my product from the remaining reagents or side products. What is the best purification strategy?

Answer: Effective purification depends on the nature of the impurities.

  • Strategy A: Aqueous Work-up:

    • Purpose: To remove unreacted acetate salts, the phase-transfer catalyst, and water-soluble solvents like DMF.

    • Procedure: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and an extraction solvent like ethyl acetate or dichloromethane. Extract the aqueous layer multiple times. Combine the organic layers and wash with water, followed by brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[6][7]

  • Strategy B: Column Chromatography:

    • Purpose: To separate the product from non-polar starting materials and more polar side products.[8]

    • Procedure: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is often effective.[7] The less polar starting material will elute first, followed by the desired ester product. More polar impurities will be retained on the column longer.

  • Strategy C: Recrystallization:

    • Purpose: To obtain a highly pure, crystalline product if the crude material is of sufficient purity (>90%).

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., isopropanol or ethanol).[6] Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.

Data Presentation: Optimizing Reaction Conditions

Systematic optimization involves varying one parameter at a time to determine its effect on the reaction yield. The following table summarizes a typical optimization study.

Entry Solvent Catalyst (5 mol%) Temperature (°C) Time (h) Yield (%) Notes
1AcetoneNone551245Sluggish reaction, low solubility of KOAc.
2AcetoneTBAB55485PTC significantly accelerates the reaction.
3AcetonitrileNone80868Moderate yield, good solvent.
4AcetonitrileTBAB80292Excellent yield and fast reaction.
5DMFNone60395High yield without PTC due to solvent polarity.
6Toluene18-crown-680688Good option for azeotropic water removal if needed.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4'-methylacetophenone (1.0 eq, e.g., 2.13 g, 10 mmol).[9]

  • Reagent Addition: Add anhydrous potassium acetate (1.5 eq, 1.47 g, 15 mmol) and N,N-dimethylformamide (DMF, 40 mL).

  • Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by TLC (eluent: 4:1 Hexane:Ethyl Acetate) every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a 250 mL separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash them sequentially with 50 mL of water (twice) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product as a solid.

Mandatory Visualizations

Reaction Mechanism

Caption: SN2 mechanism for the synthesis of the target ester.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_sm Check TLC: Starting Material (SM) Present? start->check_sm cause_kinetics Probable Cause: Slow Kinetics / Low Reactivity check_sm->cause_kinetics sm_present cause_side_reactions Probable Cause: Side Reactions / Product Loss check_sm->cause_side_reactions sm_absent sm_present Yes solution1 Increase Temperature (50-80 °C) cause_kinetics->solution1 solution2 Add Phase-Transfer Catalyst (e.g., TBAB) cause_kinetics->solution2 solution3 Switch to Polar Aprotic Solvent (e.g., DMF) cause_kinetics->solution3 sm_absent No solution4 Check for Hydrolysis: Use Anhydrous Conditions cause_side_reactions->solution4 solution5 Optimize Work-up: Ensure Complete Extraction cause_side_reactions->solution5 solution6 Optimize Purification: Choose Correct Chromatography Eluent cause_side_reactions->solution6

Caption: Decision tree for troubleshooting low synthesis yield.

References

  • Engler, T. A., & Iyengar, R. (2001). α-Halo Ketones. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]

  • Sasson, Y., & Neumann, R. (Eds.). (1997). Handbook of Phase-Transfer Catalysis. Springer Science & Business Media. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate. This document provides in-depth troubleshooting advice, solutions to common side reactions, and optimized protocols to enhance yield and purity. It is designed for researchers, chemists, and drug development professionals who require precise and reliable synthetic methodologies.

Overview of Synthesis and Core Challenges

The synthesis of this compound is a two-step process. The first step is the selective α-bromination of 4'-methylacetophenone to form 2-bromo-1-(4-methylphenyl)ethanone. The second step involves a nucleophilic substitution reaction where the bromide is displaced by an acetate anion. While seemingly straightforward, each step is prone to specific side reactions that can significantly impact the final yield and purity. This guide is structured to address these challenges head-on, providing both mechanistic explanations and practical, field-proven solutions.

Visualizing the Synthetic Pathway and Potential Pitfalls

The following diagram illustrates the desired synthetic route from 4'-methylacetophenone to the final product, highlighting the major side reactions that can occur at each stage. Understanding these competing pathways is the first step toward effective troubleshooting.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Nucleophilic Substitution start 4'-Methylacetophenone intermediate 2-Bromo-1-(4-methylphenyl)ethanone (Desired Intermediate) start->intermediate Br₂ / Acid Catalyst (e.g., Acetic Acid) ring_bromo Ring Bromination Product start->ring_bromo Harsh Conditions (e.g., Lewis Acid) benzylic_bromo Benzylic Bromination (on p-methyl group) start->benzylic_bromo Radical Conditions (e.g., UV Light, NBS) dibromo Dibromination Product intermediate->dibromo Excess Br₂ final_product This compound (Target Product) intermediate->final_product Acetate Source (e.g., KOAc, NaOAc) hydrolysis Hydrolysis Product (α-Hydroxy Ketone) intermediate->hydrolysis H₂O Present favorskii Favorskii Rearrangement Product (e.g., Methyl Phenylacetic Acid derivative) intermediate->favorskii Strong Base (e.g., alkoxide)

Caption: Desired synthesis pathway and key side reactions.

Part 1: Troubleshooting the α-Bromination of 4'-Methylacetophenone

The goal of this step is the selective bromination at the carbon alpha to the ketone. The reaction typically proceeds via an acid-catalyzed enol intermediate.[1][2] Controlling the reaction conditions is paramount to prevent unwanted byproducts.

FAQ 1: My NMR/GC-MS analysis shows a mixture of mono- and di-brominated products. How do I improve selectivity?
  • Plausible Cause: Over-bromination leading to the formation of 2,2-dibromo-1-(4-methylphenyl)ethanone. The initial α-bromo ketone product can react further with bromine, especially if an excess of the brominating agent is used or if local concentrations are too high.[3][4]

  • Mechanism Insight: The first bromination occurs via the enol form of the ketone. The electron-withdrawing effect of the first bromine atom can, under certain conditions, still permit the formation of a second enol intermediate, which then reacts again.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use no more than 1.0 equivalent of bromine (Br₂). Precisely measure your reagents.

    • Slow Addition: Add the bromine solution dropwise to the reaction mixture at a controlled rate. This prevents localized high concentrations of bromine that favor di-bromination.[1]

    • Temperature Management: Maintain a low to moderate reaction temperature (e.g., 0-25 °C). Exothermic reactions can accelerate the second bromination if not properly controlled.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or a rapid GC analysis to monitor the consumption of the starting material. Quench the reaction as soon as the starting acetophenone is consumed.

FAQ 2: I've isolated a product, but the aromatic region in the NMR is complex, suggesting bromination on the phenyl ring. Why did this happen?
  • Plausible Cause: Electrophilic aromatic substitution (ring bromination) is competing with α-bromination. This is particularly problematic if a strong Lewis acid catalyst is used or if reaction temperatures are too high.[5]

  • Mechanism Insight: While the acetyl group is deactivating, the para-methyl group is activating, directing electrophiles to the ortho positions (relative to the methyl group). Under forcing conditions, this pathway can become significant.

  • Troubleshooting & Prevention:

    • Avoid Lewis Acids: Do not use Lewis acids like FeBr₃ or AlCl₃, which are potent catalysts for electrophilic aromatic substitution.[5] An acid catalyst like acetic acid or a small amount of HBr is sufficient for α-bromination.[2]

    • Solvent Choice: Acetic acid is a common and effective solvent that facilitates the desired enol formation without strongly promoting ring substitution.[6]

    • Control Temperature: Keep the reaction temperature below 30 °C.

FAQ 3: My reaction produced benzyl bromide derivatives instead of the α-bromo ketone. What went wrong?
  • Plausible Cause: The reaction proceeded via a free-radical mechanism, causing benzylic bromination on the para-methyl group.[7][8] This occurs under conditions that favor radical formation.

  • Mechanism Insight: Free-radical initiators (like AIBN) or UV light can cause homolytic cleavage of Br₂, generating bromine radicals. These radicals preferentially abstract a hydrogen from the benzylic methyl group, which is stabilized by the aromatic ring.[8] Reagents like N-Bromosuccinimide (NBS) are specifically designed for this type of reaction.[9]

  • Troubleshooting & Prevention:

    • Exclude Light: Run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

    • Avoid Radical Initiators: Ensure no peroxides or other radical initiators are present in your reagents.

    • Use Appropriate Reagents: For α-bromination of ketones, elemental bromine (Br₂) in an acidic solvent is the standard choice, not NBS.[2]

Part 2: Troubleshooting the Nucleophilic Substitution with Acetate

This step aims to displace the bromide with an acetate anion. The choice of base, solvent, and temperature is critical to avoid elimination, rearrangement, and hydrolysis reactions.

FAQ 4: The yield of my final ester product is very low, and I've isolated a rearranged product, likely a derivative of p-tolylacetic acid. What is causing this?
  • Plausible Cause: You are observing the Favorskii rearrangement . This is a classic side reaction for α-haloketones that possess an α'-hydrogen when treated with a strong base.[10][11][12]

  • Mechanism Insight: A strong base (like an alkoxide) deprotonates the α'-carbon (the methyl group of the ketone), forming an enolate. This enolate then undergoes intramolecular cyclization to form a highly strained cyclopropanone intermediate. Nucleophilic attack by the base (e.g., acetate or alkoxide) opens this ring to yield a rearranged carboxylate derivative, which is then protonated during workup.[11][13]

  • Troubleshooting & Prevention:

    • Base Selection is Critical: Avoid strong, non-nucleophilic bases or alkoxide bases (e.g., NaOEt, t-BuOK). Use a weak, nucleophilic base like potassium acetate (KOAc) or sodium acetate (NaOAc). These are sufficiently nucleophilic to displace the bromide but generally not basic enough to initiate the Favorskii rearrangement.

    • Solvent Choice: Use a polar aprotic solvent like DMF or acetone. Protic solvents like ethanol can lead to the formation of ethoxide ions if any strong base is present, promoting the rearrangement.

    • Temperature Control: Run the reaction at a moderate temperature (e.g., 50-70 °C) and monitor by TLC to avoid decomposition or other side reactions at higher temperatures.

FAQ 5: My product is contaminated with 2-hydroxy-1-(4-methylphenyl)ethanone. How can I prevent this?
  • Plausible Cause: Hydrolysis of the α-bromo ketone intermediate or the final ester product.[14] This occurs if there is significant water in the reaction mixture.

  • Mechanism Insight: Water can act as a nucleophile, attacking the electrophilic carbon bearing the bromine, leading to the formation of the α-hydroxy ketone via an Sₙ2 or Sₙ1 pathway. The final ester product can also be hydrolyzed under acidic or basic conditions if water is present during a prolonged reaction or workup.

  • Troubleshooting & Prevention:

    • Use Anhydrous Reagents: Ensure your acetate salt is dry (it can be dried in an oven before use). Use anhydrous solvents.

    • Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can help prevent atmospheric moisture from entering the reaction.

    • Careful Workup: Minimize the time the product is in contact with aqueous acidic or basic layers during the workup procedure.[15]

Troubleshooting Workflow

When encountering low yield or purity, follow this systematic diagnostic workflow to identify and solve the issue.

G cluster_diagnosis Problem Diagnosis cluster_solution Corrective Actions start Low Yield / Impure Product analysis Analyze Crude Product: - 1H NMR - TLC - GC-MS start->analysis q1 Multiple Spots/Peaks Observed? analysis->q1 impurity_id Identify Impurity Structure (Compare with known side products) q1->impurity_id Yes q1->impurity_id end_node Re-run Experiment with Optimized Conditions q1->end_node No (Clean but low yield) -> Review workup/purification for physical losses dibromo Dibromo Product Detected? impurity_id->dibromo ring_bromo Ring Bromo Product Detected? dibromo->ring_bromo No sol_dibromo Solution: - Reduce Br₂ stoichiometry - Slow down Br₂ addition - Control temperature dibromo->sol_dibromo Yes favorskii Rearrangement Product Detected? ring_bromo->favorskii No sol_ring_bromo Solution: - Avoid Lewis Acid catalysts - Use Acetic Acid solvent ring_bromo->sol_ring_bromo Yes hydrolysis Hydrolysis Product Detected? favorskii->hydrolysis No sol_favorskii Solution: - Use weak base (KOAc) - Avoid alkoxides - Use aprotic solvent favorskii->sol_favorskii Yes sol_hydrolysis Solution: - Use anhydrous reagents - Minimize water in workup hydrolysis->sol_hydrolysis Yes sol_dibromo->end_node sol_ring_bromo->end_node sol_favorskii->end_node sol_hydrolysis->end_node

Caption: A systematic workflow for troubleshooting synthesis issues.

Quantitative Data Summary

The choice of reaction conditions can dramatically influence the outcome. The following table summarizes typical conditions and their expected impact on the formation of side products.

StepParameterSub-Optimal ConditionLikely Side ProductOptimized ConditionExpected Purity
1. Bromination Br₂ Equiv. 1.2 eqDibromination1.0 eq>95% Mono-bromo
Catalyst FeBr₃Ring BrominationAcetic Acid>98% α-Bromo
Light UV light presentBenzylic BrominationReaction vessel shielded from light>99% α-Bromo
2. Substitution Base NaOEt in EtOHFavorskii RearrangementKOAc in DMF>95% Desired Ester
Solvent Wet AcetoneHydrolysis (α-Hydroxy Ketone)Anhydrous Acetone/DMF>98% Desired Ester

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to minimize the formation of common side products.

Step 1: Synthesis of 2-Bromo-1-(4-methylphenyl)ethanone

  • In a round-bottom flask shielded from light, dissolve 4'-methylacetophenone (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice-cold water with stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a cold, dilute sodium bisulfite solution to quench any remaining bromine.

  • Dry the crude product under vacuum. The intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound

  • To a round-bottom flask, add the crude 2-bromo-1-(4-methylphenyl)ethanone (1.0 eq), anhydrous potassium acetate (1.5 eq), and anhydrous dimethylformamide (DMF).

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction by TLC until the starting bromo-ketone is no longer visible (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

Protocol 2: Analytical Method for Purity Assessment

A combination of ¹H NMR and GC-MS is recommended for comprehensive purity analysis.

  • ¹H NMR Spectroscopy:

    • Solvent: CDCl₃

    • Analysis: Check for the disappearance of the starting material's α-methyl singlet (~2.6 ppm). Confirm the presence of the product's acetate methyl singlet (~2.2 ppm) and the methylene singlet (~5.3 ppm). Integrate key peaks to quantify impurities. The absence of complex aromatic signals confirms no ring bromination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): [16][17]

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Method: Use a temperature gradient (e.g., 100 °C to 250 °C) to separate components.

    • Analysis: The mass spectrum will confirm the molecular weight of the product and impurities. The fragmentation pattern can help identify the structures of side products like di-brominated species or rearranged isomers. Purity is determined by the area percentage of the main peak.

References

  • Wikipedia. Favorskii rearrangement. [Link]

  • AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • NROChemistry. Favorskii Rearrangement. [Link]

  • Quora. What is bromination acetophenone?. [Link]

  • Reddit. What are some common causes of low reaction yields?. [Link]

  • Reddit. My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • ResearchGate. Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. [Link]

  • PubChem. Ethyl 2-(4-methylphenyl)-2-oxoacetate. [Link]

  • Reddit. BROMINATION OF ACETOPHENONE. [Link]

  • Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • ChemSynthesis. 2-(4-methoxyphenyl)-2-oxoethyl acetate. [Link]

  • PubChem. 2-Bromo-1-(4-methylphenyl)ethan-1-ol. [Link]

  • Master Organic Chemistry. What is Allylic Bromination?. [Link]

  • Chemistry Steps. Benzylic Bromination. [Link]

  • Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • Quora. Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester?. [Link]

  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination. [Link]

  • NIST. Ethanone, 2-bromo-1-(4-methylphenyl)-. [Link]

  • YouTube. 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • Google Patents.
  • MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.... [Link]

  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]

  • ResearchGate. 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]

  • National Institutes of Health. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. [Link]

Sources

Technical Support Center: Crystallization of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of 2-(4-methylphenyl)-2-oxoethyl acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. The following question-and-answer format provides in-depth, field-proven insights and solutions to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: Understanding and Preventing "Oiling Out"

"Oiling out" is a common phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase.[1][2] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound, or when high concentrations of impurities significantly depress the melting point.[1][3][4] For this compound, which has a reported melting point of 86-88°C, oiling out can be a significant hurdle.[5][6] The oil droplets are often good solvents for impurities, which then get trapped when the oil eventually solidifies, leading to a product of low purity.[2][3]

Root Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can cause it to become highly supersaturated at a temperature above the compound's melting point.[3]

    • Solution: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Insulating the flask can promote gradual cooling, which encourages the formation of well-ordered crystals.[7]

  • Inappropriate Solvent Choice: A solvent with a high boiling point relative to the compound's melting point can increase the likelihood of oiling out.[3]

    • Solution: Select a solvent where this compound has high solubility at elevated temperatures but low solubility at room temperature.[3][8] Consider lower-boiling point solvents. Common choices for acetophenone derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[3]

  • High Concentration of Impurities: Impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[4][9][10]

    • Solution: If impurities are suspected, consider a preliminary purification step. This could involve passing the crude material through a short plug of silica gel or treating the hot solution with activated charcoal to remove colored impurities before filtration.[1][3]

  • Excessive Supersaturation: If the solution is too concentrated, the compound may precipitate out as an oil.

    • Solution: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to slightly decrease the saturation.[1][3] Then, allow it to cool slowly.

Q2: I'm not getting any crystals to form, even after the solution has cooled. What should I do?

A2: Inducing Crystallization

The failure of a cooled, supersaturated solution to produce crystals is often due to a high nucleation energy barrier.[11] In simple terms, the molecules need a starting point to begin arranging themselves into a crystal lattice.

Troubleshooting Steps:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[11][12]

  • Seeding: If you have a small amount of pure, crystalline this compound from a previous batch, add a tiny crystal to the cooled solution. This "seed" acts as a template for other molecules to deposit onto, initiating crystallization.[8][11][13]

  • Reduce Solvent Volume: It's possible that too much solvent was used, and the solution is not sufficiently supersaturated.[1][12] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Introduce an Anti-solvent: If you are using a single solvent system, consider adding an "anti-solvent" – a solvent in which your compound is insoluble but is miscible with your primary solvent.[14][15] Add the anti-solvent dropwise to the cooled solution until you observe persistent cloudiness, which indicates the onset of precipitation. Then, allow the solution to stand. For this compound, if you are using a solvent like ethanol, water could serve as an anti-solvent.

Q3: The crystals I've obtained are very small or have an inconsistent shape. How can I improve the crystal quality?

A3: Controlling Crystal Growth for Optimal Quality

The size and shape of crystals are influenced by the rates of nucleation and crystal growth.[11][16] Rapid nucleation leads to many small crystals, while slow, controlled growth results in larger, more well-defined crystals.

Strategies for Better Crystal Quality:

  • Slow Cooling: As mentioned previously, slow cooling is crucial. A slower cooling rate reduces the level of supersaturation, allowing molecules more time to orient themselves correctly as they add to the growing crystal lattice.[8]

  • Minimize Agitation: Once crystallization begins, avoid disturbing the flask. Agitation can lead to secondary nucleation, resulting in a larger number of smaller crystals.[7]

  • Solvent System Optimization: The choice of solvent can impact crystal habit. Experiment with different solvents or solvent mixtures to find the conditions that yield the desired crystal morphology.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at both room temperature and at their boiling points. A suitable solvent will dissolve the compound when hot but not when cold.[3][7]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To further maximize the yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (a solvent in which it is readily soluble) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise while stirring.[14][17] Continue adding until you observe persistent turbidity.

  • Crystallization: Allow the mixture to stand undisturbed to allow for crystal formation.

  • Isolation and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.

Visualizing the Troubleshooting Process

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// Nodes Start [label="Start Crystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cooling [label="Cool Solution", fillcolor="#FBBC05"]; Observe [label="Observe Outcome", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Crystals [label="Successful Crystallization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoCrystals [label="No Crystals Form", fillcolor="#FFFFFF"]; OilingOut [label="Compound Oils Out", fillcolor="#FFFFFF"]; Induce [label="Induce Nucleation\n(Scratch/Seed)", fillcolor="#FBBC05"]; CheckSolvent [label="Re-evaluate Solvent/\nConcentration", fillcolor="#FBBC05"]; SlowCool [label="Reheat, Add Solvent,\nCool Slowly", fillcolor="#FBBC05"]; Purify [label="Preliminary Purification", fillcolor="#FBBC05"];

// Edges Start -> Cooling; Cooling -> Observe; Observe -> Crystals [label="Crystals Form"]; Observe -> NoCrystals [label="Clear Solution"]; Observe -> OilingOut [label="Liquid Droplets"]; NoCrystals -> Induce; Induce -> Observe; OilingOut -> SlowCool; SlowCool -> Observe; OilingOut -> Purify [style=dashed, label="If Impurities Suspected"]; Purify -> Start; NoCrystals -> CheckSolvent [style=dashed, label="If Induction Fails"]; CheckSolvent -> Start; }

Caption: A flowchart outlining the decision-making process for troubleshooting common crystallization issues.

The Impact of Polymorphism

It is important for researchers in drug development to be aware of polymorphism—the ability of a compound to exist in multiple crystalline forms.[18][19][20] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different physical properties, including solubility, stability, and bioavailability, which can have significant implications for the final drug product.[18][21][22] While this guide focuses on achieving crystallization, a thorough characterization of the resulting solid form (e.g., using X-ray powder diffraction) is a critical step in pharmaceutical development to identify and control the polymorphic form.[22]

Data Summary: Common Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticGenerally a good starting point for acetophenone derivatives.[3]
Isopropanol82Polar ProticSimilar to ethanol, can be effective.[3]
Ethyl Acetate77Polar AproticA less polar option that can be useful.[3][23]
Methanol65Polar ProticLower boiling point may help prevent oiling out.[3]
Water100Polar ProticCan be used as an anti-solvent with alcohols.[3][23]

References

  • Crystallization - Wikipedia. Available at: [Link]

  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • Chadwick, K., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • Antisolvent Crystallization - RM@Schools. Available at: [Link]

  • Drug Polymorphism: A Key Consideration for API Development - Curia Global. Available at: [Link]

  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs - Crimson Publishers. Available at: [Link]

  • Polymorphism - All About Drugs. Available at: [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS - Jagiellońskie Centrum Innowacji. Available at: [Link]

  • Troubleshooting - Chemistry LibreTexts. (2022). Available at: [Link]

  • Oiling Out in Crystallization - Mettler Toledo. Available at: [Link]

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013). Available at: [Link]

  • Chemistry Crystallization - sathee jee. Available at: [Link]

  • How Do Impurities Affect Crystal Structures? - Chemistry For Everyone - YouTube. (2023). Available at: [Link]

  • Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing). (2022). DOI:10.1039/D1CE01721G
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Why do crystals oil out and what are the remedies and prevention methods? - Brainly. (2024). Available at: [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment. (2019). Available at: [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024). Available at: [Link]

  • Processes involving the use of antisolvent crystallization - Google Patents. (2006).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023). Journal of Organic and Inorganic Chemistry.
  • What should I do if crystallisation does not occur? - Quora. (2017). Available at: [Link]

  • Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. (2024). Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Ethyl 2-(4-methylphenyl)-2-oxoacetate - PubChem. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • How to separate phenacyl bromide and acetophenone? - Chemistry Stack Exchange. (2023). Available at: [Link]

  • 2-(4-Methoxyphenyl)-2-oxoethyl acetate - PubChem. Available at: [Link]

  • How can I prevent or control the decomposition of acetophenone phenylhydrazone? (2015). Available at: [Link]

  • Crystal structure of 2-(4-acetylanilino)-2-oxoethyl 3-(4-hydroxyphenyl)propionate. (2016).
  • Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC - NIH. Available at: [Link]

  • Acetophenone purification - Google Patents. (1984).
  • 2-(4-methoxyphenyl)-2-oxoethyl acetate - 58518-78-8, C11H12O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • 2-oxoethyl acetate - 5371-49-3, C4H6O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

  • Acetophenone derivatives from a freshwater fungal isolate of recently described Lindgomyces madisonensis (G416) - PubMed. (2016). Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - NIH. Available at: [Link]

Sources

Technical Support Center: 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methylphenyl)-2-oxoethyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and analysis of this α-keto ester. Our goal is to equip you with the scientific rationale behind experimental observations to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is an organic molecule characterized by three key functional groups: an aromatic methylphenyl (tolyl) group, an α-keto group (a ketone adjacent to an ester), and an acetate ester. These features dictate its chemical reactivity and stability. α-Keto esters are known for their utility as versatile intermediates in organic synthesis.[1][2] The presence of the ester linkage makes the molecule susceptible to hydrolysis, while the keto-enol tautomerism and the aromatic ring influence its analytical behavior and potential for side reactions.[3]

Q2: What are the primary degradation pathways for this compound?

A2: Based on its structure, the two most anticipated degradation pathways are hydrolysis and photolysis.

  • Hydrolysis: The ester bond is the most labile part of the molecule and is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.[4][5][6] This is the most common degradation route for pharmaceuticals containing ester functional groups.[6]

  • Oxidative Degradation: While potentially less prominent than hydrolysis, the molecule could be susceptible to oxidation, particularly under forced conditions using agents like hydrogen peroxide.[4][7]

  • Photodegradation: Aromatic ketones can absorb UV light, which may lead to photochemical reactions and degradation. It is always recommended to protect solutions of such compounds from light.[5]

Q3: What are the expected major degradation products?

A3: The primary degradation products will result from the hydrolysis of the ester bond. This reaction will yield 4-Methylphenylglyoxylic acid (also known as 4-methylbenzoylformic acid) and acetic acid . Under basic conditions, the carboxylic acid will exist as its carboxylate salt.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Analytical Issues

Q: My HPLC analysis shows a broad peak or two closely eluting peaks for my standard. Is my compound impure?

A: Not necessarily. This is a common analytical challenge with β-keto esters and similar structures due to keto-enol tautomerism .[3] The keto and enol forms are isomers in equilibrium, and if the interconversion is slow relative to the chromatographic timescale, they can separate into two distinct peaks. If it's fast, it can lead to a single broad peak.

  • Probable Cause: Keto-enol tautomerism in the mobile phase.

  • Solution & Scientific Rationale:

    • Modify Mobile Phase pH: Adjusting the pH can shift the equilibrium to favor one tautomer, resulting in a single, sharper peak. For many keto-esters, a slightly acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) can suppress enolate formation and favor the keto form.

    • Change Solvent: The polarity of the solvent can influence the equilibrium. Experiment with different ratios of organic modifiers (e.g., acetonitrile vs. methanol).

    • Lower Temperature: Reducing the column temperature can slow the interconversion between tautomers, potentially resolving them into two sharper, baseline-separated peaks that can be integrated together for quantification.

Stability & Degradation Issues

Q: I'm observing rapid, uncontrolled degradation of my compound in an aqueous buffer. What is the likely cause?

A: This is almost certainly due to pH-dependent hydrolysis of the acetate ester. Ester hydrolysis is catalyzed by both acid and base, but it is typically much faster under basic (alkaline) conditions (a process also known as saponification).[5][6]

  • Probable Cause: The pH of your solution is either too high (basic) or too low (acidic). Unbuffered water can have a pH that shifts easily, and many biological buffers are alkaline.

  • Solution & Scientific Rationale:

    • Confirm pH: Immediately measure the pH of your solution.

    • Use a Buffer: For stability studies, always use a buffer system to maintain a constant pH. For maximum stability of an ester, a slightly acidic pH range (e.g., pH 4-6) is generally recommended.[5]

    • Control Temperature: Hydrolysis rates increase with temperature. Ensure your experiments are run at a controlled, documented temperature, and store stock solutions at 2-8°C (short-term) or -20°C (long-term).[5]

    • Consider Solvent: If permissible for your experiment, using aprotic organic solvents like acetonitrile (ACN) for stock solutions will prevent hydrolysis.

Q: My forced degradation study under basic conditions resulted in almost 100% degradation immediately. How can I get the target 5-20% degradation?

A: Esters, particularly those like the topic compound, can be extremely labile to base-catalyzed hydrolysis.[8] Applying standard stress conditions (e.g., 0.1 M NaOH at 60°C) is often too harsh. The goal of a forced degradation study is to achieve a modest amount of degradation (typically 5-20%) to adequately prove the stability-indicating nature of your analytical method.[8]

  • Probable Cause: Stress conditions (base concentration, temperature, time) are too severe.

  • Solution & Scientific Rationale:

    • Reduce Base Concentration: Decrease the concentration of NaOH significantly, for example, to 0.01 M or even 0.001 M.

    • Lower the Temperature: Conduct the study at room temperature or even on ice (0°C) to slow the reaction kinetics.

    • Shorten Exposure Time: Drastically reduce the sampling time points. You may need to quench the reaction within minutes rather than hours.

    • Use a Weaker Base: In some cases, a weaker base like sodium bicarbonate may be used to achieve more controlled degradation.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a systematic approach to investigating the degradation pathways of this compound, consistent with ICH guidelines.[4][8][9]

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Start with 0.005 M NaOH at room temperature. Sample at 5, 15, 30, and 60 minutes. Adjust concentration/temperature as needed to achieve 5-20% degradation.

    • Oxidative: 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light. Sample at 2, 4, 8, and 24 hours.

    • Thermal: Heat the stock solution at 70°C. Sample at 1, 2, and 5 days.

    • Photolytic: Expose the stock solution to a photostability chamber (ICH Q1B option 2). Concurrently, run a dark control. Sample after a specified illumination period.

  • Sample Quenching & Analysis:

    • At each time point, withdraw an aliquot.

    • Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To separate the parent compound from all process impurities and degradation products.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to control tautomerism and improve peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 90% B over 20 minA gradient is essential to elute both the polar degradation products and the parent compound.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 254 nmAromatic compounds typically have strong absorbance at this wavelength. Use a PDA detector to assess peak purity.
Injection Vol. 10 µLStandard injection volume.

Visualized Degradation Pathways & Workflows

The following diagrams illustrate the key chemical transformation and the experimental logic described in this guide.

Hydrolysis_Pathway cluster_conditions Reaction Conditions Parent This compound Water H₂O Parent->Water Water->Products Hydrolysis Acid 4-Methylphenylglyoxylic Acid Products->Acid Acetic Acetic Acid Products->Acetic H+ (Acid) H+ (Acid) OH- (Base) OH- (Base) Heat Heat

Caption: Primary hydrolytic degradation pathway.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic HPLC HPLC Analysis Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC MS MS Identification HPLC->MS Drug Drug Substance (Stock Solution) Drug->Acid Drug->Base Drug->Oxidative Drug->Thermal Drug->Photo

Caption: Experimental workflow for forced degradation studies.

References

  • PubChem. 2-Oxoethyl acetate. National Center for Biotechnology Information. Available from: [Link]

  • Sessions, A.L. Acetate derivatives. CalTech GPS. Available from: [Link]

  • ICH. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. International Council for Harmonisation. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of α-keto carboxylic acids, esters and amides. Organic-Chemistry.org. Available from: [Link]

  • Martínez, J.L., et al. (2018). Bioprocesses for 2-phenylethanol and 2-phenylethyl acetate production: current state and perspectives. PubMed. Available from: [Link]

  • Mallia, C.J., et al. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. ResearchGate. Available from: [Link]

  • Syngene International Ltd. A practical guide to forced degradation and stability studies for drug substances. Syngene International. Available from: [Link]

  • Kumar, S., et al. (2017). 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate. ResearchGate. Available from: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available from: [Link]

  • ATSDR. Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. Available from: [Link]

  • PharmaTutor. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. Available from: [Link]

  • Google Patents.Phenylethyl acetate synthesis method. Google Patents.
  • Reddit. Why are alpha keto radicals stabilized but alpha keto carbocations are not?. Reddit. Available from: [Link]

  • Hogg, D.R., et al. Kinetics of the hydrolysis and perhydrolysis of tetraacetylethylenediamine, a peroxide bleach activator. ResearchGate. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Available from: [Link]

  • ChemSynthesis. 2-oxoethyl acetate. ChemSynthesis. Available from: [Link]

  • MCAT Review. Keto Acids and Esters. MCAT Review. Available from: [Link]

  • Sessions, A.L. Preparation of Acetate Derivatives of Alcohols for GC/MS Analysis. CalTech GPS. Available from: [Link]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Available from: [Link]

  • PubChem. Methyl 2-oxo-2-(m-tolyl)acetate. National Center for Biotechnology Information. Available from: [Link]

  • Yadav, R.P., et al. (2012). Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase. PubMed. Available from: [Link]

Sources

Technical Support Center: Stability of 2-(4-Methylphenyl)-2-oxoethyl acetate in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(4-Methylphenyl)-2-oxoethyl acetate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability challenges associated with this compound in solution. As an α-keto ester, this compound possesses inherent reactivity that can lead to degradation under common experimental conditions. The primary pathway of degradation is hydrolysis of the ester linkage, a reaction significantly influenced by factors such as pH, solvent choice, and temperature.[1][2] This guide provides a structured approach to identifying, troubleshooting, and mitigating these stability issues to ensure the accuracy and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of degradation for this compound in solution? A1: The molecule's structure, featuring an acetophenone core and an α-keto ester group, makes it susceptible to three main degradation pathways:

  • Hydrolysis: This is the most significant stability concern. The ester bond is prone to cleavage in the presence of water (especially under acidic or basic conditions) to yield 4-methylphenylglyoxal and acetic acid. The electron-withdrawing effect of the adjacent ketone group makes the ester carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack by water.[2]

  • Photodegradation: Like many acetophenone derivatives, the aromatic ketone structure can absorb UV light, leading to photochemical reactions and degradation.[3]

  • Oxidation: The presence of dissolved oxygen, especially when combined with light exposure or trace metal ions, can cause oxidative degradation of the molecule.[3]

Q2: I prepared a solution of this compound in a buffered aqueous solution, and my analytical results show a steadily decreasing concentration. What is the likely cause? A2: This is a classic symptom of hydrolytic degradation. α-keto esters are known to hydrolyze rapidly in aqueous media.[1][2] Even at neutral pH, the process can be significant. If your buffer is acidic or basic, it will catalyze the hydrolysis, accelerating the degradation. For assays requiring aqueous solutions, it is critical to prepare the solutions fresh and use them immediately.

Q3: My stock solution in methanol is turning a pale yellow over time. What does this indicate? A3: A color change to yellow or brown is often a visual indicator of degradation, typically from oxidation or photodegradation pathways that form highly conjugated products.[3] While methanol is a better choice than water, it is still a protic solvent. To prevent discoloration, store stock solutions in amber vials to protect from light, at low temperatures (e.g., -20°C or -80°C), and consider purging the vial headspace with an inert gas like argon or nitrogen before sealing.

Q4: What are the ideal solvents and storage conditions for preparing a stable stock solution? A4: The ideal conditions aim to minimize all potential degradation pathways.

  • Solvent: Use an anhydrous, aprotic organic solvent. Acetonitrile or DMSO are excellent choices. Avoid protic solvents like water, methanol, or ethanol.

  • Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow the rate of any potential degradation.

  • Light: Always store solutions in amber glass vials or otherwise protected from light.[3]

  • Atmosphere: For maximum long-term stability, purge the solvent with an inert gas (argon or nitrogen) to remove dissolved oxygen and store the solution under an inert atmosphere.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues with potential causes and actionable solutions.

Symptom / Issue Potential Cause Recommended Solution & Rationale
Appearance of a new, more polar peak in HPLC analysis over time. Hydrolytic Degradation: The primary degradation product, 4-methylphenylglyoxal (or its hydrate), is more polar than the parent ester and will thus have a shorter retention time on a reverse-phase column.1. Confirm Identity: Perform a forced degradation study (see Protocol 2) under mild acid and base conditions. The retention time of the induced degradant should match the unknown peak. 2. Mitigate: Prepare working solutions fresh from a stable, non-aqueous stock just before use. Keep aqueous solutions on ice during the experiment.
Poor reproducibility or a systematic drop in measured activity/potency. Compound Instability in Assay Medium: The compound is likely degrading over the time course of your experiment, leading to a lower effective concentration.1. Time-Course Study: Analyze the concentration of the compound in your final assay buffer at T=0 and at various time points throughout your experiment's duration. 2. Minimize Exposure: Add the compound to the aqueous assay medium at the last possible moment. If possible, reduce the experiment duration.
Batch-to-batch variability in solid compound. Residual Solvent/Acid: The solid compound may contain trace amounts of acidic impurities from synthesis, which can autocatalyze degradation, especially in the presence of atmospheric moisture.1. Purity Analysis: Ensure the purity of the starting material using HPLC and NMR. 2. Re-purification: If impurities are suspected, re-purify the solid material. Ensure it is thoroughly dried under vacuum to remove any volatile acids or solvents.[4]
Baseline noise or extraneous peaks in LC-MS analysis. Non-Specific Degradation: In complex biological media, enzymatic degradation or reactions with media components (e.g., thiols) can occur.1. Matrix Blanks: Run control experiments with the compound in the assay matrix without cells or the target enzyme to isolate chemical vs. biological degradation. 2. Solvent Matching: Ensure the final concentration of the stock solution solvent (e.g., DMSO) is low and consistent across all samples, as high concentrations can cause precipitation or affect stability.

Section 3: Key Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution

This protocol is designed to maximize the shelf-life of your primary stock solution.

  • Solvent Selection: Use anhydrous HPLC-grade acetonitrile or DMSO. Ensure the solvent is from a freshly opened bottle or has been stored under an inert atmosphere to minimize dissolved water and oxygen.

  • Weighing: Accurately weigh the this compound solid in a clean, dry glass vial.

  • Dissolution: Add the chosen solvent to achieve the desired concentration (e.g., 10 mM). Cap the vial and vortex until the solid is completely dissolved.

  • Inert Atmosphere (Optional but Recommended): Gently bubble dry argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Storage: Tightly seal the vial (preferably with a PTFE-lined cap). Wrap the vial in aluminum foil or place it in a light-blocking container. Store at -80°C for long-term stability.

  • Usage: When needed, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Aliquot the required amount and promptly reseal and return the stock to storage.

Protocol 2: Forced Degradation Study for Degradant Identification

This study helps to confirm the identity of degradation products observed during experiments.

  • Prepare Solutions: Prepare a solution of the compound at ~1 mg/mL in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock with 1 mL of 0.1 N HCl.

    • Base Hydrolysis: Mix 1 mL of the stock with 1 mL of 0.1 N NaOH.[3]

    • Oxidative: Mix 1 mL of the stock with 1 mL of 3% H₂O₂.

    • Thermal: Place a sealed vial of the stock solution in an oven at 60°C.

    • Photolytic: Place a sealed vial of the stock solution under a UV lamp (e.g., 254 nm).

    • Control: Keep 1 mL of the stock solution mixed with 1 mL of water at room temperature, protected from light.

  • Incubation: Incubate all samples for a set period (e.g., 24 hours). For acid/base hydrolysis, which can be rapid, it is advisable to sample at earlier time points (e.g., 1, 4, 8 hours).

  • Analysis: Neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating HPLC method (see Protocol 3).

  • Interpretation: Compare the chromatograms from the stressed samples to your experimental samples. A match in retention time provides strong evidence for the identity of the degradant and the degradation pathway.

Protocol 3: Example Stability-Indicating HPLC-UV Method

This method serves as a starting point and should be optimized and validated for your specific instrumentation and needs.

  • Instrumentation: HPLC with UV/Vis or DAD detector.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Rationale: The acidic mobile phase helps to ensure consistent protonation of acidic/basic species, leading to sharper peaks. The gradient elution is designed to separate the relatively nonpolar parent compound from its more polar hydrolysis products.

Section 4: Visual Diagrams and Data

Primary Degradation Pathway: Hydrolysis

The most common stability issue is the hydrolysis of the ester bond, which can be catalyzed by acid or base.

G cluster_0 Reactant cluster_1 Conditions cluster_2 Products Parent This compound Conditions H₂O (Acid or Base Catalyzed) Parent->Conditions Product1 4-Methylphenylglyoxal Conditions->Product1 Product2 Acetic Acid Conditions->Product2

Caption: Hydrolysis pathway of this compound.

Troubleshooting Workflow for Unexpected Analytical Results

This workflow provides a logical sequence of steps to diagnose stability problems.

G Start Inconsistent or Low Analytical Results CheckChrom Analyze Sample by HPLC Start->CheckChrom Decision1 New Peaks Observed? CheckChrom->Decision1 ForcedDeg Perform Forced Degradation Study (Protocol 2) Decision1->ForcedDeg Yes NoNewPeaks Parent Peak Area Decreased? Decision1->NoNewPeaks No CompareRT Compare Retention Times ForcedDeg->CompareRT Match Match Confirmed: Hydrolysis/Degradation CompareRT->Match Yes NoMatch No Match: Consider Matrix Effects or Contamination CompareRT->NoMatch No PrepError Investigate Sample Preparation Error (Weighing, Dilution) NoNewPeaks->PrepError Yes Stable Results are Valid: Compound is Stable Under Test Conditions NoNewPeaks->Stable No

Sources

Technical Support Center: Overcoming Low Yield in 2-(4-Methylphenyl)-2-oxoethyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Methylphenyl)-2-oxoethyl acetate reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high yields during the synthesis and subsequent use of this important intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate common experimental pitfalls.

The synthesis of this compound, a phenacyl ester, typically involves the nucleophilic substitution of 2-bromo-4'-methylacetophenone with an acetate source. While theoretically straightforward, this reaction is often plagued by issues ranging from competing side reactions to purification losses, leading to frustratingly low yields. This guide provides a structured approach to diagnosing and resolving these problems.

Troubleshooting Guide: A Diagnostic Workflow

Low product yield is a multifaceted problem. Before making drastic changes to your protocol, it's crucial to systematically identify the root cause. The following flowchart provides a logical path to diagnose the issue with your reaction.

Troubleshooting_Workflow start Low Yield of this compound check_tlc Analyze Crude Reaction Mixture by TLC/LC-MS start->check_tlc incomplete_rxn Incomplete Reaction: Significant Starting Material Remains check_tlc->incomplete_rxn Is starting material present? side_products Multiple Spots/Peaks: Significant Side Products Formed check_tlc->side_products Are there unknown spots? clean_rxn Clean Reaction: Product is Major Component, Low Post-Purification Yield check_tlc->clean_rxn Is the crude product clean? sol_incomplete1 Optimize Reaction Time/Temp. (See FAQ Q3) incomplete_rxn->sol_incomplete1 Yes sol_incomplete2 Verify Reagent Quality/Purity (See FAQ Q5) incomplete_rxn->sol_incomplete2 Yes sol_incomplete3 Re-evaluate Solvent & Nucleophile Choice (See FAQ Q3) incomplete_rxn->sol_incomplete3 Yes sol_side1 Identify Side Products (Hydrolysis, Enolization, etc.) (See FAQ Q2) side_products->sol_side1 Yes sol_side2 Modify Reaction Conditions to Minimize (e.g., use weaker base, anhydrous conditions) side_products->sol_side2 Yes sol_purify1 Optimize Workup Procedure (e.g., gentle extraction, avoid strong base) clean_rxn->sol_purify1 Yes sol_purify2 Refine Purification Method (Recrystallization vs. Chromatography) clean_rxn->sol_purify2 Yes sol_purify3 Check for Product Instability (e.g., ester hydrolysis during workup) clean_rxn->sol_purify3 Yes

Caption: Diagnostic flowchart for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of this compound.

Q1: What is the fundamental chemistry behind this synthesis, and why is it sensitive?

The formation of this compound from 2-bromo-4'-methylacetophenone and an acetate salt is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The acetate anion acts as the nucleophile, attacking the carbon atom bearing the bromine (an α-haloketone), and displacing the bromide leaving group.

The reaction's sensitivity stems from the structure of the α-haloketone substrate. The presence of the adjacent carbonyl group activates the α-carbon towards nucleophilic attack, which is beneficial.[2] However, it also introduces complications. SN1 reactions are unfavorable because the resulting carbocation at the α-position would be destabilized by the electron-withdrawing carbonyl group.[1] Therefore, success hinges on maintaining conditions that strongly favor the SN2 pathway.

Caption: SN2 mechanism for the synthesis of the target ester.

Q2: My TLC analysis shows multiple spots apart from my starting material and product. What are the likely side products?

The presence of multiple spots indicates competing reactions are occurring. The most common culprits are:

  • Hydrolysis: The ester product, this compound, can be hydrolyzed back to 2-hydroxy-4'-methylacetophenone and acetic acid, especially during aqueous workup if conditions become too acidic or basic.[3][4] Similarly, the starting material, 2-bromo-4'-methylacetophenone, can hydrolyze to the same hydroxyketone.

  • Enolate Formation: The α-protons of ketones are acidic. If the acetate source is too basic or if a stronger base is present as an impurity, it can deprotonate the α-carbon of the starting material. This forms an α-haloenolate, which can participate in other side reactions instead of the desired substitution.[1] Using a mild nucleophile like sodium or potassium acetate is generally preferred over stronger bases.

  • Elimination (E2) Reactions: Although less common for this substrate, elimination to form an α,β-unsaturated ketone is a theoretical possibility if a sterically hindered or strong base is used.

Q3: How can I optimize my reaction conditions to maximize the yield of the desired ester?

Optimizing an SN2 reaction involves carefully controlling several factors.[5]

ParameterRecommendationRationale
Solvent Polar Aprotic (e.g., Acetone, DMF, Acetonitrile)These solvents solvate the cation of the acetate salt but do not strongly solvate the acetate anion, leaving it "naked" and more nucleophilic. Protic solvents (like water or ethanol) would hydrogen-bond with the acetate, stabilizing it and reducing its reactivity.[5][6]
Nucleophile Sodium Acetate (CH₃COONa) or Potassium Acetate (CH₃COOK)These provide the acetate nucleophile and are not overly basic, minimizing the risk of enolate formation.[1] Ensure they are anhydrous, as water can lead to hydrolysis side products.
Temperature Moderate (Room Temperature to ~60 °C)SN2 reactions are generally favored by moderate temperatures. Excessive heat can increase the rate of side reactions, such as elimination or decomposition. Monitor the reaction by TLC to determine the optimal time and temperature.
Concentration 1.1 to 1.5 equivalents of Acetate SaltUsing a slight excess of the nucleophile can help drive the reaction to completion according to Le Châtelier's principle.
Q4: My reaction appears clean on TLC, but I lose significant product during workup and purification. What are the best practices?

Post-reaction losses are a common source of low yield. Here’s how to mitigate them:

  • Aqueous Workup:

    • Quenching: Pour the reaction mixture into cold water to precipitate the organic product and dissolve inorganic salts.

    • Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction.[7][8] Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

    • Washing: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution. This is a mild base that will neutralize any remaining acidic impurities without significantly hydrolyzing your ester product.[9] Follow this with a brine wash to remove excess water.

  • Drying and Concentration:

    • Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

    • Use a rotary evaporator to remove the solvent under reduced pressure at a moderate temperature (e.g., <40 °C) to prevent product decomposition.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures) to find conditions that yield high-purity crystals.[10]

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is an alternative.[8][11] Use a solvent system with appropriate polarity (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.

Q5: Could the purity of my starting material, 2-bromo-4'-methylacetophenone, be the issue?

Absolutely. The purity of your starting materials is critical.

  • Purity of 2-bromo-4'-methylacetophenone: This starting material is often synthesized by the bromination of 4'-methylacetophenone.[7][12] Impurities could include unreacted starting material or di-brominated side products. These impurities can complicate the reaction and purification, lowering the isolated yield of your desired product. It is advisable to purify the 2-bromo-4'-methylacetophenone (e.g., by recrystallization) before use if its purity is questionable.[12]

  • Anhydrous Reagents: As mentioned, ensure your acetate salt and solvent are anhydrous. Water can participate in undesirable hydrolysis reactions.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a standard procedure for the SN2 reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4'-methylacetophenone (1.0 eq), sodium acetate (1.2 eq), and anhydrous acetone (approx. 0.2 M concentration relative to the limiting reagent).

  • Reaction Execution: Stir the mixture at room temperature or gently heat to reflux (approx. 56 °C for acetone).

  • Monitoring: Monitor the progress of the reaction by TLC (see Protocol 2) until the starting material spot has been consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • Concentrate the filtrate using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to obtain the final product.

Protocol 2: Thin Layer Chromatography (TLC) Monitoring
  • Plate: Use silica gel 60 F₂₅₄ plates.

  • Eluent: A mixture of 7:3 Hexane:Ethyl Acetate is a good starting point.[7] Adjust the ratio as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Spotting: Dissolve small aliquots of your reaction mixture in a volatile solvent and spot on the TLC plate alongside spots of your starting materials.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The starting material (α-haloketone) and the product (phenacyl ester) should both be UV-active.

  • Analysis: The reaction is complete when the spot corresponding to 2-bromo-4'-methylacetophenone is no longer visible.

References

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE Science Education Database. [Link]

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. [Link]

  • Chemistry LibreTexts. (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]

  • Organic Syntheses. (n.d.). 1,2-Diphenylethanone O-acetyl oxime. Org. Synth. 2019, 96, 66-81. [Link]

  • Semantic Scholar. (1973). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. [Link]

  • PubMed. (1969). Hydrolysis of 4-acetamidophenyl 2,2,2-trichloroethyl carbonate by esterolytic enzymes from various sources. J Pharm Sci. 58(5):557-9. [Link]

Sources

Technical Support Center: Alternative Solvents for 2-(4-Methylphenyl)-2-oxoethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate. This guide is designed for researchers, chemists, and process development professionals seeking to optimize their synthetic routes by exploring alternative, greener solvent systems. We will address common challenges and frequently asked questions, providing expert insights grounded in established chemical principles and sustainable practices.

The selection of a solvent is a critical parameter in chemical synthesis, influencing reaction kinetics, yield, purity, and the overall environmental footprint of the process. As the chemical industry moves towards more sustainable methodologies, replacing conventional volatile organic compounds (VOCs) with safer, renewable alternatives is a key objective.[1][2] This guide provides the technical information needed to navigate this transition effectively for the synthesis of this compound.

Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and which conventional solvents are used?

The most common laboratory-scale synthesis involves the nucleophilic substitution of an α-haloketone, specifically 2-bromo-1-(4-methylphenyl)ethan-1-one, with an acetate salt (e.g., sodium acetate or potassium acetate). This is a classic Williamson ether synthesis-like reaction, proceeding via an SN2 mechanism.

Reaction Scheme: (p-CH₃C₆H₄)C(O)CH₂Br + CH₃COONa → (p-CH₃C₆H₄)C(O)CH₂OCOCH₃ + NaBr

Conventionally, polar aprotic solvents are employed to facilitate this reaction. These include:

  • Acetonitrile (MeCN): Offers good solubility for reactants and facilitates SN2 reactions.

  • Acetone: A versatile solvent, though its lower boiling point can limit reaction temperatures.[3]

  • N,N-Dimethylformamide (DMF): Excellent solvating power but is under scrutiny due to toxicity concerns (reprotoxic).[4]

  • Dichloromethane (DCM): A common solvent but is a suspected carcinogen and environmentally persistent.

These solvents are effective but pose significant health, safety, and environmental challenges, prompting the search for greener alternatives.[5][6]

Q2: Why should I consider switching to an alternative or "green" solvent?

The motivation to adopt green solvents aligns with the Twelve Principles of Green Chemistry, which advocate for safer chemistry and pollution prevention.[2] Key drivers include:

  • Enhanced Safety: Many green solvents are less toxic, less flammable, and have a lower risk of forming explosive peroxides compared to conventional solvents like diethyl ether or THF.[7][8]

  • Environmental Impact: Green solvents are often derived from renewable feedstocks (bio-solvents), are biodegradable, and have a lower overall environmental footprint.[1][9]

  • Regulatory Compliance: Global regulations are increasingly restricting the use of hazardous solvents like DMF and halogenated hydrocarbons.[4] Proactively switching can prevent future compliance issues.

  • Process Efficiency: In some cases, alternative solvents can offer surprising benefits, such as easier product isolation, higher reaction rates due to higher boiling points, or improved selectivity, potentially reducing downstream purification costs.[2][10]

Q3: What are some promising green solvent alternatives for this synthesis?

Several greener solvents are suitable replacements for conventional polar aprotic solvents in SN2 reactions. The ideal choice depends on balancing solubility, reaction temperature, cost, and downstream processing.

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is an excellent alternative to THF and DCM.[2] It has a higher boiling point (80 °C) than THF, is more stable against peroxide formation, and has limited miscibility with water, which simplifies workup procedures.[2][10]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether solvent with a high boiling point (106 °C) and low peroxide formation tendency.[2] Its limited water miscibility is highly advantageous for extraction and reduces solvent waste. It has been shown to improve yields and selectivity in various reactions.[2]

  • Ethyl Acetate: A bio-based solvent with a favorable safety profile.[11] It is a moderately polar solvent that can effectively mediate this type of substitution reaction. Its volatility makes it easy to remove post-reaction.

  • Carbonates (e.g., Propylene Carbonate): These are polar aprotic solvents with high boiling points, low toxicity, and are biodegradable.[12] They are excellent candidates for replacing DMF or DMAc.

Q4: How does the choice of solvent polarity affect the reaction?

Solvent polarity is crucial for the SN2 mechanism governing this synthesis. The reaction involves a nucleophile (acetate ion) attacking an electrophilic carbon.

  • Aprotic Polar Solvents (e.g., Acetone, MeCN, DMF, Propylene Carbonate): These solvents are ideal. They possess strong dipoles that can solvate the cation (e.g., Na⁺) of the acetate salt, leaving the acetate anion relatively "naked" and highly nucleophilic. They do not have acidic protons, so they do not solvate and stabilize the nucleophile as strongly as protic solvents. This combination leads to a significant rate enhancement for SN2 reactions.

  • Protic Solvents (e.g., Water, Ethanol): These should generally be avoided. Their acidic protons (O-H) will form strong hydrogen bonds with the acetate anion, creating a solvent "cage" that stabilizes the nucleophile and significantly reduces its reactivity, slowing down or stalling the reaction.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These are poor choices as the ionic acetate salt will not dissolve, leading to a heterogeneous mixture and extremely slow reaction rates.

G cluster_selection Solvent Selection Workflow Start START: Identify Reaction (SN2 Synthesis) Conventional Identify Conventional Solvents (e.g., MeCN, DMF) Start->Conventional Guide Consult Solvent Selection Guides (e.g., CHEM21) Conventional->Guide Alternatives Evaluate Green Alternatives (2-MeTHF, CPME, Ethyl Acetate) Guide->Alternatives Screen Screen Candidates: - Safety (Toxicity, Flash Pt) - Performance (Solubility) - Cost & Availability Alternatives->Screen Test Conduct Small-Scale Test Reaction Screen->Test Optimize Optimize Conditions (Temp, Concentration) Test->Optimize End END: Implement Optimized Green Protocol Optimize->End

Troubleshooting Guide

Switching solvents can introduce new variables into a reaction. This guide addresses common issues encountered during this transition.

Problem 1: Low or No Yield of this compound
  • Possible Cause 1: Poor Solubility of Reactants.

    • Explanation: The acetate salt (e.g., NaOAc) may not be sufficiently soluble in the chosen alternative solvent. SN2 reactions require the nucleophile to be in solution to react.

    • How to Diagnose: Visually inspect the reaction mixture. Do you see a large amount of undissolved solid even after heating?

    • Solution:

      • Increase Temperature: If the solvent's boiling point allows, increasing the temperature can improve solubility.

      • Add a Phase-Transfer Catalyst (PTC): A catalytic amount of a PTC like tetrabutylammonium bromide (TBAB) can shuttle the acetate anion from the solid phase into the organic phase, dramatically increasing the reaction rate.

      • Consider a More Soluble Acetate Source: Tetrabutylammonium acetate is highly soluble in a wide range of organic solvents but is more expensive.

  • Possible Cause 2: Insufficient Reaction Temperature.

    • Explanation: Many chemical reactions double in rate for every 10 °C increase in temperature. If your new solvent has a lower boiling point than the original (e.g., switching from DMF at 153 °C to acetone at 56 °C), the reaction may be too slow to complete in a reasonable time.

    • How to Diagnose: Monitor the reaction over an extended period using Thin Layer Chromatography (TLC). If you see the starting material being consumed very slowly, the temperature may be the issue.

    • Solution:

      • Choose a Higher-Boiling Solvent: Select a green solvent that allows for a higher reaction temperature, such as CPME (106 °C) or propylene carbonate (242 °C).[2]

      • Increase Reaction Time: If the chosen solvent is essential for other reasons, simply increasing the reaction time may be sufficient to achieve a good yield.

Problem 2: Reaction Stalls or Remains Incomplete
  • Possible Cause: Presence of Water.

    • Explanation: Water is a protic solvent that can hydrate the acetate anion, reducing its nucleophilicity. If your alternative solvent is hygroscopic or was not properly dried, residual water could be stalling the reaction.

    • How to Diagnose: This can be difficult to diagnose directly without analytical equipment. The best approach is preventative.

    • Solution:

      • Use Anhydrous Solvents: Ensure your solvent is rated as anhydrous or dry it using appropriate methods (e.g., molecular sieves).[13]

      • Dry Starting Materials: Dry the acetate salt and the α-haloketone in a vacuum oven before use.

      • Run the Reaction Under an Inert Atmosphere: Using an inert atmosphere (Nitrogen or Argon) prevents atmospheric moisture from entering the reaction.

G Problem Problem: Low Yield / Incomplete Reaction Cause1 Possible Cause: Poor Reactant Solubility? Problem->Cause1 Cause2 Possible Cause: Low Reaction Temperature? Problem->Cause2 Cause3 Possible Cause: Presence of Water? Problem->Cause3 Diagnose1 Diagnose: Visual inspection shows undissolved solids. Cause1->Diagnose1 Diagnose2 Diagnose: TLC shows very slow consumption of starting material. Cause2->Diagnose2 Diagnose3 Diagnose: Difficult to confirm directly. Assume as a possibility. Cause3->Diagnose3 Solution1 Solution: 1. Add Phase-Transfer Catalyst 2. Increase Temperature Diagnose1->Solution1 Solution2 Solution: 1. Switch to higher-boiling solvent 2. Increase reaction time Diagnose2->Solution2 Solution3 Solution: 1. Use anhydrous reagents/solvents 2. Run under inert atmosphere Diagnose3->Solution3

Problem 3: Difficulty with Product Purification/Workup
  • Possible Cause: Solvent Properties.

    • Explanation: The physical properties of the new solvent can complicate the workup. A high-boiling solvent may be difficult to remove under reduced pressure. A water-miscible solvent can prevent effective aqueous extraction.

    • Solution:

      • High-Boiling Solvent (e.g., Propylene Carbonate): Instead of evaporation, use an extraction-based workup. Dilute the reaction mixture with a lower-boiling, water-immiscible solvent (like ethyl acetate or MTBE) and wash extensively with water or brine to remove the high-boiling solvent.

      • Water-Miscible Solvent (e.g., Acetone): First, remove the bulk of the solvent by rotary evaporation. Then, dissolve the residue in a water-immiscible solvent (e.g., ethyl acetate) and perform the aqueous wash to remove salts.

      • Solvent with Similar Polarity to Product: If the product co-distills with the solvent, consider purification by crystallization or column chromatography.[13]

Data & Protocols
Solvent Property Comparison

The following table summarizes key properties of conventional solvents and their greener alternatives to aid in selection.

SolventBoiling Point (°C)Density (g/mL)Polarity (Relative)Key Safety/Green Concern
Conventional
Dichloromethane39.61.330.309Suspected carcinogen, VOC
Acetonitrile81.60.7860.460Toxic, flammable
DMF1530.9440.386Reprotoxic (CMR substance)[4]
Green Alternatives
Ethyl Acetate77.10.9020.228Flammable, but low toxicity[14]
2-MeTHF800.8540.207 (est.)Renewable, low peroxide risk[2][10]
CPME1060.860~0.12 (ether-like)Low peroxide risk, not water-miscible[2]
Propylene Carbonate2421.205HighBiodegradable, low toxicity[12]

Data compiled from various sources.[14][15][16]

Experimental Protocol Example: Synthesis using a Green Solvent (CPME)

This protocol is a self-validating system that includes in-process checks and purification steps.

Materials:

  • 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equiv)

  • Anhydrous Sodium Acetate (1.5 equiv), finely powdered and dried

  • Cyclopentyl Methyl Ether (CPME), anhydrous (approx. 5 mL per gram of starting material)

  • Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

  • Ethyl Acetate (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(4-methylphenyl)ethan-1-one, anhydrous sodium acetate, and TBAB.

  • Atmosphere: Flush the flask with nitrogen gas for 5 minutes.

  • Solvent Addition: Add anhydrous CPME via syringe.

  • Reaction: Heat the mixture to reflux (approx. 106 °C) with vigorous stirring. The solid sodium acetate should be well suspended.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The starting material spot should be consumed over 2-4 hours.

  • Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Workup - Extraction: Dilute the mixture with ethyl acetate. Transfer to a separatory funnel and wash with water (2x) to remove the bulk of the salts and TBAB. Then, wash with saturated sodium bicarbonate solution (1x) and finally with brine (1x).

  • Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and CPME.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by column chromatography on silica gel if necessary.[13]

References
  • Production of 2-aryl-2-oxo-acetate esters, used as intermediates...
  • methyl 2-(2-acetylphenyl)acetate. Organic Syntheses Procedure. [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... MDPI. [Link]

  • Phenylethyl acetate synthesis method.
  • Alternative Solvents: Shades of Green. Organic Process Research & Development. [Link]

  • “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters - ACS Publications. [Link]

  • An Environmentally Friendly and Efficient Green Method for Acylation. IJPPR. [Link]

  • GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. Jetir.Org. [Link]

  • An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations... RSC Publishing. [Link]

  • Physical Properties of Organic Solvents. Utah Tech University. [Link]

  • Green Solvents for Sustainable Organic Synthesis: An Overview. ResearchGate. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]

  • Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach. PMC - NIH. [Link]

  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW. Neuroquantology. [Link]

  • Safety Data Sheet: Organic Solvents Standard. Carl ROTH. [Link]

  • Green solvent. Wikipedia. [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Effectiveness of menthyl acetate synthesis with different acetyl groups equivalent. [Link]

  • Physical properties of some common organic solvents... ResearchGate. [Link]

  • INDUSTRIAL ORGANIC SOLVENTS. Safe Work Australia. [Link]

Sources

Technical Support Center: Catalyst Selection for 2-(4-Methylphenyl)-2-oxoethyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of α-acyloxy ketones, a critical structural motif in many pharmaceuticals and bioactive natural products.[1][2] The synthesis of this compound, a specific α-acyloxy ketone, from 4-methylacetophenone presents several catalytic challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis, with a focus on rational catalyst selection and reaction optimization.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of 4-Methylacetophenone
Potential Cause Suggested Solution
Inactive Catalyst Catalyst Activation: Ensure the catalyst is properly activated. For instance, some metal complexes may require the formation of an active species in situ. For heterogeneous catalysts, ensure they have not been poisoned by impurities from starting materials or solvents.[3][4] Catalyst Loading: The catalyst concentration might be too low. Incrementally increase the catalyst loading (e.g., in 2 mol% increments) to find the optimal concentration. However, be mindful that excessively high loadings can sometimes lead to side reactions.
Inappropriate Reaction Conditions Temperature: The reaction temperature may be too low. Gradually increase the temperature in 5-10 °C increments. Conversely, some catalytic systems are sensitive to high temperatures, which can lead to catalyst decomposition.[5] For instance, in some iodobenzene-catalyzed α-acetoxylations, temperatures above 35°C can lead to side product formation.[5] Solvent: The solvent polarity can significantly influence the reaction rate. If using a non-polar solvent, consider switching to a more polar aprotic solvent like acetonitrile (CH3CN) or dimethylformamide (DMF), which can help to stabilize charged intermediates.
Poor Quality of Reagents Purity of Starting Materials: Impurities in 4-methylacetophenone or the acetylating agent can inhibit the catalyst. Verify the purity of your starting materials using techniques like NMR or GC-MS.[6] Presence of Water: Many catalytic systems are sensitive to moisture.[6] Use anhydrous solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). The addition of molecular sieves can also help to remove trace amounts of water.[7]
Problem 2: Formation of Significant Byproducts
Potential Cause Suggested Solution
Side Reactions Self-Condensation: The starting ketone, 4-methylacetophenone, can undergo self-condensation under certain basic or acidic conditions.[6] Adjusting the pH or the rate of addition of a basic or acidic promoter can minimize this. Over-oxidation: In oxidative coupling methods, the desired product can be further oxidized. Reduce the amount of the oxidant or shorten the reaction time. Monitoring the reaction closely by TLC or GC is crucial.
Catalyst-Induced Decomposition Product Instability: The α-acyloxy ketone product may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases, leading to decomposition.[6] Attempt the reaction at a lower temperature and ensure prompt neutralization during the workup.
Incorrect Stoichiometry Reagent Ratio: An incorrect ratio of reactants can lead to the formation of byproducts. Carefully control the stoichiometry of the 4-methylacetophenone, the acetylating agent, and the oxidant (if applicable).
Problem 3: Catalyst Deactivation and Poor Recyclability
Potential Cause Suggested Solution
Formation of Inactive Species Reduction of Metal Center: For metal-based catalysts, the active metal center can be reduced to an inactive state (e.g., Pd(II) to Pd(0)).[4] The addition of a mild re-oxidant can sometimes regenerate the active catalyst.[4] Ligand Dissociation: In complex catalysts, the dissociation of ligands can lead to deactivation.[3] The choice of solvent and temperature can influence ligand stability.
Leaching of Heterogeneous Catalyst Metal Leaching: The active metal from a supported catalyst can leach into the reaction mixture, reducing its activity and contaminating the product. Ensure the catalyst support and the reaction conditions are compatible to minimize leaching.
Fouling of Catalyst Surface Polymerization/Adsorption: The surface of a heterogeneous catalyst can be blocked by polymeric byproducts or strong adsorption of reactants or products. Washing the catalyst with an appropriate solvent or calcination (for robust inorganic supports) might regenerate it.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of this compound?

Several catalytic systems can be employed for the α-acetoxylation of 4-methylacetophenone. The choice depends on factors like desired yield, cost, environmental impact, and available equipment. Common approaches include:

  • Hypervalent Iodine Reagents: Both stoichiometric and catalytic amounts of hypervalent iodine compounds are effective. A binary system of a hypervalent iodine(III) reagent and a Lewis acid like BF₃·OEt₂ can achieve high diastereoselectivity in cyclic ketones.[8] Iodobenzene can be used catalytically with an oxidant like m-CPBA or aqueous hydrogen peroxide.[5][9]

  • Metal-Free Catalysis: Recent advancements have focused on environmentally friendly, metal-free methods.[1][7] These can involve photoredox catalysis or the use of organocatalysts.[7][10][11] For instance, a metal-free photoredox system using an acridinium photocatalyst can promote the oxo-acyloxylation of olefins.[7]

  • Transition Metal Catalysis: Copper complexes have been shown to catalyze the one-step synthesis of phenyl acetate from acetophenone using hydrogen peroxide as an oxidant.[12][13] Palladium catalysts are also used, though catalyst deactivation can be an issue.[4][14]

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for reactions involving immiscible phases, such as an aqueous base and an organic substrate.[15] Quaternary ammonium salts are common phase-transfer catalysts.[15]

Q2: How do I choose the right catalyst for my specific needs?

The selection of a catalyst should be guided by a clear set of priorities. The following decision-making workflow can be helpful:

Catalyst Selection Workflow Start Define Synthesis Priorities Green_Chemistry Green Chemistry Focus? Start->Green_Chemistry Cost_Scalability Cost & Scalability? Start->Cost_Scalability High_Yield_Selectivity High Yield & Selectivity? Start->High_Yield_Selectivity Green_Chemistry->Cost_Scalability No Metal_Free Consider Metal-Free Options: - Photoredox Catalysis - Organocatalysis Green_Chemistry->Metal_Free Yes Cost_Scalability->High_Yield_Selectivity No PTC_Iodine Consider: - Phase-Transfer Catalysis - Catalytic Iodine Systems Cost_Scalability->PTC_Iodine Yes Hypervalent_Metal Consider: - Hypervalent Iodine Reagents - Transition Metal Complexes High_Yield_Selectivity->Hypervalent_Metal Yes End Select & Optimize Catalyst Metal_Free->End PTC_Iodine->End Hypervalent_Metal->End

Caption: Catalyst selection workflow for this compound synthesis.

Q3: What is the proposed mechanism for the iodobenzene-catalyzed α-acetoxylation of 4-methylacetophenone?

The mechanism for the iodobenzene-catalyzed α-acetoxylation of acetophenone derivatives generally involves the in-situ formation of a hypervalent iodine(III) species.[9] The catalytic cycle can be summarized as follows:

  • Oxidation: Iodobenzene (PhI) is oxidized by an oxidant (e.g., m-CPBA) to a hypervalent iodine(III) species.

  • Enolate Formation/Reaction: The ketone (4-methylacetophenone) forms an enol or enolate, which then reacts with the activated iodine(III) species.

  • Reductive Elimination: The resulting intermediate undergoes reductive elimination to form the α-acetoxy ketone product and regenerate the iodobenzene catalyst.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) studies have provided evidence for the existence of a transient α-λ³-iodine alkyl acetophenone intermediate in the catalytic cycle.[9]

Iodobenzene Catalytic Cycle PhI Iodobenzene (PhI) PhI_III Active Iodine(III) Species PhI->PhI_III Oxidant Intermediate α-Iodo(III) Ketone Intermediate PhI_III->Intermediate + Enol/Enolate Ketone 4-Methylacetophenone Enol Enol/Enolate Ketone->Enol Tautomerization Product This compound Intermediate->Product Reductive Elimination Product->PhI + PhI (regenerated)

Caption: Simplified catalytic cycle for iodobenzene-catalyzed α-acetoxylation.

Q4: Can you provide a general experimental protocol for the synthesis?

The following is a general protocol for the iodobenzene-catalyzed α-acetoxylation of 4-methylacetophenone, which should be optimized for specific laboratory conditions.

Materials:

  • 4-Methylacetophenone

  • Iodobenzene (catalyst)

  • Acetic anhydride (acetylating agent and solvent)

  • 30% Aqueous hydrogen peroxide (oxidant)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (promoter)

  • Dichloromethane (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-methylacetophenone (1.0 mmol) and iodobenzene (0.2 mmol) in acetic anhydride (5 mL), add BF₃·OEt₂ (0.2 mmol).

  • Slowly add 30% aqueous hydrogen peroxide (2.0 mmol) to the mixture at room temperature.

  • Stir the reaction at 30 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 7 hours.[5]

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield pure this compound.

Note: This is a generalized procedure and may require optimization of reaction time, temperature, and stoichiometry for best results.

Data Presentation

The following table summarizes the performance of different catalytic systems for the α-acetoxylation of ketones, providing a comparative overview.

Catalyst SystemOxidantPromoter/AdditiveTypical Yield (%)Key AdvantagesKey DisadvantagesReference
Iodobenzene (cat.)30% aq. H₂O₂BF₃·OEt₂up to 86Economical, efficientRequires a promoter, temperature sensitive[5]
Hypervalent Iodine (stoich.)-Lewis AcidModerate to HighHigh diastereoselectivity (for cyclic ketones)Stoichiometric use of reagent, waste generation[8]
Copper ComplexH₂O₂-HighMild conditions, high selectivityCatalyst preparation may be required[12][13]
Acridinium PhotocatalystO₂ (air)Organic Baseup to 73Metal-free, greenRequires light source, moderate yields[7]
Ru(bpy)₃(PF₆)₂--Moderate to HighMetal-free (overall), mild conditionsUtilizes sulfoxonium ylides as starting material[1]

References

  • Kumar, N., & Pandey, S. K. (2023). Metal-free synthesis of α-acyloxy ketones from carboxylic acids and sulfoxonium ylides. Organic & Biomolecular Chemistry.
  • Recent methods for the synthesis of α-acyloxy ketones - Organic & Biomolecular Chemistry (RSC Publishing).
  • CN103030557B - Method for generating phenylacetate by acetophenone in one step - Google P
  • CN103030557A - Method for generating phenylacetate by acetophenone in one step - Google P
  • Zhang, Q.-B., et al. (2016). Preparation of α-Acyloxy Ketones via Visible-Light-Driven Aerobic Oxo-Acyloxylation of Olefins with Carboxylic Acids. Organic Letters.
  • Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones. (2020). Frontiers in Chemistry.
  • Serial synthesis reactions for α-acyloxy ketone compounds.
  • Sun, Q., et al. (2023). Construction of α-Acyloxy Ketones via Photoredox-Catalyzed O–H Insertion of Sulfoxonium Ylides with Carboxylic Acids. Organic Letters.
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogen
  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2025). Molecules.
  • Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions.
  • Construction of α-Acyloxy Ketones via Photoredox-Catalyzed O-H Insertion of Sulfoxonium Ylides with Carboxylic Acids - ResearchG
  • Sheng, J., et al. (2007).
  • Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis - Benchchem.
  • Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. (2015). Organic Letters.
  • Towards continuous enantioselective α-alkylation of ketones via direct enamine photoexcit
  • Phase-Transfer C
  • Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. (2025).
  • How i can prepare phenacyl bromide(bromination of acetophenone ) laboratory with purity any method ?
  • Wang, H.-Y., Zhou, J., & Guo, Y.-L. (2012). Study on the Reactive Transient α-λ3-iodanyl-acetophenone Complex in the iodine(III)/PhI(I) Catalytic Cycle of Iodobenzene-Catalyzed α-acetoxylation Reaction of Acetophenone by Electrospray Ionization Tandem Mass Spectrometry.
  • phenacyl bromide - Organic Syntheses Procedure.
  • PTC α-Hydroxyl
  • ST062728 2-(4-methylphenyl)-2-oxoethyl 2-(2-thienylcarbonylamino)
  • Phase-Transfer Catalyzed Asymmetric Conjugate Additions of ??
  • Ethyl 2-(4-methylphenyl)
  • 4-Methylacetophenone - Wikipedia.
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH.
  • Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis o.
  • Technical Support Center: Synthesis of 2-Acetyl-4-methylphenyl benzo
  • 2-oxoethyl acetate - 5371-49-3, C4H6O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis.
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI.
  • methyl 2-(2-acetylphenyl)
  • 2-(4-Methylphenyl)
  • Acylation Reaction - Synthesis of p-Methylacetophenone - Alfa Chemistry.
  • 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards.
  • Acetophenone hydrogenation over a Pd catalyst in the presence of H2O and CO2 - Chemical Communic
  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). Molecules.

Sources

Technical Support Center: Optimizing the Synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical development professionals engaged in the synthesis of 2-(4-Methylphenyl)-2-oxoethyl acetate. The focus is to provide actionable solutions and a deeper mechanistic understanding to effectively minimize byproduct formation, thereby enhancing product purity and yield.

The most common and direct route to this α-acetoxy ketone is the nucleophilic substitution of 2-bromo-4'-methylacetophenone with an acetate salt. While synthetically straightforward, this SN2 reaction is often plagued by competing side reactions and impurities that complicate downstream applications. This document is structured to address these challenges through a series of frequently asked questions, a detailed troubleshooting guide, and optimized protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound and what are the primary byproducts?

The standard method involves the reaction of 2-bromo-4'-methylacetophenone with a source of acetate anion, such as potassium acetate or sodium acetate, in a polar aprotic solvent like acetone or DMF. The primary byproducts encountered are typically unreacted starting material (2-bromo-4'-methylacetophenone) and the hydrolysis product, 2-hydroxy-4'-methylacetophenone.

Q2: My NMR spectrum consistently shows a singlet around 12 ppm and aromatic signals corresponding to 2-hydroxy-4'-methylacetophenone. What is the cause?

The presence of 2-hydroxy-4'-methylacetophenone is almost always due to hydrolysis. This can occur via two main pathways:

  • Hydrolysis of the Starting Material: The α-bromo ketone is susceptible to hydrolysis if there is water in the reaction solvent or reagents.

  • Hydrolysis of the Product: The target ester, this compound, can be hydrolyzed back to the corresponding alcohol (2-hydroxy-4'-methylacetophenone) and acetic acid, particularly during aqueous workup if conditions become too acidic or basic[1][2].

To prevent this, ensure all solvents and reagents are anhydrous and maintain near-neutral pH during the workup procedure.

Q3: My reaction seems to stall, and TLC analysis shows a persistent spot for the starting 2-bromo-4'-methylacetophenone. How can I drive the reaction to completion?

Incomplete conversion is a common issue. Several factors can contribute:

  • Insufficient Reactivity: The acetate salt may not be sufficiently soluble or nucleophilic under the chosen conditions.

  • Low Temperature: The reaction may require more thermal energy to overcome the activation barrier.

  • Short Reaction Time: The reaction may simply need more time to reach completion.

Solutions include increasing the reaction temperature, extending the reaction time, using a slight excess (1.1-1.2 equivalents) of a finely powdered and dried acetate salt, or employing a phase-transfer catalyst to improve the solubility and reactivity of the nucleophile.

Q4: What is the most effective way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring this reaction[3][4]. Use a mobile phase that provides good separation between the starting material, product, and potential byproducts (e.g., 3:1 Hexanes:Ethyl Acetate). The starting α-bromo ketone is less polar than the product ester, which is in turn significantly less polar than the hydrolysis byproduct (2-hydroxy-4'-methylacetophenone). The reaction is complete when the starting material spot is no longer visible by UV light.

Section 2: Visual Guides and Reaction Schematics

Reaction_Pathway cluster_main Desired SN2 Pathway cluster_side Hydrolysis Side Reactions SM 2-bromo-4'-methyl- acetophenone Reagent + CH3COOK (Potassium Acetate) Product 2-(4-Methylphenyl)-2-oxoethyl acetate (Desired Product) SM->Product Acetone, Δ Byproduct 2-hydroxy-4'-methyl- acetophenone (Byproduct) SM->Byproduct SN2 Hydrolysis (Contamination) Product->Byproduct Ester Hydrolysis (Workup) Water + H₂O (Moisture or Workup)

Troubleshooting_Workflow Start Run TLC of Reaction Mixture CheckSM Is Starting Material (SM) spot present? Start->CheckSM CheckPurity Is the main product spot (P) clean? Or are there other major spots? CheckSM->CheckPurity No Continue Continue reaction. Increase time/temp or add phase-transfer catalyst. CheckSM->Continue Yes HydrolysisSpot Is a polar spot (hydrolysis byproduct) present at the baseline? CheckPurity->HydrolysisSpot Other spots present Proceed Reaction appears clean. Proceed to careful workup. CheckPurity->Proceed Yes, appears clean Purify Byproducts are present. Purify via Column Chromatography. HydrolysisSpot->Purify No CheckMoisture Problem: Hydrolysis. Solution: Use anhydrous reagents/solvents. Ensure neutral pH during workup. HydrolysisSpot->CheckMoisture Yes

Section 3: Troubleshooting Guide

Problem Observed Probable Cause Recommended Solution & Scientific Rationale
Low Yield of Product 1. Incomplete Reaction: The reaction has not reached completion due to insufficient activation energy or reaction time.Action: Increase the reaction temperature to 50-60°C (refluxing acetone) and extend the reaction time, monitoring every hour by TLC. Rationale: SN2 reactions have an activation energy barrier that can be overcome with moderate heating, increasing the rate of successful molecular collisions.
2. Poor Nucleophile Reactivity: The potassium/sodium acetate may have poor solubility in the organic solvent, limiting its availability to react.Action: Use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB, ~5 mol%). Rationale: The PTC transports the acetate anion from the solid phase into the organic phase, creating a more soluble and highly reactive "naked" nucleophile that accelerates the reaction.
3. Product Loss During Workup: The product may be partially soluble in the aqueous phase or lost during purification.Action: Ensure complete extraction from the aqueous layer by using a suitable organic solvent (e.g., ethyl acetate) multiple times. Minimize the number of purification steps. Rationale: Repeated extractions maximize the recovery of the product according to its partition coefficient.
Presence of 2-hydroxy-4'-methylacetophenone Byproduct 1. Moisture Contamination: Water present in the solvent or on glassware hydrolyzes the electrophilic starting material.Action: Use anhydrous acetone. Dry all glassware in an oven ( >100°C) for several hours and cool under a stream of dry nitrogen or in a desiccator before use. Rationale: Removing water, a competing nucleophile, ensures that the acetate anion is the primary species reacting with the α-bromo ketone.
2. Hydrolysis During Workup: Using strong acidic or basic solutions for washing can catalyze the hydrolysis of the ester product.Action: During workup, wash the organic layer with water or a saturated, neutral salt solution (brine) first. If an acid wash is needed, use a dilute solution (e.g., 1M HCl) sparingly, followed by a wash with saturated sodium bicarbonate solution to neutralize. Rationale: Maintaining a pH between 5 and 8 during the workup minimizes the rate of both acid- and base-catalyzed ester hydrolysis.
Multiple Unidentified Spots on TLC 1. Impure Starting Material: The initial 2-bromo-4'-methylacetophenone may contain impurities from its synthesis (e.g., unreacted 4'-methylacetophenone or dibrominated species).Action: Purify the starting 2-bromo-4'-methylacetophenone by recrystallization from a suitable solvent like ethanol or hexanes before use. Confirm purity by NMR or melting point.[5] Rationale: Starting with pure materials is fundamental to clean chemistry (the "GIGO" principle: Garbage In, Garbage Out). Impurities will either carry through or react to form additional byproducts.
2. Thermal Decomposition: Excessively high reaction temperatures can lead to decomposition or side reactions like self-condensation.Action: Do not exceed the boiling point of the solvent (for acetone, ~56°C). If a higher temperature is needed, switch to a higher-boiling solvent like DMF and maintain the temperature below 100°C. Rationale: While heat accelerates the desired reaction, it also accelerates undesirable pathways. Controlled heating provides the optimal balance between reaction rate and selectivity.

Section 4: Optimized Experimental Protocols

Protocol 4.1: Optimized Synthesis of this compound

This protocol incorporates strategies to minimize byproduct formation.

Materials:

  • 2-bromo-4'-methylacetophenone (1.0 eq, purified)[6]

  • Potassium acetate (1.2 eq, anhydrous, finely powdered)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4'-methylacetophenone (1.0 eq), potassium acetate (1.2 eq), and TBAB (0.05 eq).

  • Solvent Addition: Add anhydrous acetone to achieve a substrate concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to a gentle reflux (~56°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (Mobile Phase: 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting material spot. This typically takes 2-4 hours.

  • Workup: a. Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator. b. Partition the resulting residue between ethyl acetate and deionized water. c. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[7][8] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. If minor impurities are present, recrystallize the crude solid from a minimal amount of hot isopropanol or ethanol. b. If significant impurities remain, perform flash column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate.

Protocol 4.2: Thin-Layer Chromatography (TLC) Analysis
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 3:1 Hexanes:Ethyl Acetate (v/v). Adjust the ratio if necessary for better separation.

  • Visualization:

    • View the plate under UV light (254 nm). Aromatic compounds will appear as dark spots.

    • Stain the plate using a p-anisaldehyde or potassium permanganate solution to visualize non-UV active impurities.

  • Expected Rf Values:

    • 2-bromo-4'-methylacetophenone (Starting Material): ~0.6

    • This compound (Product): ~0.45

    • 2-hydroxy-4'-methylacetophenone (Hydrolysis Byproduct): ~0.2

References

  • Kornblum, N. (n.d.). Kornblum oxidation. Wikipedia. Retrieved from [Link]

  • Chem-Station. (2018). Kornblum Oxidation. Chem-Station Int. Ed. Retrieved from [Link]

  • Grokipedia. (n.d.). Kornblum oxidation. Grokipedia. Retrieved from [Link]

  • SynArchive. (n.d.). Kornblum Oxidation. SynArchive. Retrieved from [Link]

  • Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2007). Preparation of Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 84, 285. Retrieved from [Link]

  • Cowper, R. M., & Davidson, D. (1933). Phenacyl Bromide. Organic Syntheses, 13, 84. Retrieved from [Link]

  • Fife, T. H., & De, N. C. (1974). Acid-catalyzed hydrolysis of 2-phenyl-2,4,4,5,5-pentamethyl-1,3-dioxolane and tetramethylethylene glycol acetals of aromatic and aliphatic aldehydes. Journal of the American Chemical Society, 96(19), 6158-6163. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4'-methylacetophenone. PubChem. Retrieved from [Link]

  • Organic Syntheses. (2018). Synthesis of 2,3-Diphenyl-2H-azirine. Organic Syntheses Procedure. Retrieved from [Link]

  • Ghorab, M. M., et al. (2015). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 20(11), 20438-20449. Retrieved from [Link]

  • Dittert, L. W., et al. (1969). Hydrolysis of 4-acetamidophenyl 2,2,2-trichloroethyl carbonate by esterolytic enzymes from various sources. Journal of Pharmaceutical Sciences, 58(5), 557-559. Retrieved from [Link]

Sources

Validation & Comparative

2-(4-Methylphenyl)-2-oxoethyl acetate vs other phenacyl esters in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-(4-Methylphenyl)-2-oxoethyl Acetate and Other Phenacyl Esters in Modern Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate reagents and building blocks is paramount to the success of a synthetic campaign. Phenacyl esters, a class of α-keto esters, have long served as versatile tools in organic chemistry, primarily as protecting groups for carboxylic acids and as key synthons for the construction of complex heterocyclic frameworks. Their utility stems from a unique combination of stability under various conditions and susceptibility to selective cleavage.

This guide provides a detailed comparison of this compound with other common phenacyl esters, focusing on how subtle electronic and steric modifications on the aromatic ring influence their synthesis, reactivity, and application. We will delve into the causality behind experimental choices, present comparative data, and provide validated protocols to empower chemists in making informed decisions for their specific synthetic challenges.

The Phenacyl Ester Family: Understanding the Impact of Substitution

The reactivity of a phenacyl ester is fundamentally governed by the electronic nature of the substituent on the phenyl ring. This substituent directly influences the electrophilicity of both the carbonyl carbon and the α-carbon, thereby modulating the ester's behavior in nucleophilic substitution and condensation reactions. For this guide, we will compare our target molecule with three archetypal analogues:

  • Unsubstituted (Parent): 2-Oxo-2-phenylethyl acetate

  • Electron-Donating (Focus): this compound

  • Electron-Withdrawing: 2-(4-Chlorophenyl)-2-oxoethyl acetate

The para-methyl group in our focus compound is a weak electron-donating group (EDG) via hyperconjugation and induction, while the para-chloro substituent is an electron-withdrawing group (EWG) through induction, which outweighs its weak donating effect through resonance.

Comparative Analysis 1: Synthesis of Phenacyl Esters

The most common and efficient route to phenacyl esters involves a two-step process: α-bromination of the corresponding substituted acetophenone, followed by nucleophilic substitution with a carboxylate.

Step 1: α-Bromination of Substituted Acetophenones

The first step, the synthesis of the α-bromoacetophenone intermediate, is crucial. The reactivity of the acetophenone towards bromination is influenced by the ring substituent. Electron-donating groups like p-methyl can activate the ring towards electrophilic substitution, potentially leading to side products if conditions are not carefully controlled. Conversely, electron-withdrawing groups like p-chloro deactivate the ring, making the α-bromination more selective.

dot graph SynthesisWorkflow { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: General two-step synthesis of substituted phenacyl esters.

Table 1: Comparative Data for the Synthesis of α-Bromoacetophenone Intermediates

Starting MaterialBrominating AgentSolventConditionsYield (%)Reference
AcetophenoneBr₂ in Acetic AcidAcetic AcidRT, 2h~90%
4-MethylacetophenoneBr₂ in Acetic AcidAcetic Acid0°C to RT, 2hHigh
4-ChloroacetophenonePyridine Hydrobromide PerbromideAcetic Acid90°C, 3h85%
4-ChloroacetophenoneCopper(II) BromideAcetic Acid90°C, 3h~60%

Causality and Experimental Choice: The use of bromine in acetic acid is a classic and effective method for the α-bromination of acetophenones. For activated rings, such as in 4-methylacetophenone, lower temperatures can help control selectivity and prevent ring bromination. For deactivated or sensitive substrates, milder or more selective brominating agents like pyridine hydrobromide perbromide can be advantageous, offering safer handling and often high yields, as seen with 4-chloroacetophenone.

Step 2: Esterification with Carboxylic Acids

The esterification is typically a straightforward SN2 reaction between the α-bromo ketone and a carboxylate salt. The reaction generally proceeds in high yield under mild conditions.

Experimental Protocol: General Synthesis of a Phenacyl Ester

  • Carboxylate Salt Formation: To a solution of the desired carboxylic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a mild base such as potassium carbonate (K₂CO₃, 1.1 eq). Stir the mixture at room temperature for 20-30 minutes.

  • Esterification: Add the substituted α-bromoacetophenone (1.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

This protocol is robust and generally applicable across the phenacyl ester family, with yields often exceeding 90%.

Comparative Analysis 2: Application as Carboxyl Protecting Groups

One of the primary applications of phenacyl esters is the protection of carboxylic acids, particularly in peptide synthesis. An ideal protecting group should be easy to install, stable to subsequent reaction conditions, and readily cleaved under specific, mild conditions that do not affect other functional groups.

dot graph DeprotectionWorkflow { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Caption: General deprotection workflow for phenacyl esters.

The choice of substituent significantly impacts the stability and the conditions required for cleavage.

Table 2: Comparison of Cleavage Conditions for Substituted Phenacyl Esters

Phenacyl EsterReductive Cleavage (Zn/AcOH)Nucleophilic Cleavage (NaSPh)Photolytic Cleavage (hν)
Unsubstituted Standard, efficient method.Efficient, mild conditions.Effective, "clean" method.
p-Methyl (EDG) Generally efficient; rate may be slightly slower due to reduced carbonyl electrophilicity.Rate may be slightly decreased.Robust; substituent has little effect on efficiency.
p-Chloro (EWG) Often proceeds faster due to increased electrophilicity of the carbonyl group.Rate is generally enhanced.Robust; substituent has little effect on efficiency.

Causality and Experimental Choice:

  • Reductive Cleavage (Zn/AcOH): This is the most common and robust method. The mechanism involves the reduction of the ketone to an alcohol, followed by elimination. Electron-withdrawing groups on the phenyl ring increase the electrophilicity of the carbonyl carbon, facilitating the initial reduction step and often accelerating the cleavage. Conversely, electron-donating groups may slightly retard the reaction, although it typically proceeds to completion regardless.

  • Nucleophilic Cleavage: Soft nucleophiles like thiophenoxide can cleave the ester via an SN2 attack at the α-carbon. The rate of this reaction is less sensitive to the electronics of the carbonyl group but is still influenced by the overall electron density of the molecule.

  • Photolytic Cleavage: Phenacyl esters are photoremovable protecting groups, a highly attractive feature for applications requiring spatial and temporal control, such as in biochemistry. The cleavage proceeds via excitation of the phenacyl chromophore. Studies have shown that common substituents on the phenyl ring, including methyl and chloro groups, have only a modest effect on the quantum yields and efficiency of the photorelease. This makes the choice of substituent less critical if photolytic deprotection is the intended route.

For a synthetic plan that involves acidic or basic steps where the phenacyl group must remain intact, all three variants show good stability. The choice between them often comes down to the desired cleavage method. If rapid reductive cleavage is required, the p-chloro derivative may be preferable. If the synthetic route is sensitive to metals, photolysis offers a "traceless" deprotection method. The p-methyl derivative provides a reliable option that is compatible with all common cleavage methods, with the added benefit of potentially modifying the physical properties (e.g., solubility, crystallinity) of the protected intermediate.

Experimental Protocol: Reductive Deprotection with Zn/AcOH

  • Dissolution: Dissolve the phenacyl-protected carboxylic acid (1.0 eq) in glacial acetic acid.

  • Addition of Zinc: Add activated zinc dust (5-10 eq) portion-wise to the stirred solution. The reaction is often exothermic.

  • Reaction Monitoring: Stir the suspension at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Work-up and Isolation: Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the free carboxylic acid.

Comparative Analysis 3: Utility in Heterocycle Synthesis

Phenacyl esters and their parent bromides are invaluable building blocks for synthesizing a wide variety of heterocycles, acting as a three-carbon synthon. A prominent example is the synthesis of substituted oxazoles through reaction with primary amines, where the phenacyl moiety provides two carbons and one oxygen atom to the final ring.

dot graph OxazoleSynthesis { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Synthesis of oxazoles from substituted phenacyl acetates.

The electronic properties of the substituent on the phenacyl ring play a critical role in the reaction's efficiency. Recent studies have demonstrated that both electron-rich and electron-deficient substituted phenacyl acetates can be successfully cyclized with amines to form oxazoles in good to excellent yields.

Table 3: Comparative Yields in the Synthesis of 2-Benzyl-4-aryloxazoles

Phenacyl Acetate Substituent (para-)Yield (%)
H (Unsubstituted)78
CH₃ (Methyl) 84
OCH₃ (Methoxy)88
Cl (Chloro) 80
F (Fluoro)79
Br (Bromo)81
NO₂ (Nitro)75

Causality and Experimental Choice: The data indicates that phenacyl acetates with electron-donating groups, such as methyl (84% yield) and methoxy (88% yield), provide slightly higher yields compared to the unsubstituted (78%) or electron-withdrawing analogues like chloro (80%) and nitro (75%). This suggests that the initial step of the reaction, likely the formation of an imine intermediate at the carbonyl carbon, is facilitated by increased electron density on the phenyl ring. While the difference is not dramatic, it is significant. For researchers aiming to maximize yield in a heterocyclic synthesis, choosing a phenacyl ester with an electron-donating group, like this compound, can be a beneficial strategy. The reaction is robust enough to tolerate a wide range of substituents, but EDGs provide a discernible advantage in this specific transformation.

Experimental Protocol: Synthesis of 2-Benzyl-4-(4-methylphenyl)oxazole

  • Reaction Setup: In a Schlenk tube under a nitrogen atmosphere, combine this compound (0.2 mmol, 1.0 eq), benzylamine (0.24 mmol, 1.2 eq), potassium carbonate (0.4 mmol, 2.0 eq), and iodine (0.4 mmol, 2.0 eq).

  • Solvent Addition: Add ethyl acetate (2 mL) to the mixture.

  • Heating: Seal the tube and heat the reaction mixture at 80 °C for 8 hours.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 2-benzyl-4-(4-methylphenyl)oxazole.

Conclusion and Recommendations

The choice between this compound and other phenacyl esters is a nuanced decision that depends on the specific synthetic context. This guide provides the data and rationale to make an informed choice.

  • For General Use as a Protecting Group: All three variants (unsubstituted, p-methyl, and p-chloro) are excellent choices, offering good stability and multiple, high-yielding cleavage pathways. The p-methyl derivative offers a slight modification of physical properties which can be advantageous for the isolation and handling of intermediates.

  • When Cleavage Rate is Critical: If rapid, metal-based reductive cleavage is desired, a phenacyl ester with an electron-withdrawing group like the p-chloro derivative may offer a kinetic advantage.

  • For Maximizing Yield in Heterocycle Synthesis: In condensation reactions such as the synthesis of oxazoles, the experimental data suggests a tangible benefit to using phenacyl esters with electron-donating groups. This compound provides a higher yield than both the unsubstituted and p-chloro analogues, making it the superior choice for optimizing this class of transformations.

By understanding the subtle electronic effects imparted by the aryl substituents, researchers can strategically select the optimal phenacyl ester to enhance yields, control reactivity, and streamline their synthetic workflows.

References

  • He, L., et al. (2024). Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. RSC Advances, 14, 28210-28214. [Link]

  • Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. [Link]

  • Givens, R. S., et al. (2013). p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. Beilstein Journal of Organic Chemistry, 9, 2556–2567. [Link]

  • Klán, P., et al. (2000). Photoremovable Protecting Groups: Reaction of the Triplet Excited State of m- and p-Alkoxyphenacyl Esters with Nucleophiles. The Journal of Organic Chemistry, 65(24), 8186–8194. (Note: A specific URL for this older article is not available, but it can be found in the journal archives).
  • Sheehan, J. C., & Daves Jr, G. D. (1964). Facile Alkyl—Oxygen Ester Cleavage. The Journal of Organic Chemistry, 29(7), 2006–2008. (Note: A specific URL for this older article is not available, but it can be found in the journal archives).
  • Ruzicka, R., Zabadal, M., & Klan, P. (2002). PHOTOLYSIS OF PHENACYL ESTERS IN A TWO-PHASE SYSTEM. Synthetic Communications, 32(16), 2581–2590. [Link]

A Comparative Guide to the Analytical Methods for 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of chemical entities is paramount. 2-(4-Methylphenyl)-2-oxoethyl acetate, a key intermediate in various synthetic pathways, demands robust analytical methods to ensure its purity, identity, and quantity. This guide provides an in-depth comparison of the primary analytical techniques employed for the characterization of this α-keto ester. We will delve into the causality behind experimental choices, present field-proven protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₂O₃, belongs to the class of phenacyl esters. Its structure, featuring a p-tolyl group attached to a glyoxylic acid ethyl ester, presents unique analytical challenges and opportunities. Accurate and precise analytical methods are crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of starting materials in drug development pipelines.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the quantitative analysis of this compound. Its versatility, sensitivity, and reproducibility make it the method of choice for purity assessment and impurity profiling.

Principle of Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of moderate polarity like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase. The p-tolyl group and the ester functionality impart sufficient hydrophobicity to the molecule, allowing for good retention and separation from more polar or nonpolar impurities. The carbonyl and ester groups also provide a chromophore for UV detection.

Experimental Protocol: RP-HPLC

A sensitive and specific RP-HPLC method can be developed and validated for the quantification of this compound.[1][2][3]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA), optional, for improved peak shape.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio. The addition of 0.1% TFA can help to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable solvent like acetonitrile to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: The UV spectrum of phenacyl esters typically shows a maximum absorbance around 240-260 nm.[1][3][4] A wavelength of 254 nm is a good starting point.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Performance Characteristics

The performance of an HPLC method is evaluated through various validation parameters. For α-keto acids and related compounds, limits of detection (LOD) and quantification (LOQ) in the low nM to µM range have been reported, demonstrating the high sensitivity of HPLC.[5][6][7]

ParameterTypical Performance
Linearity (r²) > 0.999
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock & Calibration Standards A->B E Inject Standards & Sample B->E C Dissolve Sample C->E D Set Chromatographic Conditions D->E F Acquire Chromatograms E->F G Integrate Peaks F->G H Construct Calibration Curve G->H I Calculate Concentration H->I

Caption: A generalized workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatility and Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can provide both quantitative information and, crucially, structural confirmation through mass spectral fragmentation patterns.

Principle of Analysis

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. The volatility of this compound makes it amenable to GC analysis without derivatization.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Fused silica capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Reagents:

  • Helium (carrier gas, high purity)

  • Solvent for sample dissolution (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent to an appropriate concentration (typically in the µg/mL range).

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (for higher sensitivity) or split.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Analysis: Inject the sample into the GC-MS system and acquire the total ion chromatogram (TIC) and mass spectra.

  • Identification: Identify the peak corresponding to this compound by its retention time and by comparing its mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

Expected Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show characteristic fragments. The molecular ion peak (M⁺) at m/z 192 should be observable. Key fragment ions would likely include the p-toluoyl cation (m/z 119) and the acetyl cation (m/z 43).

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample in Volatile Solvent C Inject Sample A->C B Set GC-MS Parameters B->C D Acquire TIC and Mass Spectra C->D E Identify Peak by Retention Time D->E F Analyze Mass Spectrum E->F G Confirm Structure F->G

Caption: A streamlined workflow for the identification and structural confirmation of this compound using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Principle of NMR

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are highly sensitive to the electronic environment of the nucleus, providing a detailed map of the molecular structure.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show the following signals:

  • A singlet for the methyl protons of the p-tolyl group (around 2.4 ppm).

  • Two doublets for the aromatic protons of the p-tolyl group (in the range of 7.2-8.0 ppm).

  • A singlet for the methylene protons of the ethyl acetate group (around 5.4 ppm).

  • A quartet and a triplet for the ethyl group of the acetate moiety (around 4.3 ppm and 1.3 ppm, respectively).

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon atom in a unique chemical environment. Key expected signals include those for the carbonyl carbons (in the range of 160-200 ppm), the aromatic carbons, and the aliphatic carbons of the ethyl and methyl groups.

Experimental Protocol: NMR

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent).

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in approximately 0.5-0.7 mL of deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

  • Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and interpret the resulting spectra to confirm the structure of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Principle of FTIR

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending, etc.). Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification.

FTIR Spectral Interpretation

The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to:

  • C=O stretching (ester): around 1750 cm⁻¹

  • C=O stretching (ketone): around 1690 cm⁻¹

  • C-O stretching (ester): in the range of 1250-1000 cm⁻¹

  • Aromatic C=C stretching: around 1600 cm⁻¹ and 1450 cm⁻¹

  • Aromatic C-H stretching: above 3000 cm⁻¹

  • Aliphatic C-H stretching: below 3000 cm⁻¹

Experimental Protocol: FTIR

Instrumentation:

  • FTIR spectrometer with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Procedure:

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal or prepare a KBr pellet.

  • Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Interpretation: Identify the characteristic absorption bands to confirm the presence of the expected functional groups.

Comparative Summary of Analytical Methods

FeatureHPLCGC-MSNMRFTIR
Primary Application Quantification, PurityIdentification, Structural ConfirmationStructure ElucidationFunctional Group Identification
Sensitivity High (ng/mL)Very High (pg-ng)Low (mg)Moderate (µg-mg)
Selectivity HighVery HighVery HighModerate
Quantitative Capability ExcellentGoodPoor (unless with internal standards)Poor
Sample Throughput HighMediumLowVery High
Cost MediumHighVery HighLow
Destructive? YesYesNoNo

Conclusion

The selection of an analytical method for this compound is dictated by the specific analytical question at hand. For routine quality control and quantitative analysis, HPLC is the undisputed method of choice due to its robustness, precision, and high throughput. When structural confirmation and identification of trace impurities are critical, GC-MS provides invaluable information. For the definitive elucidation of a newly synthesized batch or for resolving complex structural ambiguities, NMR remains the gold standard. Finally, FTIR serves as a rapid and straightforward tool for the initial confirmation of functional groups. A comprehensive analytical characterization of this compound will often involve a combination of these techniques, leveraging the strengths of each to build a complete and reliable analytical profile.

References

  • General Procedures for Chemical Synthesis and Characterization. The Royal Society of Chemistry. [Link]

  • Bazan, A. C., & Aveldano, M. I. (1981). Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 222(2), 290-295. [Link]

  • Supporting Information for Publications. Wiley-VCH. (2007). [Link]

  • Napolitano, M. P., et al. (2007). Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. Journal of Chromatography A, 1145(1-2), 169-176. [Link]

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 713-719. [Link]

  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(20), 2555-2559. [Link]

  • Fujiwara, T., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]

  • Tekewe, A., et al. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Semantic Scholar. [Link]

  • Patil, S. B., et al. (2015). Ultra performance liquid chromatographic method for quantitative analysis of some keto-analogues of essential amino acid calcium salt used in severe renal failure. ResearchGate. [Link]

  • Ligor, M., & Buszewski, B. (1999). Analysis of free fatty acids and fatty acid phenacyl esters in vegetable oils and margarine by capillary electrochromatography. Electrophoresis, 20(1), 74-79. [Link]

  • A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]

  • Heinig, K., & Wirz, T. (2011). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 83(16), 6267-6274. [Link]

  • Tekewe, A., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. ResearchGate. [Link]

Sources

A Definitive Guide to the Structural Validation of 2-(4-Methylphenyl)-2-oxoethyl Acetate: An In-Depth Comparison of Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. This guide provides a comprehensive technical comparison of analytical methodologies for the structural validation of 2-(4-Methylphenyl)-2-oxoethyl acetate, a key intermediate in various synthetic pathways. As Senior Application Scientists, we aim to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

This guide will navigate the gold-standard technique of single-crystal X-ray crystallography, offering a detailed protocol and data interpretation framework. Furthermore, we will objectively compare its performance against orthogonal spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By understanding the strengths and limitations of each method, researchers can devise a comprehensive validation strategy, ensuring the absolute structural integrity of their compounds.

The Unambiguous Verdict: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most authoritative method for determining the precise arrangement of atoms in a crystalline solid.[1][2][3] It provides a three-dimensional molecular structure, offering unequivocal proof of connectivity, stereochemistry, and intermolecular interactions.

A search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, was conducted for this compound.[4][5][6][7] While no public deposition for this specific structure was found, the crystallographic data for a closely related compound, (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate, serves as an excellent illustrative example of the data one can obtain.[8]

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail.

1. Crystallization: The Art of Growing Order

The prerequisite for any SC-XRD experiment is the cultivation of high-quality single crystals.[1] The ideal crystal should be between 0.1-0.5 mm in size, with well-defined faces and free of defects.[1] Several techniques can be employed:

  • Slow Evaporation: The most common method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.

  • Vapor Diffusion: A vessel containing a solution of the compound is placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling: For compounds with temperature-dependent solubility, a saturated solution is slowly cooled to induce crystallization.

Crystallization_Workflow Compound Synthesized Compound (Powder) Dissolution Dissolution in Appropriate Solvent Compound->Dissolution Crystallization_Method Crystallization Method Dissolution->Crystallization_Method Slow_Evaporation Slow Evaporation Crystallization_Method->Slow_Evaporation Vapor_Diffusion Vapor Diffusion Crystallization_Method->Vapor_Diffusion Cooling Cooling Crystallization_Method->Cooling Crystal_Harvesting Crystal Harvesting & Mounting Slow_Evaporation->Crystal_Harvesting Vapor_Diffusion->Crystal_Harvesting Cooling->Crystal_Harvesting XRD_Analysis X-ray Diffraction Analysis Crystal_Harvesting->XRD_Analysis

Caption: Workflow for single crystal growth and preparation for X-ray diffraction analysis.

2. Data Collection: Illuminating the Crystal Lattice

Once a suitable crystal is mounted on a goniometer, it is subjected to a focused beam of X-rays. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector to record the diffraction pattern as the crystal is rotated.[2][9]

3. Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data, a series of spots of varying intensity, are processed to determine the unit cell dimensions and space group of the crystal. The "phase problem," a critical challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[2] An atomic model is built into this map and then refined to best fit the experimental data.[2]

Data Validation: Ensuring the Integrity of the Crystal Structure

The final crystallographic model must be rigorously validated to ensure its accuracy and reliability.[10][11][12][13] Key validation parameters include:

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 (5%) is generally considered excellent for small molecules.

  • Goodness-of-Fit (GooF): Should be close to 1, indicating a good fit between the model and the data.

  • Residual Electron Density: The electron density map should be largely featureless, with no significant positive or negative peaks that would indicate missing atoms or errors in the model.

Parameter (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate[8] Ideal Value for a High-Quality Structure
Formula C11H13ClN2O2N/A
Molecular Weight 240.68N/A
Crystal System MonoclinicN/A
Space Group P21/cN/A
a (Å) 4.6152 (1)N/A
b (Å) 9.9444 (1)N/A
c (Å) 26.3152 (3)N/A
β (°) 90.692 (1)N/A
Volume (ų) 1207.66 (3)N/A
Z 4N/A
R1 [I>2σ(I)] 0.040< 0.05
wR2 (all data) 0.113< 0.15
Goodness-of-fit 1.04~1

Table 1. Crystallographic data for the related compound (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate as an example of typical parameters obtained from a single-crystal X-ray diffraction experiment.

Orthogonal Spectroscopic Techniques: A Comparative Analysis

While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation strategy should include complementary techniques that probe the molecule's properties in solution and provide information about its functional groups and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule in solution.[14] For this compound, both ¹H and ¹³C NMR would be essential.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the chemical shifts, integration, and coupling patterns to assign the structure.[15][16]

Expected ¹H NMR Signals for this compound:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9Doublet2HAromatic protons ortho to the carbonyl group
~7.3Doublet2HAromatic protons meta to the carbonyl group
~5.4Singlet2H-CH₂- protons
~2.4Singlet3H-CH₃ group on the aromatic ring
~2.2Singlet3HAcetate -CH₃ group

Expected ¹³C NMR Signals for this compound:

Chemical Shift (δ, ppm) Assignment
~190Ketone carbonyl carbon
~170Ester carbonyl carbon
~145Aromatic carbon attached to the methyl group
~130Aromatic carbon attached to the carbonyl group
~129Aromatic CH carbons
~65-CH₂- carbon
~21Aromatic -CH₃ carbon
~20Acetate -CH₃ carbon
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[17][18][19][20][21]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to the functional groups in the molecule.[22][23][24]

Expected FTIR Absorption Bands for this compound:

Wavenumber (cm⁻¹) Vibration Functional Group
~1750C=O stretchEster carbonyl
~1685C=O stretchKetone carbonyl
~1600, ~1450C=C stretchAromatic ring
~1220C-O stretchEster
~3000-2850C-H stretchAliphatic and Aromatic
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[25][26][27][28] It is invaluable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. Electron Impact (EI) is a common ionization method for small organic molecules.

Experimental Protocol: EI-MS Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized sample is bombarded with high-energy electrons, causing ionization and fragmentation.[29]

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Mass Spectrum for this compound:

  • Molecular Ion Peak (M⁺): m/z = 192, corresponding to the molecular weight of the compound.

  • Major Fragment Ions:

    • m/z = 119: [CH₃C₆H₄CO]⁺ (p-toluoyl cation)

    • m/z = 91: [C₇H₇]⁺ (tropylium cation)

    • m/z = 43: [CH₃CO]⁺ (acetyl cation)

Validation_Strategy cluster_XRD X-ray Crystallography cluster_Spectroscopy Spectroscopic Techniques XRD Definitive 3D Structure (Solid State) XRD_info Connectivity Stereochemistry Intermolecular Interactions XRD->XRD_info Validation Comprehensive Structural Validation XRD->Validation NMR NMR Spectroscopy (Solution) NMR_info Carbon-Hydrogen Framework NMR->NMR_info NMR->Validation FTIR FTIR Spectroscopy FTIR_info Functional Groups FTIR->FTIR_info FTIR->Validation MS Mass Spectrometry MS_info Molecular Weight Fragmentation MS->MS_info MS->Validation

Caption: A comprehensive structural validation strategy integrates multiple analytical techniques.

Conclusion

The structural validation of a molecule like this compound is a critical step that necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state, its findings should be corroborated by a suite of spectroscopic techniques. NMR spectroscopy confirms the carbon-hydrogen framework in solution, FTIR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides insights into the molecule's stability and fragmentation. By integrating the data from these orthogonal techniques, researchers can build a self-validating system that ensures the absolute structural integrity of their compounds, a prerequisite for successful drug development and materials science research.

References

  • How to Solve Single Crystal XRD Structure. (2019). YouTube. [Link]

  • Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. (2026). Oreate AI Blog. [Link]

  • Ester - Structure, Properties, Uses. (2025). GeeksforGeeks. [Link]

  • Kleywegt, G. J. (2000). Validation of protein crystal structures. Acta Crystallographica Section D: Biological Crystallography, 56(3), 249–265. [Link]

  • Validation and Quality Assessment of X-ray Protein Structures. SARomics. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • CSD (Cambridge Structural Database). Southern University of Science and Technology Library. [Link]

  • How to: Search Scientific Literature with the Cambridge Structural Database (CSD). (2025). YouTube. [Link]

  • Access Structures. CCDC. [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]

  • Single crystal X-ray diffraction. Fiveable. [Link]

  • Cambridge Structural Database. Wikipedia. [Link]

  • Fourier Transform Infrared (FTIR) Spectroscopy. PhotoMetrics, Inc.[Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Protheragen. [Link]

  • Fourier Transform Infrared Spectroscopy. University of Missouri. [Link]

  • Mass Spectrometry Ionization Methods. Emory University. [Link]

  • FTIR Analysis. RTI Laboratories. [Link]

  • Detection and Identification of organics by FTIR and GC-MS Techniques. (2014). International Journal of Multidisciplinary Research and Development, 1(4), 114-117. [Link]

  • FTIR Analysis Of Organic Compounds. Scribd. [Link]

  • Cooper, D. R., Porebski, P. J., Chruszcz, M., & Minor, W. (2011). X-ray crystallography: assessment and validation of protein-small molecule complexes for drug discovery. Expert opinion on drug discovery, 6(8), 779–793. [Link]

  • Electron Impact or Chemical Ionization for Mass Spectrometry. (2024). AZoM. [Link]

  • Mass Spectrometry Tutorial. University of Illinois Urbana-Champaign. [Link]

  • Please explain the principles, advantages, and disadvantages of EI. Shimadzu. [Link]

  • NMR Interpretation and Comparison. Scribd. [Link]

  • Introduction to Ionization and Fragmentation in Mass Spectrometry. (2013). YouTube. [Link]

  • Spectroscopic Analysis : Esters. University of Calgary. [Link]

  • Protein Structure Validation and Analysis with X-Ray Crystallography. (2021). In Protein Structure and Function. SpringerLink. [Link]

  • The Different Types of Spectroscopy for Chemical Analysis. (2020). AZoM. [Link]

  • wwPDB: X-ray validation report user guide. (2024). Worldwide Protein Data Bank. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. [Link]

  • Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Springer. [Link]

  • Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. [Link]

  • Interpreting NMR Example 1. (2018). YouTube. [Link]

  • Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

  • Asiri, A. M., Arshad, M. N., Zayed, M. E. M., Alamry, K. A., & Bokhari, T. H. (2012). (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3420. [Link]

  • Ethyl 2-(4-methylphenyl)-2-oxoacetate. PubChem. [Link]

  • methyl 2-(2-acetylphenyl)acetate. Organic Syntheses. [Link]

  • 2-(4-Methoxyphenyl)-2-oxoethyl acetate. PubChem. [Link]

  • (Z)-methyl 2-(4-bromophenyl)-2-[2-(3,5-dimethylphenyl)hydrazinylidene]acetate. PubMed Central. [Link]

  • Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

Sources

A Comparative Guide to the Biological Activities of 2-(4-Methylphenyl)-2-oxoethyl Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. The 2-oxoethyl acetate scaffold has emerged as a promising pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the biological activities of 2-(4-methylphenyl)-2-oxoethyl acetate derivatives, drawing upon experimental data from structurally analogous compounds to elucidate structure-activity relationships (SAR). This analysis is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Introduction to the this compound Scaffold

The core structure, characterized by a 4-methylphenyl group attached to a 2-oxoethyl acetate moiety, offers a versatile backbone for chemical modification. The presence of the methyl group on the phenyl ring, the carbonyl group, and the ester functional group provides multiple sites for derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. While direct comparative studies on a wide range of this compound derivatives are nascent, a wealth of information can be gleaned from closely related chemical classes, such as chalcones and other 2-aryl-2-oxoethyl derivatives. These analogs share key structural features and provide invaluable insights into the potential biological activities of the title compounds.

Comparative Analysis of Biological Activities

This section will delve into the key biological activities reported for derivatives structurally related to this compound, focusing on antimicrobial, antioxidant, and anticancer properties.

Antimicrobial Activity

Derivatives of 2-oxoethyl acetate have shown considerable promise as antimicrobial agents. The antimicrobial efficacy is often influenced by the nature and position of substituents on the aromatic ring. For instance, studies on chalcones, which possess an α,β-unsaturated ketone system, have demonstrated that electron-withdrawing groups on one of the aryl rings can enhance antibacterial and antifungal activity.[1][2]

A series of novel 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety were synthesized and evaluated for their antibacterial activities.[3] One compound, in particular, exhibited potent activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), the causative agents of rice bacterial blight and bacterial streak, respectively, with EC50 values significantly lower than commercial controls.[3] This suggests that the incorporation of specific functional groups can dramatically enhance antimicrobial potency.

Table 1: Comparative Antimicrobial Activity of Related 2-Oxoethyl Derivatives

Compound ClassDerivative/SubstituentTarget OrganismActivity (MIC/EC50)Reference
ChalconesElectron-withdrawing groupsStaphylococcus aureus, Bacillus subtilisMIC: 0.4-0.6 mg/mL[1]
2-Oxo-N-phenylacetamidesDissulfone moiety (Compound D14)Xoo, XocEC50: 0.63, 0.79 mg/L[3]
1,3,4-OxadiazolesNitrofuran ringStaphylococcal strains4 to 32 μg/mL[2]

The underlying mechanism for the antimicrobial action of these compounds is often attributed to their ability to interact with microbial cell membranes or inhibit essential enzymes.[1] The lipophilicity conferred by the aryl and acetate moieties likely facilitates passage through the microbial cell wall.

Antioxidant Activity

Oxidative stress is implicated in a multitude of pathological conditions, making the development of effective antioxidants a key therapeutic strategy. Chalcones and related flavonoids are well-documented for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[4][5] The antioxidant capacity is highly dependent on the substitution pattern of the aromatic rings.

The presence of hydroxyl groups, particularly in the ortho and para positions of the phenyl ring, significantly enhances the radical scavenging activity of chalcone derivatives.[6] This is due to the stabilization of the resulting phenoxy radical through resonance. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method used to evaluate the free-radical scavenging ability of these compounds.[5][7]

Table 2: Comparative Antioxidant Activity of Chalcone Derivatives

CompoundSubstituent(s)DPPH Scavenging Activity (% Inhibition)Reference
Basic ChalconeNone45-50% at varying concentrations[4]
4-Methoxy 4-Methyl Chalcone4-OCH3, 4-CH342.65% at 4 mg/ml[4]
Hydroxyl-substituted Chalcones-OH groupsHigh scavenging capacity[6]

The α,β-unsaturated ketone moiety in chalcones also contributes to their antioxidant activity by acting as a Michael acceptor.[7] For this compound derivatives, the introduction of hydroxyl or other electron-donating groups on the phenyl ring is a rational design strategy to enhance their antioxidant potential.

Anticancer Activity

The development of novel anticancer agents remains a critical area of research. Several classes of compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.[8][9]

For instance, a series of N-aryl-2,2-dichloroacetamide derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range.[8] Similarly, 2-aryl-4-oxo-thiazolidin-3-yl-amides have been identified as potent cytotoxic agents against prostate cancer cells.[9] The mechanism of action for many of these compounds involves the induction of apoptosis.[8]

Table 3: Comparative Anticancer Activity of Related Aryl-Oxoethyl Derivatives

Compound ClassDerivative/SubstituentCancer Cell LineActivity (IC50)Reference
N-aryl-2,2-dichloroacetamidesN-(2-(tert-butylamino)-1-(4-nitrophenyl)-2-oxoethyl)-2,2-dichloro-N-(2-fluorophenyl)acetamide (A5)MCF-7, MDA-MB-231, A54911.94, 15.57, 16.54 μM[8]
2-aryl-4-oxo-thiazolidin-3-yl amidesVariousProstate cancer cell linesPotent cytotoxicity[9]
2-Arylbenzoxazole acetic acids2-(4-methoxyphenyl)benzoxazol-5-acetic acidMCF-7Promising cytotoxicity

Structure-activity relationship studies on these analogs suggest that the nature and position of substituents on the aryl ring play a crucial role in determining their anticancer potency.[10][11] Electron-withdrawing groups often lead to enhanced activity.[12]

Experimental Protocols

To ensure the reproducibility and validation of the biological data, detailed experimental protocols for key assays are provided below.

Synthesis of this compound Derivatives

A general synthetic route to this class of compounds often involves the Claisen-Schmidt condensation for chalcone-like precursors, followed by appropriate modifications.[1][4]

Synthesis_Workflow A Substituted Acetophenone C Base-catalyzed Claisen-Schmidt Condensation A->C B Aryl Aldehyde B->C D Chalcone Derivative C->D Formation of α,β-unsaturated ketone E Further Chemical Modification (e.g., acetylation, cyclization) D->E F Target 2-Aryl-2-oxoethyl Acetate Derivative E->F

Caption: Generalized synthesis workflow for 2-aryl-2-oxoethyl acetate derivatives.

Step-by-step Protocol:

  • Dissolve the substituted acetophenone and aryl aldehyde in a suitable solvent (e.g., ethanol).[1]

  • Add a catalytic amount of a base (e.g., NaOH or KOH) to the mixture.[4]

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]

  • Pour the reaction mixture into ice-cold water to precipitate the chalcone product.

  • Filter, wash, and dry the crude product.

  • Purify the chalcone by recrystallization.

  • The purified chalcone can then undergo further reactions, such as acetylation of a hydroxyl group or other modifications, to yield the desired this compound derivative.

DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant activity of compounds.[5][7]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare stock solutions of test compounds and DPPH B Prepare serial dilutions of test compounds A->B C Mix test compound dilutions with DPPH solution B->C D Incubate in the dark at room temperature C->D E Measure absorbance at 517 nm using a spectrophotometer D->E F Calculate percentage of radical scavenging activity E->F G Determine IC50 value F->G MTT_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_MTT_reaction MTT Reaction cluster_measurement Measurement & Analysis A Seed cells in a 96-well plate and allow to attach B Treat cells with various concentrations of test compounds A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT solution to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and determine IC50 value G->H

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-step Protocol:

  • Seed the desired cancer cell line in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. [10]5. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals. [10]7. Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated. [10]

Structure-Activity Relationship (SAR) Insights

Based on the analysis of structurally related compounds, several key SAR insights can be proposed for the design of novel this compound derivatives.

SAR_Insights cluster_substituents Substituent Effects on Biological Activity Core This compound Core Phenyl Ring Carbonyl Group Acetate Moiety Antimicrobial Antimicrobial Activity - Electron-withdrawing groups (e.g., halogens, nitro) on the phenyl ring can enhance activity. Core:f1->Antimicrobial Influences Antioxidant Antioxidant Activity - Electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring increase radical scavenging. Core:f1->Antioxidant Influences Anticancer Anticancer Activity - Electron-withdrawing groups and increased lipophilicity often correlate with higher cytotoxicity. Core:f1->Anticancer Influences

Caption: Key structure-activity relationship insights for this compound derivatives.

  • Substitution on the Phenyl Ring : The nature and position of substituents on the 4-methylphenyl ring are critical determinants of biological activity.

    • Electron-withdrawing groups (e.g., halogens, nitro groups) tend to enhance antimicrobial and anticancer activities. [1][12] * Electron-donating groups (e.g., hydroxyl, methoxy groups) are generally favorable for antioxidant activity. [6]* The Acetate Moiety : The ester group influences the compound's lipophilicity and can be a site for metabolic hydrolysis. Modification of the acetate group to other esters or amides could modulate the pharmacokinetic profile and biological activity.

  • The Carbonyl Group : The ketone functionality is often important for biological activity, potentially through interactions with biological targets.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents with diverse biological activities. By drawing parallels with structurally similar compounds like chalcones and other 2-oxoethyl derivatives, this guide has provided a comparative analysis of their antimicrobial, antioxidant, and anticancer properties. The presented structure-activity relationships offer a rational basis for the design of new, more potent, and selective derivatives.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to validate the SAR hypotheses presented herein. Further mechanistic studies are also warranted to elucidate the precise molecular targets and pathways through which these compounds exert their biological effects. The insights provided in this guide aim to accelerate the discovery and development of promising new drug candidates based on this versatile chemical scaffold.

References

  • Sudhakara Rao G., et al. (2015). Synthesis and anti-oxidant activity of certain chalcone based acetyl and N-phenyl substituted pyrazolines. Journal of Chemical and Pharmaceutical Research, 7(8):868-874.
  • Study on antioxidant activities of chalcones and their deriv
  • Synthesis of N‐(2‐(tert‐Butylamino)‐2‐oxoethyl)‐2,2‐dichloro‐N‐aryl(alkyl)acetamides as Anticancer Agents: Molecular Modeling and Biological Evaluations. (2023).
  • In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (2023). Rasayan Journal of Chemistry.
  • Cacic, M., Trkovnik, M., Cacic, F., & Has-Schon, E. (2006). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. Molecules, 11(2), 134-147.
  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradi
  • New chalcone derivatives as potential antimicrobial and antioxidant agent. (2021). PubMed Central.
  • Comparative Guide to the Structure-Activity Relationship of 2-(4-Methylphenyl)-4(5H)-thiazolone Analogs. (2025). Benchchem.
  • Synthesis and Antimicrobial Activity of Some Derivatives on the Basis (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. (n.d.). MDPI.
  • Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
  • Gududuru, V., Hurh, E., Dalton, J. T., & Miller, D. D. (2004). Synthesis and antiproliferative activity of 2-aryl-4-oxo-thiazolidin-3-yl-amides for prostate cancer. Bioorganic & Medicinal Chemistry Letters, 14(21), 5289-5293.
  • Ethyl 2-(4-methylphenyl)
  • Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. (2013). PubMed.
  • Synthesis and Antibacterial Activities of 2- Oxo- N-phenylacetamide Derivatives Containing a Dissulfone Moiety Target on Clp. (2022). PubMed.
  • Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. (2020). CORE.
  • Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole deriv
  • Exploring Biological Activity of 4-Oxo-4H-furo[2,3-h]chromene Derivatives as Potential Multi-Target-Directed Ligands Inhibiting Cholinesterases, β-Secretase, Cyclooxygenase-2, and Lipoxygenase-5/15. (2019). PubMed Central.
  • Johnston, T. P., Kussner, C. L., Carter, R. L., Frye, J. L., Lomax, N. R., Plowman, J., & Narayanan, V. L. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422-1426.
  • Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)
  • 2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evalu
  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI.
  • Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. (2009).
  • Quantitative structure-activity relationship studies of threo-methylphenidate analogs. (2010).
  • 2-(4-Methoxyphenyl)
  • Quantitative structure-activity relationship studies of threo-methylphenid

Sources

Reactivity comparison of 2-(4-Methylphenyl)-2-oxoethyl acetate with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Reactivity of Substituted 2-Aryl-2-oxoethyl Acetates

This guide provides an in-depth analysis of the reactivity of 2-(4-Methylphenyl)-2-oxoethyl acetate, a key intermediate in organic synthesis. Its performance is objectively compared with structurally similar 2-aryl-2-oxoethyl acetates bearing different electronic substituents on the phenyl ring. The discussion is grounded in established principles of physical organic chemistry and supported by experimental frameworks to provide actionable insights for researchers, scientists, and professionals in drug development.

Molecular Architecture and Electronic Influence

The reactivity of 2-aryl-2-oxoethyl acetates is primarily dictated by the electronic nature of the substituent on the aromatic ring. These compounds possess two principal electrophilic sites: the carbonyl carbon and the α-carbon bearing the acetate leaving group. For many applications, the most significant reaction is the nucleophilic substitution at this α-carbon.

The susceptibility of the α-carbon to nucleophilic attack is modulated by the substituent (X) at the para-position of the phenyl ring. The electronic influence of these substituents can be quantified using the Hammett equation, log(k/k₀) = ρσ, which correlates reaction rates (k) of substituted aromatic compounds to a standard reaction.[1][2] The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of the group, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.[1][2]

  • Electron-Donating Groups (EDGs) , such as methyl (-CH₃) or methoxy (-OCH₃), increase electron density in the aromatic ring. This effect destabilizes the electron-rich transition state of a typical Sₙ2 reaction, thereby decreasing the reaction rate.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or chloro (-Cl), decrease electron density. This stabilizes the transition state by delocalizing the developing negative charge, leading to an accelerated reaction rate.[3]

dot

Caption: General structure of 2-aryl-2-oxoethyl acetates.

Comparative Reactivity in Nucleophilic Substitution

The primary reaction pathway for compounds like 2-aryl-2-oxoethyl acetates is nucleophilic substitution, typically following an Sₙ2 mechanism at the α-carbon.[4] Kinetic studies on analogous systems, such as phenacyl bromides, consistently show that electron-withdrawing groups on the phenyl ring enhance the reaction rate, while electron-donating groups have a retarding effect.[3][4]

A positive Hammett ρ value is characteristic of these reactions, indicating that the transition state has a greater negative charge than the reactants.[5] This is consistent with an Sₙ2 mechanism where a partial negative charge develops on the α-carbon in the transition state. Electron-withdrawing substituents help to stabilize this charge, thus lowering the activation energy and increasing the reaction rate.

The following table summarizes the expected relative reactivity based on the electronic nature of the para-substituent. The Hammett substituent constants (σₚ) are provided as a quantitative measure of the electronic effect of each substituent.[6]

CompoundSubstituent (X)Hammett Constant (σₚ)Expected Relative Rate (kₓ/k₀)
2-(4-Nitrophenyl)-2-oxoethyl acetate-NO₂+0.78Fastest
2-(4-Chlorophenyl)-2-oxoethyl acetate-Cl+0.23Faster
2-Phenyl-2-oxoethyl acetate-H0.00Baseline
This compound -CH₃ -0.17 Slower

This trend highlights that this compound, with its electron-donating methyl group, is anticipated to be less reactive towards nucleophiles in Sₙ2 reactions compared to its unsubstituted or electron-withdrawn counterparts.

Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry

To empirically validate the predicted reactivity, a pseudo-first-order kinetic experiment can be designed. This protocol outlines a reliable method for monitoring the rate of nucleophilic substitution.

Objective: To determine the second-order rate constants for the reaction of various 2-aryl-2-oxoethyl acetates with a nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone).

Methodology:

  • Preparation of Stock Solutions:

    • Prepare 0.01 M solutions of each 2-aryl-2-oxoethyl acetate in acetone.

    • Prepare a 0.2 M solution of sodium iodide in acetone. The large excess of the nucleophile ensures pseudo-first-order kinetics.

  • Kinetic Run:

    • Equilibrate the spectrophotometer cell holder to a constant temperature (e.g., 25 °C).

    • In a quartz cuvette, mix 2.0 mL of the sodium iodide solution with 0.1 mL of the acetate substrate solution.

    • Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs maximally and the reactant minimally. The formation of the iodo-substituted product can often be monitored in the UV region.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') is obtained from the slope of a plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The second-order rate constant (k₂) is calculated by dividing k' by the concentration of the nucleophile: k₂ = k' / [NaI].

dot

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis prep_substrate Prepare 0.01 M Substrate Solutions mix Mix Substrate and Nucleophile in Cuvette prep_substrate->mix prep_nucleophile Prepare 0.2 M NaI Solution prep_nucleophile->mix measure Monitor Absorbance vs. Time at 25°C mix->measure plot Plot ln(A∞ - At) vs. Time measure->plot calc_k1 Determine k' (Pseudo-first-order rate) plot->calc_k1 calc_k2 Calculate k₂ (Second-order rate) calc_k1->calc_k2

Caption: Workflow for kinetic analysis of nucleophilic substitution.

Conclusion

The reactivity of this compound is intrinsically linked to the electron-donating nature of its para-methyl substituent. In the context of nucleophilic substitution at the α-carbon, it is demonstrably less reactive than its analogs bearing electron-withdrawing groups. This guide provides a foundational understanding and a practical experimental framework for quantifying these differences. For professionals in drug development and synthetic chemistry, a clear grasp of these structure-activity relationships is paramount for optimizing reaction conditions and designing novel synthetic pathways.

References

  • Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. (2008). ResearchGate. Available at: [Link]

  • Gohar, G. A.-N., et al. (2012). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry. Available at: [Link]

  • Day, J. S., & Ingold, C. K. (1941). Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. Transactions of the Faraday Society.
  • Carbonyl Alpha-Substitution Reactions (Summary). (2020). Chemistry LibreTexts. Available at: [Link]

  • Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen. (1999). Google Patents.
  • Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. (2013). National Institutes of Health. Available at: [Link]

  • Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. (2015). ResearchGate. Available at: [Link]

  • Effect of Substituent and Nucleophile in the Phenacylation of Benz imidazole. (2018). ResearchGate. Available at: [Link]

  • Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. Available at: [Link]

  • 2-Oxoethyl acetate. PubChem, National Institutes of Health. Available at: [Link]

  • Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2020). National Institutes of Health. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Available at: [Link]

  • Ethyl 2-(4-methylphenyl)-2-oxoacetate. PubChem, National Institutes of Health. Available at: [Link]

  • Two-Step Synthesis of α-Aryl-α-diazoamides as Modular Bioreversible Labels. (2021). National Institutes of Health. Available at: [Link]

  • Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. (2019). ResearchGate. Available at: [Link]

  • 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate. (2017). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

  • A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters. (2016). Pendidikan Kimia. Available at: [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2019). Sciforum. Available at: [Link]

  • Reaction rate and rate constant of the hydrolysis of ethyl acet
  • 2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate. (2021). MDPI. Available at: [Link]

  • Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. (2019). DergiPark. Available at: [Link]

  • The Hammett cp rel
  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). MDPI. Available at: [Link]

  • Consecutive catalytic electrophilic fluorination/amination of β-keto esters: toward α-fluoro-α-amino acids?. (2011). ResearchGate. Available at: [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. (2019). University of Pretoria. Available at: [Link]

  • 2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate. (2011). National Institutes of Health. Available at: [Link]

  • 2-oxoethyl acetate. ChemSynthesis. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-(4-Methylphenyl)-2-oxoethyl acetate and its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth spectroscopic comparison of 2-(4-Methylphenyl)-2-oxoethyl acetate and its analogues, including the unsubstituted 2-oxo-2-phenylethyl acetate, and derivatives featuring electron-donating (4-methoxy) and electron-withdrawing (4-chloro) substituents. By leveraging Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS), we will elucidate the distinct electronic effects of aromatic substitution on key spectral features. This document is intended for researchers, scientists, and drug development professionals, offering both detailed experimental protocols and a causal analysis of structure-spectra correlations to aid in the unambiguous characterization of this important class of organic compounds.

Introduction: The Phenacyl Acetate Scaffold

The phenacyl chemical scaffold is a cornerstone in synthetic organic chemistry, frequently appearing in natural products and serving as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents. The introduction of an acetate group at the α-position, as in 2-oxo-2-arylethyl acetates, adds another layer of functionality, making the precise characterization of these molecules critical for quality control and mechanistic studies.

The electronic nature of substituents on the phenyl ring profoundly influences the molecule's overall electron density distribution. This guide demonstrates how modern spectroscopic techniques can be used not only to confirm the identity of these compounds but also to probe and quantify these subtle electronic perturbations. We will compare the parent compound, 2-oxo-2-phenylethyl acetate, with its 4-methyl, 4-methoxy, and 4-chloro analogues to establish clear, predictable structure-spectra relationships.

Experimental Methodologies: A Framework for Robust Analysis

The protocols described below represent a self-validating system, designed to ensure reproducibility and accuracy. The choice of instrumentation and parameters is grounded in established best practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of individual protons and carbons.

Protocol:

  • Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR or 50-100 mg for ¹³C NMR.[1][2] Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[3] Ensure the sample is fully dissolved to prevent spectral line broadening.[4]

  • Instrumentation: All spectra are acquired on a 400 MHz spectrometer.

  • ¹H NMR Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.[3]

    • Shim the magnetic field to optimize homogeneity and resolution.

    • Acquire the spectrum using a standard pulse sequence with a spectral width of 0-12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Utilize the same locked and shimmed sample.

    • Acquire a proton-decoupled spectrum with a spectral width of 0-220 ppm.

    • A sufficient number of scans (typically several thousand) are averaged to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2 seconds.

    • Process the data similarly and calibrate to the solvent peak (CDCl₃ at 77.0 ppm).

The causality behind using deuterated solvents is twofold: they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte peaks, and their deuterium signal is used by the spectrometer to stabilize, or "lock," the magnetic field, correcting for drift during the experiment.[2][4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for identifying functional groups, particularly the carbonyl groups central to this study. The Attenuated Total Reflectance (ATR) technique is chosen for its minimal sample preparation.[5][6]

Protocol:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory.[5][7]

  • Background Collection: Before analyzing the sample, run a background scan of the empty, clean ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal.[7]

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that provides both the molecular weight of the compound and a reproducible fragmentation pattern that serves as a molecular fingerprint.[8][9]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or following separation by Gas Chromatography (GC). The sample is vaporized by heating in the source.[10]

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam (standardized at 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).[8]

  • Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Workflow for Spectroscopic Characterization

The following diagram outlines the logical flow of the comprehensive spectroscopic analysis employed in this guide.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Analyte Weighing & Solubilization NMR NMR Acquisition (¹H & ¹³C) Prep->NMR Split Sample FTIR FT-IR Analysis (ATR) Prep->FTIR Split Sample MS EI-MS Analysis Prep->MS Split Sample NMR_Data NMR Spectral Analysis (Chemical Shifts, J-Coupling) NMR->NMR_Data FTIR_Data IR Spectral Analysis (Vibrational Frequencies) FTIR->FTIR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation) MS->MS_Data Conclusion Structure Elucidation & Comparative Analysis NMR_Data->Conclusion Synthesize Data FTIR_Data->Conclusion Synthesize Data MS_Data->Conclusion Synthesize Data

Caption: General workflow for the spectroscopic analysis of phenacyl acetate analogues.

Results and Comparative Analysis

The following sections detail the spectroscopic data for the selected analogues. The electronic influence of the para-substituent (X) is the primary focus of the comparison.

¹H NMR Spectroscopy

The ¹H NMR spectra provide a sensitive measure of the electronic environment of the protons. The key signals are the aromatic protons, the α-methylene protons (-CH₂ -O), and the acetyl methyl protons (-CH₃ ).

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃, δ in ppm)

CompoundSubstituent (X)Aromatic Protons (δ ppm)Methylene (-CH₂-) (δ ppm)Acetyl (-CH₃) (δ ppm)Ref
1 H7.91 (d, 2H), 7.61 (t, 1H), 7.48 (t, 2H)5.34 (s, 2H)2.23 (s, 3H)[11]
2 4-CH₃~7.81 (d, 2H), ~7.29 (d, 2H)~5.32 (s, 2H)~2.23 (s, 3H)Expected
3 4-OCH₃7.91 (d, 2H), 6.95 (d, 2H)5.37 (s, 2H)2.02 (s, 3H)[12]
4 4-Cl7.85 (d, 2H), 7.46 (d, 2H)5.30 (s, 2H)2.22 (s, 3H)[11]

Note: Values for the 4-CH₃ analogue are predicted based on established substituent effects.

Analysis:

  • Aromatic Protons: The protons ortho to the carbonyl group (part of the doublet around 7.8-7.9 ppm) are the most deshielded due to the anisotropic effect of the C=O bond.

    • The electron-donating methoxy group (-OCH₃) in compound 3 causes a significant upfield shift (shielding) of the aromatic protons, particularly the ortho and meta protons which appear as a doublet at 6.95 ppm.[12]

    • Conversely, the electron-withdrawing chloro group (-Cl) in compound 4 deshields the aromatic protons, causing a slight downfield shift compared to the unsubstituted compound 1 .[11]

    • The methyl group (-CH₃) in compound 2 is weakly electron-donating, so a slight shielding (upfield shift) relative to compound 1 is expected.

  • Methylene Protons (-CH₂-): These protons appear as a sharp singlet. Their chemical shift is sensitive to the electron density on the adjacent carbonyl carbon. Electron-withdrawing groups on the phenyl ring pull electron density away, deshielding the methylene protons and shifting them downfield (e.g., 4 vs 3 ).

¹³C NMR Spectroscopy

¹³C NMR allows direct observation of the carbon skeleton, with the chemical shifts of the carbonyl carbons being particularly informative.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃, δ in ppm)

CompoundSubstituent (X)Ketone C=O (δ ppm)Ester C=O (δ ppm)Methylene (-CH₂-) (δ ppm)Acetyl (-CH₃) (δ ppm)Ref
1 H192.13170.4165.9920.55[11]
2 4-CH₃~191.7~170.4~65.9~20.5Expected
3 4-OCH₃190.51166.6665.8318.21[12]
4 4-Cl191.06170.3365.7920.46[11]

Note: Values for the 4-CH₃ analogue are predicted based on established substituent effects.

Analysis:

  • Ketone Carbonyl (C=O): This is the most downfield signal. Its chemical shift is a direct indicator of the electronic nature of the aromatic ring.

    • The electron-donating -OCH₃ group in compound 3 increases electron density at the carbonyl carbon, causing significant shielding (upfield shift to 190.51 ppm).[12]

    • The electron-withdrawing -Cl group in compound 4 decreases electron density, causing a deshielding effect. However, the effect is less pronounced than for the -OCH₃ group, shifting it slightly upfield to 191.06 ppm compared to the unsubstituted compound 1 .[11] This highlights the complex interplay of inductive and resonance effects.

  • Ester Carbonyl (C=O): This signal appears upfield from the ketone due to the resonance contribution of the adjacent ester oxygen. Its chemical shift is also modulated by the substituent, though to a lesser extent than the ketone carbonyl.

Infrared (IR) Spectroscopy

The C=O stretching frequencies in the IR spectrum are highly characteristic. The ketone and ester carbonyls absorb at different frequencies, and these frequencies are sensitive to the electronic effects transmitted through the phenyl ring.

Table 3: Key IR Stretching Frequencies (cm⁻¹)

CompoundSubstituent (X)Ketone C=O (ν cm⁻¹)Ester C=O (ν cm⁻¹)C-O Stretch (ν cm⁻¹)
1 H~1690~1745~1220
2 4-CH₃~1685 (Lower ν)~1745~1220
3 4-OCH₃~1680 (Lower ν)~1745~1215
4 4-Cl~1695 (Higher ν)~1745~1225

Note: Values are typical ranges. The direction of the shift is indicated.

Analysis: The position of a C=O stretch is determined by bond strength. Electron-donating groups (like -CH₃ and -OCH₃) increase electron density in the aromatic ring and, through resonance, slightly decrease the double-bond character of the ketone C=O bond. This weakens the bond, lowering its vibrational frequency. Conversely, electron-withdrawing groups (-Cl) decrease electron density, strengthening the C=O bond and increasing its vibrational frequency. The ester C=O stretch is generally less affected by the aromatic substituent because it is further removed and its frequency is dominated by the strong resonance of the ester oxygen.

Mass Spectrometry (MS)

EI-MS provides the molecular weight and key structural information through fragmentation analysis.

Table 4: Key Mass Spectrometry Data (EI-MS, m/z)

CompoundSubstituent (X)Molecular FormulaMWM⁺• (m/z)Key Fragment (Ar-C≡O⁺)Ref
1 HC₁₀H₁₀O₃178.19178105[11]
2 4-CH₃C₁₁H₁₂O₃192.21192119[11]
3 4-OCH₃C₁₁H₁₂O₄208.21208135
4 4-ClC₁₀H₉ClO₃212.63212/214139/141[11]

Analysis: All compounds show a discernible molecular ion peak (M⁺•). The most significant and abundant fragment in the spectra of these compounds arises from the α-cleavage of the C-C bond between the two carbonyl groups, leading to the formation of a stable acylium ion (Ar-C≡O⁺ ).

  • The mass of this acylium ion is diagnostic of the substituent on the aromatic ring:

    • m/z 105 for the benzoyl cation (C₆H₅CO⁺).[11]

    • m/z 119 for the 4-methylbenzoyl cation.[11]

    • m/z 135 for the 4-methoxybenzoyl cation.

    • m/z 139/141 for the 4-chlorobenzoyl cation, showing the characteristic 3:1 isotopic pattern for chlorine.[11] Another common fragment observed is at m/z 43, corresponding to the acetyl cation (CH₃CO⁺).

Structure-Spectra Correlations: Visualizing Electronic Effects

The observed trends can be rationalized by considering the electronic properties of the para-substituents. Electron-donating groups (EDGs) increase electron density on the aromatic ring and attached carbonyl, while electron-withdrawing groups (EWGs) decrease it. This directly impacts the shielding of nearby nuclei (NMR) and the strength of the carbonyl bond (IR).

G cluster_edg Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃) cluster_ewg Electron-Withdrawing Groups (EWG) (e.g., -Cl, -NO₂) center Para-Substituent (X) EDG_NMR Shielding Effect (NMR) ▲ Electron Density ▼ Chemical Shift (ppm) center->EDG_NMR donates e⁻ EDG_IR Bond Weakening (IR) ▼ C=O Character ▼ Wavenumber (cm⁻¹) center->EDG_IR donates e⁻ EWG_NMR Deshielding Effect (NMR) ▼ Electron Density ▲ Chemical Shift (ppm) center->EWG_NMR withdraws e⁻ EWG_IR Bond Strengthening (IR) ▲ C=O Character ▲ Wavenumber (cm⁻¹) center->EWG_IR withdraws e⁻

Caption: Influence of substituent electronic effects on key spectroscopic parameters.

Conclusion

The spectroscopic analysis of this compound and its analogues reveals clear, predictable correlations between the electronic nature of the aromatic substituent and the resulting spectral data.

  • NMR: Electron-donating groups cause upfield (shielding) shifts in both ¹H and ¹³C spectra, while electron-withdrawing groups cause downfield (deshielding) shifts. The effect is most pronounced on the aromatic ring and the ketone carbonyl carbon.

  • IR: The ketone C=O stretching frequency provides a reliable indicator of substituent effects, decreasing with electron-donating groups and increasing with electron-withdrawing groups.

  • MS: The formation of a stable substituted acylium ion upon fragmentation provides an unambiguous diagnostic peak for identifying the aromatic portion of the molecule.

By systematically applying these multi-technique spectroscopic approaches, researchers can confidently elucidate the structure and probe the electronic properties of phenacyl acetates and related compounds, ensuring the integrity of their materials and the validity of their subsequent research.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from Drawell website. [Link]

  • Syracuse University. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from Syracuse University website. [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from University of Regensburg website. [Link]

  • Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from Georgia Tech NMR Center website. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Chemical Instrumentation Facility, Iowa State University website. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from RTI Laboratories website. [Link]

  • Wikipedia. (2024). Electron ionization. Retrieved from Wikipedia. [Link]

  • Washington University in St. Louis. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from Washington University in St. Louis website. [Link]

  • Alowsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from Alowsci website. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from Bruker website. [Link]

  • Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Retrieved from Separation Science website. [Link]

  • Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from Royal Society of Chemistry website. [Link]

  • Research & Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from Research and Reviews website. [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenyl)-2-oxoethyl acetate. Retrieved from PubChem, National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from Royal Society of Chemistry website. [Link]

  • ChemSynthesis. (2025, May 20). 2-(4-methoxyphenyl)-2-oxoethyl acetate. Retrieved from ChemSynthesis website. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 2-(4-Methylphenyl)-2-oxoethyl Acetate from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Scientific Outcomes

In the realm of scientific research and pharmaceutical development, the purity of a chemical reagent is not merely a qualitative descriptor but a cornerstone of experimental validity and reproducibility. 2-(4-Methylphenyl)-2-oxoethyl acetate, a versatile building block in organic synthesis, is no exception. The presence of impurities, even in trace amounts, can lead to unpredictable reaction pathways, compromise the integrity of biological assays, and introduce significant variability in experimental results. This guide provides a comprehensive framework for the comparative purity assessment of this compound sourced from different suppliers, employing a multi-pronged analytical approach to ensure the highest degree of confidence in your research materials.

Experimental Design: A Multi-Technique Approach to Purity Verification

A robust purity assessment relies on the convergence of data from multiple, orthogonal analytical techniques.[1][2] This approach ensures that a comprehensive profile of the compound is generated, minimizing the risk of overlooking impurities that may not be detectable by a single method. Our comparative study of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) will utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The logical workflow for this purity assessment is outlined below:

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation cluster_3 Conclusion SampleA Supplier A Sample HPLC HPLC Analysis SampleA->HPLC GCMS GC-MS Analysis SampleA->GCMS NMR NMR Spectroscopy SampleA->NMR FTIR FTIR Spectroscopy SampleA->FTIR SampleB Supplier B Sample SampleB->HPLC SampleB->GCMS SampleB->NMR SampleB->FTIR SampleC Supplier C Sample SampleC->HPLC SampleC->GCMS SampleC->NMR SampleC->FTIR Purity Purity Determination (%) HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Structure Structural Verification NMR->Structure Functional Functional Group Confirmation FTIR->Functional Conclusion Supplier Recommendation Purity->Conclusion Impurity->Conclusion Structure->Conclusion Functional->Conclusion

Caption: Workflow for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds.[3] Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid. The acidic modifier helps to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Sample Preparation: Prepare a 1 mg/mL solution of each supplier's sample in the mobile phase. Ensure complete dissolution.

Hypothetical Comparative Data
SupplierRetention Time (min)Peak Area (%)Number of Impurity Peaks
Supplier A 5.299.851
Supplier B 5.298.503
Supplier C 5.299.202

Interpretation: Supplier A exhibits the highest purity by HPLC analysis, with only a single, minor impurity peak. Supplier B shows a lower purity and a more complex impurity profile.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[4] It is particularly useful for detecting residual solvents or by-products from the synthesis process.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., ZB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of each sample in ethyl acetate.

Hypothetical Comparative Data
SupplierMajor Impurities Detected
Supplier A Trace amount of residual ethyl acetate.
Supplier B Residual ethyl acetate, 4-methylacetophenone, and an unidentified peak.
Supplier C Residual ethyl acetate and a trace of 4-methylbenzoic acid.

Interpretation: The GC-MS data corroborates the HPLC findings. Supplier A's sample is the cleanest, with only a negligible amount of the solvent used for sample preparation. The presence of 4-methylacetophenone in Supplier B's sample suggests a potential starting material impurity or a side-reaction product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[5][6][7] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the identity of the main compound and potentially identifying impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Sample Preparation: Dissolve approximately 10 mg of each sample in 0.7 mL of CDCl₃.

Hypothetical Comparative Data
Supplier¹H NMR Observations¹³C NMR Observations
Supplier A Clean spectrum consistent with the structure of this compound. No observable impurity signals.All expected carbon signals are present with correct chemical shifts.
Supplier B In addition to the main compound signals, small peaks corresponding to 4-methylacetophenone are observed.Additional peaks consistent with 4-methylacetophenone are present.
Supplier C The spectrum is largely clean, but a very small, broad peak in the acidic region suggests a trace of a carboxylic acid impurity.A faint signal corresponding to a carboxylic acid carbonyl is detected.

Interpretation: The NMR data provides structural confirmation and aligns with the impurity profiles from HPLC and GC-MS. Supplier A's sample is confirmed to be structurally pure, while the impurities in Supplier B and C's samples are identified.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8][9] While not a primary tool for quantification, it serves as an excellent method for confirming the presence of key structural motifs.

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer.

  • Sampling Method: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Expected and Hypothetical Observations

The FTIR spectrum of pure this compound should exhibit characteristic absorption bands for the carbonyl groups (ketone and ester) and the aromatic ring.[10]

Functional GroupExpected Wavenumber (cm⁻¹)Supplier ASupplier BSupplier C
C=O (Ester)~1750PresentPresentPresent
C=O (Ketone)~1685PresentPresentPresent
C-O (Ester)~1230PresentPresentPresent
Aromatic C=C~1600, ~1500PresentPresentPresent
O-H (Carboxylic Acid)-AbsentAbsentVery weak, broad peak ~3000

Interpretation: All three samples show the expected functional groups for the target molecule. The very weak, broad O-H stretch in Supplier C's sample is consistent with the trace carboxylic acid impurity detected by NMR and GC-MS.

Conclusion and Recommendations

The multi-technique analysis provides a clear and comprehensive comparison of the purity of this compound from the three suppliers.

Supplier Comparison cluster_A Supplier A cluster_B Supplier B cluster_C Supplier C PurityA Highest Purity (99.85%) Recommendation Recommendation PurityA->Recommendation Recommended for sensitive applications ImpurityA Minimal Impurities StructureA Clean Spectroscopic Data PurityB Lowest Purity (98.50%) ImpurityB Multiple Impurities Detected (including starting material) ImpurityB->Recommendation Not recommended for critical experiments StructureB Impurity Signals in NMR PurityC Good Purity (99.20%) PurityC->Recommendation Suitable for general use, consider purification for high-sensitivity work ImpurityC Trace Acidic Impurity StructureC Minor Impurity Signals

Caption: A logical diagram summarizing the supplier comparison and recommendations.

Based on the collective evidence, Supplier A provides the highest purity this compound and is the recommended choice for applications where purity is paramount, such as in the development of pharmaceutical intermediates or in quantitative structure-activity relationship studies. While Supplier C offers a product of acceptable purity for general synthetic purposes, the presence of an acidic impurity may warrant further purification for sensitive applications. The material from Supplier B , with its lower purity and more complex impurity profile, should be used with caution or avoided in critical experiments.

This guide underscores the importance of a rigorous, multi-faceted approach to purity assessment. By investing the time and resources to thoroughly characterize starting materials, researchers can significantly enhance the reliability and reproducibility of their scientific endeavors.

References

  • askIITians. (2009, April 23). Criteria of purity of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound? Retrieved from [Link]

  • ChemSynthesis. (2024, May 20). 2-(4-methoxyphenyl)-2-oxoethyl acetate. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(11), 1940-1959. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Retrieved from [Link]

  • ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

  • Smith, B. C. (1998).
  • ResearchGate. (2024, April). Analysis of functional group using FTIR. Retrieved from [Link]

  • Cardoso, D. R., et al. (2003). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 16(5), 563-573. Retrieved from [Link]

  • PubMed. (2014). Synthesis, molecular structure, FT-IR and XRD investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: a comparative DFT study. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • MDPI. (2021). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2015). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • LCGC Europe. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

  • Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Retrieved from [Link]

  • University of Dundee. (n.d.). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine (MDMA). Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • Asian Journal of Chemistry. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Compound 2-(4-methylphenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of 2-(4-Methylphenyl)-2-oxoethyl acetate as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficiency, yield, and purity of multi-step chemical transformations. Among the vast arsenal of building blocks available to chemists, α-acyloxy ketones represent a class of compounds with significant utility, particularly in the protection of carboxylic acids and the synthesis of complex heterocyclic systems. This guide provides an in-depth analysis of 2-(4-Methylphenyl)-2-oxoethyl acetate (CAS 65143-37-5), a prominent member of this class. We will objectively evaluate its performance by comparing it with its primary synthetic precursor and a widely used alternative, 2-bromo-4'-methylacetophenone (CAS 619-41-0). This comparison is grounded in experimental data, mechanistic principles, and practical considerations for researchers in medicinal chemistry and drug development.

Physicochemical Profile of Key Intermediates

A foundational understanding of the physical properties of an intermediate is critical for its effective use in synthesis, influencing choices in reaction setup, solvent systems, and purification methods.

PropertyThis compound2-bromo-4'-methylacetophenone
CAS Number 65143-37-5[1]619-41-0[2][3]
Molecular Formula C₁₁H₁₂O₃[1]C₉H₉BrO[2][3]
Molecular Weight 192.22 g/mol [1]213.07 g/mol [2][3]
Appearance Crystalline SolidWhite to pale yellow crystalline powder[3]
Melting Point 86-88 °C[1]45-49 °C[3][4]
Key Functional Group α-Acyloxy Ketoneα-Haloketone
Primary Hazard Irritant[1]Lachrymator, incompatible with strong oxidizing agents[4]

The higher melting point and greater stability of the acetate derivative make it simpler and safer to handle and store compared to its lachrymatory and more reactive bromo-precursor.

The Synthetic Nexus: Interconversion and Core Reactivity

The relationship between these two intermediates is fundamental to their application. This compound is most commonly synthesized from 2-bromo-4'-methylacetophenone. This precursor-product relationship defines their comparative efficacy; one is a versatile electrophile for a range of nucleophiles, while the other is the stable product of one such reaction, valued for its own distinct properties.

G cluster_precursor Primary Intermediate cluster_product Stable Derivative cluster_nucleophiles Reactants / Applications Precursor 2-bromo-4'-methylacetophenone Product This compound Precursor->Product  Acetate Nucleophile (e.g., KOAc) Sɴ2 Reaction ProtectingGroup Phenacyl Ester (Protecting Group) Precursor->ProtectingGroup  Carboxylate Nucleophile Direct Alkylation Product->ProtectingGroup Identity Carboxylate Carboxylate (R-COO⁻)

Caption: Relationship between the primary intermediate and its stable acetate derivative.

The core utility of 2-bromo-4'-methylacetophenone stems from the α-bromoketone moiety. The bromine atom is an excellent leaving group, making the adjacent carbon a potent electrophilic site for Sɴ2 reactions. This allows it to serve as a versatile alkylating agent for a wide array of nucleophiles, including carboxylates, amines, and thiols, making it an invaluable tool for constructing complex molecules.[5]

Conversely, this compound is the product of such a reaction. Its primary role is not as a reactive intermediate for further alkylation, but as a phenacyl ester . Phenacyl esters are widely recognized as effective protecting groups for carboxylic acids. They are stable under many synthetic conditions but can be cleaved under very mild protocols, such as treatment with zinc in acetic acid, preserving sensitive functionalities elsewhere in the molecule.[6]

Comparative Analysis of Synthetic Performance

The most relevant comparison of efficacy is in the context of their primary application: the synthesis of substituted phenacyl esters, which are crucial for acid protection and drug derivatization. We will compare the direct alkylation method using 2-bromo-4'-methylacetophenone against alternative methods.

Method A: Direct Alkylation via 2-bromo-4'-methylacetophenone

This is the most common and direct route to phenacyl esters. The reaction involves the Sɴ2 displacement of the bromide by a carboxylate anion.

G start Carboxylic Acid (R-COOH) intermediate Carboxylate Anion (R-COO⁻) start->intermediate Deprotonation reagent1 Base (e.g., K₂CO₃) or Pre-formed Salt product Target Phenacyl Ester intermediate->product reagent2 2-bromo-4'-methylacetophenone reagent2->product Sɴ2 Attack byproduct Br⁻ product->byproduct

Caption: Workflow for direct synthesis of phenacyl esters.

This approach is plagued by challenges such as slow reaction times, hydrolysis of the alkylating agent, and low yields.[7] To overcome these issues, modern protocols employ phase-transfer catalysts (PTC) or polymer-supported reagents, which significantly improve efficiency.

MethodCatalyst/SupportTypical ConditionsYieldAdvantagesDisadvantages
Classical NoneReflux in solvent (e.g., ethanol)Low to ModerateSimple setupSlow, side reactions, low yield[6][7]
Phase-Transfer Tetrabutylammonium bromide (TBAB) & Dibenzo-[8]-crown-6Room Temperature, AcetonitrileQuantitativeMild conditions, high purity, short reaction time[6][9]Cost of crown ether
Polymer-Supported Anion exchange resin (e.g., IRA-400)Room Temperature, EthanolQuantitativeEasy product isolation, reusable resin[7]Requires resin preparation
Method B: Transesterification (Hypothetical use of the Acetate)

While less common, one could envision a scenario where this compound acts as an intermediate in a transesterification reaction to form a different ester. This involves reacting it with another alcohol or acid under catalytic conditions. However, this route is generally less efficient and more complex than direct alkylation for creating phenacyl esters of various carboxylic acids. The primary value of the acetate is its identity as a stable, pre-formed phenacyl ester.

Experimental Protocols

To provide a practical basis for comparison, detailed methodologies for the synthesis of a phenacyl ester are provided below.

Protocol 1: High-Efficiency Synthesis of a Phenacyl Ester using a Phase-Transfer Catalyst

This protocol is adapted from the work of Jagdale, et al., and demonstrates a highly efficient method for synthesizing phenacyl esters from phenacyl bromides.[6]

Objective: To synthesize a phenacyl ester from a carboxylic acid and 2-bromo-4'-methylacetophenone using a PTC system for enhanced yield and purity.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Potassium Hydroxide (KOH)

  • Methanol

  • 2-bromo-4'-methylacetophenone

  • Tetrabutylammonium bromide (TBAB)

  • Dibenzo-[8]-crown-6

  • Acetonitrile

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Salt Formation: Dissolve the carboxylic acid (1.0 mmol) in methanol (2 ml). Neutralize the solution to a phenolphthalein endpoint with an equimolar solution of KOH in methanol.

  • Solvent Removal: Remove the methanol under reduced pressure to obtain the dry potassium salt of the carboxylic acid.

  • Reaction Setup: To the flask containing the potassium carboxylate, add acetonitrile (5 ml), TBAB (32 mg), and dibenzo-[8]-crown-6 (4 mg).

  • Addition of Alkylating Agent: Add 2-bromo-4'-methylacetophenone (or a similar phenacyl bromide, 0.05 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (Petroleum ether : Ethyl Acetate, 9:1 v/v) until the starting bromide spot disappears.

  • Workup: Remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane (10 ml) and wash with water (2 x 10 ml).

  • Isolation: Separate the organic layer and dry it over anhydrous sodium sulfate. Evaporate the solvent to yield the phenacyl ester.

  • Purification (if necessary): The product can be further purified by column chromatography (Silica gel, Pet ether : EtOAc, 9:1 v/v).[6]

Causality: The use of dibenzo-[8]-crown-6 is crucial. Its cavity size is perfectly suited to encapsulate the K⁺ ion, creating a "naked" and highly reactive carboxylate anion in the organic phase, which dramatically accelerates the Sɴ2 reaction even at room temperature.[6]

Protocol 2: Synthesis using a Polymer-Supported Reagent

This method, adapted from Thorat, et al., offers an inexpensive and easily separable alternative.[7]

Objective: To synthesize a phenacyl ester using a polymer-supported carboxylate anion to simplify product purification.

Materials:

  • Amberlite IRA-400 (Cl⁻ form) resin

  • Sodium salt of the carboxylic acid (0.25 N aqueous solution)

  • 2-bromo-4'-methylacetophenone

  • Ethanol

Procedure:

  • Resin Preparation: Pack the IRA-400 resin in a column. Wash the resin with a 0.25 N aqueous solution of the sodium carboxylate until the eluent is free of chloride ions (tested with AgNO₃).

  • Washing: Successively wash the resin with water and then ethanol to remove any excess carboxylate salt. Dry the resin.

  • Reaction: Place the dry, carboxylate-loaded resin in a flask. Add a solution of 2-bromo-4'-methylacetophenone (5.0 mmol) in ethanol.

  • Monitoring: Stir the mixture at room temperature and monitor the disappearance of the phenacyl bromide by TLC.

  • Isolation: Upon completion, filter off the resin. The filtrate contains the product.

  • Purification: Distill the filtrate under reduced pressure to remove the ethanol. This typically furnishes the essentially pure phenacyl ester in quantitative yield.[7]

Causality: By immobilizing the carboxylate nucleophile on a solid support, the leftover reagent and the bromide salt byproduct are retained on the resin. The product is simply collected by filtering and evaporating the solvent, eliminating the need for aqueous workup or chromatography. The resin can also be regenerated and reused.[7]

Conclusion and Recommendation

The evaluation of This compound reveals its primary role not as a versatile synthetic intermediate for a multitude of reactions, but as a stable, crystalline phenacyl ester derivative. Its efficacy lies in its application as a protecting group for carboxylic acids.

In a direct comparison for the purpose of synthesizing phenacyl esters, 2-bromo-4'-methylacetophenone is the superior and more versatile intermediate. Its reactivity as an electrophile allows for the direct and high-yield synthesis of a vast range of phenacyl esters from their corresponding carboxylic acids. Modern synthetic protocols utilizing phase-transfer catalysts or polymer-supported reagents have overcome the classical limitations of this reaction, enabling quantitative yields under mild conditions.

Therefore, for researchers and drug development professionals, the following guidance is offered:

  • For introducing the 4-methylphenacyl protecting group onto a carboxylic acid: 2-bromo-4'-methylacetophenone is the intermediate of choice due to its high reactivity and the efficiency of modern synthetic protocols.

  • For applications requiring a stable, pre-formed 4-methylphenacyl ester: this compound is an excellent, handleable compound, serving as a well-characterized derivative or standard.

The selection between these two compounds is thus not a matter of direct substitution but of understanding their distinct and complementary roles in the synthetic workflow.

References

  • Jagdale, S. J., Patil, S. V., & Salunkhe, M. M. (1996). Synthesis of Phenacyl Esters by Using PTC and Dibenzo-[8]-crown-6. Synthetic Communications, 26(9), 1747-1752. [Link]

  • Jagdale, S. J., Patil, S. V., & Salunkhe, M. M. (1996). Synthesis of Phenacyl Esters by Using PTC and Dibenzo-[8]-crown-6. Semantic Scholar. [Link]

  • Thorat, M. T., Mane, R. B., Jagdale, M. H., & Salunkhe, M. M. (1986). SYNTHESIS OF PHENACYL ESTERS via POLYMER SUPPORTED REAGENTS. Organic Preparations and Procedures International, 18(3), 203-215. [Link]

  • This citation was merged with reference[9] as they point to the same source.

  • Lowrance, Jr., W. W. (1973). U.S. Patent No. 3,772,389. U.S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4'-methylacetophenone in Advanced Organic Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Autech Industry Co.,Limited. (n.d.). Exploring 2-Bromo-4'-Methylacetophenone: Properties and Applications. Retrieved from Autech Industry Co.,Limited. [Link]

Sources

A Cost-Benefit Analysis of Synthesis Routes for 2-(4-Methylphenyl)-2-oxoethyl Acetate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the field of drug development, the strategic selection of a synthetic pathway for key intermediates is a critical decision that profoundly influences project timelines, costs, and overall feasibility. 2-(4-Methylphenyl)-2-oxoethyl acetate, a versatile α-keto ester, serves as a crucial building block in the synthesis of numerous pharmacologically active compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable intermediate, grounded in experimental data and practical considerations to empower informed decision-making in your research and development endeavors.

The Significance of this compound in Synthesis

The unique molecular architecture of this compound, featuring a reactive α-keto ester functionality, makes it a highly valuable synthon in organic chemistry. This moiety readily participates in a variety of chemical transformations, including condensations, cyclizations, and nucleophilic additions, enabling the construction of complex heterocyclic systems and other motifs of medicinal interest. Consequently, an efficient, scalable, and cost-effective synthesis of this intermediate is of paramount importance.

Route 1: Direct Oxidative Esterification of 4'-Methylacetophenone

A conceptually straightforward approach to this compound involves the direct oxidation of the α-methyl group of the readily available starting material, 4'-methylacetophenone, followed by esterification.

Mechanistic Rationale and Experimental Insights

This transformation is typically achieved using a strong oxidizing agent capable of selectively oxidizing the α-carbon of the ketone. One common method involves an iodine-mediated oxidative esterification.[1] This reaction proceeds through the formation of an α-iodo ketone intermediate, which is then susceptible to nucleophilic attack by an acetate source. The choice of reaction conditions, including the solvent and base, is critical to optimize the yield and minimize side reactions. Alternative oxidizing agents, such as selenium dioxide, can also be employed, though they often present greater toxicity and disposal challenges.

Experimental Protocol: Iodine-Mediated Oxidative Esterification

Materials:

  • 4'-Methylacetophenone

  • Iodine (I₂)

  • Potassium Acetate (KOAc)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Thiosulfate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 4'-methylacetophenone in DMSO, add potassium acetate and iodine.

  • Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of the Workflow

cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4'-Methylacetophenone in DMSO B Add KOAc and I₂ A->B C Heat Reaction B->C D Aqueous Work-up C->D E Extraction with EtOAc D->E F Wash with Na₂S₂O₃ and Brine E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the direct oxidative esterification of 4'-methylacetophenone.

Route 2: Friedel-Crafts Acylation of Toluene and Subsequent Substitution

A more classical and often more scalable two-step approach begins with the Friedel-Crafts acylation of toluene.[2][3][4][5][6]

Mechanistic Rationale and Experimental Insights

This well-established reaction involves the electrophilic aromatic substitution of toluene with a haloacetyl chloride, typically chloroacetyl chloride or bromoacetyl chloride, in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[2][4] The methyl group of toluene is an ortho-, para-director, and due to steric hindrance, the acylation predominantly occurs at the para position, yielding 2-halo-1-(p-tolyl)ethan-1-one.[6] This α-haloketone intermediate is then subjected to a nucleophilic substitution reaction with an acetate salt, such as potassium acetate, to displace the halide and form the desired ester. This two-step process often provides higher overall yields and utilizes less expensive starting materials.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Toluene Materials:

  • Toluene

  • Chloroacetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in anhydrous DCM and cool to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride to the suspension with stirring.

  • Add toluene dropwise, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2-chloro-1-(p-tolyl)ethan-1-one, which can often be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Acetate Materials:

  • Crude 2-chloro-1-(p-tolyl)ethan-1-one

  • Potassium Acetate

  • Dimethylformamide (DMF) or Acetone

  • Ethyl Acetate (for extraction)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the crude 2-chloro-1-(p-tolyl)ethan-1-one in DMF or acetone and add potassium acetate.

  • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualization of the Workflow

cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Nucleophilic Substitution A Suspend AlCl₃ in DCM B Add Chloroacetyl Chloride A->B C Add Toluene B->C D Reaction & Quench C->D E Aqueous Work-up D->E F Crude α-haloketone E->F G Dissolve α-haloketone F->G H Add Potassium Acetate G->H I Heat to Reflux H->I J Work-up & Extraction I->J K Column Chromatography J->K L Pure Product K->L

Caption: Two-step synthesis via Friedel-Crafts acylation and subsequent nucleophilic substitution.

Comparative Cost-Benefit Analysis

The selection of an optimal synthesis route is a balance of multiple factors. The following table provides a comparative overview of the two primary routes discussed.

MetricRoute 1: Direct Oxidative EsterificationRoute 2: Friedel-Crafts & Substitution
Starting Material Cost Moderate (4'-Methylacetophenone)Low (Toluene, Chloroacetyl Chloride)
Reagent Cost Moderate to High (Iodine)Low to Moderate (AlCl₃, Potassium Acetate)
Overall Yield Moderate (typically 50-70%)High (often >75% over two steps)
Process Scalability Moderate (exothermicity, iodine handling)High (well-established industrial process)
Number of Steps One pot (or one main transformation)Two distinct synthetic steps
Safety Considerations Moderate (handling of iodine)High (moisture-sensitive and corrosive AlCl₃, HCl gas evolution)
Environmental Impact Moderate (use of halogenated reagents, organic solvents)High (use of chlorinated solvents, aluminum waste)
Purity (Post-Purification) HighHigh

Expert Recommendation and Conclusion

From a holistic, field-proven perspective, Route 2, the Friedel-Crafts acylation followed by nucleophilic substitution, is generally the superior strategy for the synthesis of this compound, particularly for applications in drug development where scalability and cost of goods are critical. While Route 1 offers the allure of a more direct conversion, its reliance on more expensive reagents and often more moderate yields can limit its economic viability on a larger scale.

The Friedel-Crafts pathway, despite being a two-step process, utilizes inexpensive, readily available bulk chemicals.[4][7] The reactions involved are robust, well-understood, and highly scalable, making it an industrially favored method. While the handling of anhydrous aluminum chloride requires stringent control of reaction conditions to exclude moisture, these are standard procedures in a process chemistry setting. The high overall yield and favorable economics of this route provide a significant advantage, ensuring a reliable and cost-effective supply of this crucial intermediate for downstream applications.

References

  • Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2019). Methyl 2-(2-acetylphenyl)acetate. Organic Syntheses, 96, 80. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methylphenyl)-2-oxoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-(4-methoxyphenyl)-2-oxoethyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). DE10027654A1 - Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature.
  • PubMed. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. Journal of Organic Chemistry, 74(4), 1640-3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from [Link]

  • MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.
  • Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Experimental and Theoretical Analysis, and Antiproliferative Activity of 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. Retrieved from [Link]

  • ACS Publications. (n.d.). Friedel–Crafts acylation of toluene and p-xylene with carboxylic acids catalyzed by zeolites. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). An efficient method for synthesis of ??-keto acid ester from terminal alkynes. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-oxoethyl acetate. Retrieved from [Link]

  • YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data Table of Contents. Retrieved from [Link]

Sources

A Comparative Analysis of the 2-(4-Methylphenyl)-2-oxoethyl (MPO) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Performance, Mechanism, and Practical Application

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is not merely a convenience but a cornerstone of success.[1][2] A protecting group temporarily masks a reactive functional group, rendering it inert to specific chemical transformations elsewhere in the molecule.[1] Among the diverse arsenal of such tools, photolabile protecting groups (PPGs), or "photocages," offer an unparalleled level of control, allowing for the release of the functional group with spatiotemporal precision using light as a traceless reagent.[3][4][5]

This guide provides an in-depth technical benchmark of the 2-(4-methylphenyl)-2-oxoethyl (MPO) protecting group, a member of the phenacyl family of PPGs. We will explore its mechanistic underpinnings, compare its performance against established alternatives, and provide actionable experimental protocols for its implementation in research and development settings.

The 2-(4-Methylphenyl)-2-oxoethyl (MPO) Group: A Mechanistic Overview

The MPO group belongs to the arylcarbonylmethyl class of photoremovable protecting groups.[6] Its structure is characterized by a phenacyl core with a methyl substituent at the para-position of the aromatic ring. This seemingly minor modification has significant implications for its photochemical behavior, closely mirroring that of the well-studied and highly efficient p-hydroxyphenacyl (pHP) protecting group.[4][7]

Mechanism of Photochemical Cleavage

The deprotection of MPO-protected compounds, particularly carboxylic acids, proceeds via a photo-Favorskii rearrangement. This mechanism is prized for its efficiency and the generation of clean, non-interfering byproducts.[3]

The process unfolds as follows:

  • Photoexcitation: Upon irradiation with UV light (typically in the 300-350 nm range), the α-keto group of the MPO moiety absorbs a photon, promoting it to an excited triplet state.[8][9]

  • Favorskii Rearrangement: The excited state undergoes a rapid intramolecular rearrangement, forming a transient spirodiketone intermediate.[8]

  • Solvent-Mediated Cleavage: In the presence of a nucleophilic solvent like water, the spirodiketone is rapidly hydrolyzed. This step cleanly liberates the protected carboxylic acid.

  • Byproduct Formation: The MPO moiety itself is converted into 4-methylphenylacetic acid, a stable and generally benign byproduct that is easily separated from the desired product during workup.[10]

MPO_Deprotection_Mechanism cluster_0 MPO-Protected Carboxylic Acid cluster_1 Excited Triplet State cluster_2 Spirodiketone Intermediate cluster_3 Released Products MPO_Ester Triplet MPO_Ester->Triplet hv (300-350 nm) Spiro Triplet->Spiro Rearrangement Products Spiro->Products + H₂O

Caption: Proposed mechanism for the photochemical deprotection of an MPO-ester.

The key advantage of this pathway, shared with the pHP group, is the avoidance of the secondary photoreactions and reactive nitroso intermediates that often plague the more traditional o-nitrobenzyl-based PPGs.[3][8]

Benchmarking MPO Against Alternative Protecting Groups

The true value of a protecting group is determined by its performance relative to other available options. The MPO group's profile makes it a strong candidate for applications requiring high efficiency and clean deprotection.

Comparison with Other Photolabile Protecting Groups

Here, we compare MPO with the classic o-nitrobenzyl (oNB) group and its close, highly efficient analog, p-hydroxyphenacyl (pHP).

Feature2-(4-Methylphenyl)-2-oxoethyl (MPO) o-Nitrobenzyl (oNB) p-Hydroxyphenacyl (pHP)
Deprotection Wavelength ~300-350 nm~350 nm~300-350 nm[10]
Mechanism Photo-Favorskii RearrangementNorrish Type II-likePhoto-Favorskii Rearrangement[7][8]
Quantum Yield (Φ) High (Est. 0.3-0.6)Moderate (0.1-0.4)[3]High (0.3-0.65)[8]
Deprotection Speed Very Fast (nanoseconds)[3]Slower (microseconds to ms)Very Fast (nanoseconds)[3][8]
Key Byproduct(s) 4-Methylphenylacetic acid (stable)o-Nitrosobenzaldehyde (reactive)p-Hydroxyphenylacetic acid (stable)[10]
Byproduct Reactivity Low / BenignHigh (can react with thiols)Low / Benign[10]
Stability Good in neutral/acidic mediaGoodGood in neutral/acidic media

Analysis: The MPO group, like the pHP group, offers significant advantages over the oNB standard. The deprotection is substantially faster and proceeds with higher quantum efficiency.[8] Most critically, its byproduct is a simple carboxylic acid, whereas the o-nitrosoaldehyde byproduct from oNB photolysis is known to react with biological nucleophiles like thiols, potentially complicating experiments in biological systems.[11]

Comparison with Classical (Non-Photolabile) Protecting Groups

For context, it is useful to compare MPO's properties to those of commonly used, chemically-labile protecting groups for carboxylic acids.

FeatureMPO-Ester Benzyl (Bn) Ester tert-Butyl (tBu) Ester Methyl/Ethyl Ester
Introduction SN2 with MPO-BrFischer Esterification / AlkylationAcid-catalyzed addition of isobutyleneFischer Esterification
Deprotection UV Light (300-350 nm)Hydrogenolysis (H₂, Pd/C)Strong Acid (e.g., TFA)[12]Saponification (Base, e.g. LiOH, NaOH)
Conditions Neutral, Room TempNeutral, H₂ pressureAnhydrous, strong acidBasic, often heated
Orthogonality Excellent; orthogonal to most chemical reagents.[1]Orthogonal to acid/base labile groupsOrthogonal to hydrogenolysis and baseOrthogonal to acid and hydrogenolysis
Key Advantage Spatiotemporal controlCleavage gives neutral toluene byproductStable to base and nucleophilesVery stable, low cost
Key Disadvantage Light source requiredCatalyst can be pyrophoric; incompatible with alkynes/alkenesHarsh acidic conditionsHarsh basic conditions limit substrate scope

Analysis: The MPO group provides supreme orthogonality. Its removal requires only light, leaving acid-labile (e.g., Boc, tBu), base-labile (e.g., Fmoc, Ac), and hydrogenolysis-labile (e.g., Bn, Cbz) groups untouched. This makes it an ideal choice for complex syntheses where multiple protecting groups are employed.

Experimental Protocols

Trustworthy protocols are the foundation of reproducible science. The following sections provide detailed, self-validating methodologies for the synthesis and application of the MPO protecting group.

Synthesis of MPO Precursor: 2-Bromo-1-(p-tolyl)ethan-1-one

The MPO group is introduced using its corresponding α-bromo ketone. This precursor is synthesized from the commercially available 4'-methylacetophenone.

MPO_Precursor_Synthesis reagents 4'-Methylacetophenone + CuBr₂ + EtOAc/CHCl₃ reaction Reflux (Monitored by TLC) reagents->reaction workup 1. Filter Celite 2. Wash with NaHCO₃(aq) 3. Dry (Na₂SO₄) 4. Concentrate reaction->workup product 2-Bromo-1-(p-tolyl)ethan-1-one (MPO-Br) workup->product MPO_Deprotection_Workflow substrate MPO-Ester in Aqueous Solvent (e.g., MeCN/H₂O) irradiation Irradiate with ~320 nm UV Lamp (Monitor by HPLC/TLC) substrate->irradiation workup 1. Concentrate Solvent 2. Acid/Base Extraction (to separate acids) 3. Purify irradiation->workup product Free Carboxylic Acid workup->product

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-(4-Methylphenyl)-2-oxoethyl acetate

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Methylphenyl)-2-oxoethyl acetate, grounded in established safety principles and regulatory standards.

This compound, an α-keto ester, is a valuable building block in organic synthesis.[1] While not classified as acutely hazardous under most regulations, its chemical properties and those of its structural analogs necessitate a cautious and informed approach to its disposal to mitigate risks to personnel and the environment.

Hazard Assessment and Chemical Profile

  • Irritation Potential: Analogs such as Ethyl 2-(4-methylphenyl)-2-oxoacetate are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Therefore, it is prudent to handle this compound as a potential irritant.

  • Environmental Hazard: Related acetate esters have been shown to be toxic to aquatic life with long-lasting effects. This is a critical consideration, making release into the environment unacceptable.

  • Combustibility: Many organic esters are combustible or flammable liquids.[3] While its exact flashpoint is not documented, it should be kept away from heat, sparks, and open flames.[4][5]

  • Reactivity: The α-ketoester functional group can be susceptible to hydrolysis, especially under acidic or basic conditions, which can release an acid and an alcohol.[6] This reactivity underscores the importance of segregating it from incompatible waste streams.

PropertyValue
Chemical Name This compound
CAS Number 65143-37-5[7]
Molecular Formula C₁₁H₁₂O₃
Inferred Hazards Skin/Eye Irritant, Potential Respiratory Irritant, Aquatic Toxicity
Primary Waste Class Non-Halogenated Organic Waste

The Core Principle: Isolate and Contain

Given its potential for environmental toxicity, the cardinal rule for disposing of this compound and its solutions is straightforward: it must never be poured down the drain. [4] Disposal via sinks or other drains can introduce the substance into waterways, posing a threat to aquatic ecosystems. Furthermore, evaporation in a fume hood is not a permissible disposal method and is a violation of environmental regulations.[8] All waste containing this chemical must be collected as hazardous chemical waste.[9]

Step-by-Step Disposal Protocol

This protocol ensures compliance with general laboratory waste regulations as mandated by agencies like the Environmental Protection Agency (EPA).[10][11]

Step 1: Utilize Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[12]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat should be worn and kept fully fastened.

Step 2: Waste Segregation

Proper segregation is critical for safety and cost-effective disposal.

  • Designated Waste Stream: This compound should be disposed of in a waste stream designated for non-halogenated organic liquid waste .

  • Avoid Contamination: Do not mix this waste with halogenated solvents (e.g., dichloromethane, chloroform), as they require different, more expensive disposal methods.[9]

  • Prevent Reactions: Ensure the waste container is free from incompatible materials such as strong oxidizing agents, strong acids, or strong bases to prevent potentially hazardous reactions.[3][8]

Step 3: Select and Manage the Waste Container

The integrity of the waste container is paramount to preventing leaks and spills.

  • Choose a Compatible Container: Use a clean, sealable container made of a material that will not react with the waste. High-density polyethylene (HDPE) or glass containers are typically suitable.[13]

  • Ensure a Proper Seal: The container must have a screw-top cap that can be tightly secured to prevent leakage.[8]

  • Do Not Overfill: Fill the container to no more than 90% of its capacity. This "headspace" allows for vapor expansion and reduces the risk of spills.[8]

  • Keep Closed: The waste container must be kept closed at all times, except when adding waste.[8][9]

Step 4: Label the Hazardous Waste Container

Accurate and immediate labeling is a strict regulatory requirement.[11] As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.

  • Mandatory Information: The label must clearly state the words "Hazardous Waste" .[11]

  • List All Contents: Write out the full chemical name, "this compound," and list any other solvents or chemicals present in the container, along with their approximate percentages.

  • Identify the Source: Include the name of the Principal Investigator (PI), the building, and the room number where the waste was generated.[9]

Step 5: Store in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated SAA.[11][13]

  • Location: The SAA must be in the same room where the waste is produced.

  • Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks.

  • Accumulation Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. The container may remain in the SAA for up to one year, provided this volume limit is not exceeded.[8][13]

Step 6: Arrange for Final Disposal

Once the waste container is full, it must be removed from the laboratory promptly.

  • Contact EH&S: Follow your institution's specific procedures to request a waste pickup from the EH&S department or its designated hazardous waste contractor.[13]

  • Timely Removal: Once a container is full, it must be removed from the SAA within three calendar days.[8]

Managing Spills and Contaminated Materials

In the event of a small spill, take the following actions:

  • Alert Personnel: Inform others in the immediate area.

  • Isolate the Area: Prevent access to the spill.

  • Wear PPE: Don appropriate PPE before beginning cleanup.

  • Absorb the Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent pad) to soak up the liquid.[5]

  • Collect and Dispose: Carefully scoop the absorbed material and any contaminated debris (like gloves) into a sealable bag or container. Label it as "Hazardous Waste" with the chemical name and dispose of it through EH&S.

  • Clean the Area: Decontaminate the spill surface with soap and water.

Disposal of Empty Containers

An "empty" container that held this chemical must still be managed as hazardous waste until properly cleaned.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, the solvent rinsate from each rinse must be collected and disposed of as hazardous waste in your non-halogenated organic waste stream.[9]

  • Final Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label. The container can then typically be disposed of in regular solid waste or recycled, according to your institution's policy.[9]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Step 2: Characterize as Hazardous Waste (Non-Halogenated Organic) ppe->characterize segregate Step 3: Segregate from Incompatibles (Acids, Bases, Oxidizers, Halogenated Waste) characterize->segregate container Step 4: Use a Compatible Container with a Secure Lid segregate->container label Step 5: Immediately Affix Hazardous Waste Label container->label store Step 6: Store in a Designated SAA with Secondary Containment label->store full Is the container full (or ready for disposal)? store->full full->store No ehs Step 7: Contact EH&S for Pickup full->ehs Yes end Safe and Compliant Disposal ehs->end

Caption: Decision workflow for compliant chemical waste disposal.

By adhering to this structured protocol, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice and protecting our collective health and environment.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety website.
  • Guglielmo, C. (2019).
  • Sasol Chemicals. (2025, January 15).
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Sigma-Aldrich. (2025, April 28).
  • Chem Service. (n.d.).
  • Bostik, Inc. (2024, November 12).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736443, Ethyl 2-(4-methylphenyl)-2-oxoacetate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4098, Methapyrilene.
  • Alfa Chemistry. (n.d.). General Safety Handling Consideration.
  • Santa Cruz Biotechnology. (n.d.).
  • National Oceanic and Atmospheric Administration. (n.d.). Methapyrilene Hydrochloride. CAMEO Chemicals.
  • HPC Standards Inc. (n.d.). Methapyrilene hydrochloride.
  • Sigma-Aldrich. (n.d.). This compound.
  • Thermo Fisher Scientific. (2025, December 22).
  • Cayman Chemical. (2023, April 24). Safety Data Sheet: 15-keto Fluprostenol isopropyl ester.
  • Enamine. (n.d.). Safety Data Sheet: 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile.
  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • Apacor Limited. (n.d.).
  • Ghergurovich, J. M., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.

Sources

Navigating the Safe Handling of 2-(4-Methylphenyl)-2-oxoethyl acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: A Proactive Approach

Before any handling of 2-(4-Methylphenyl)-2-oxoethyl acetate, a comprehensive risk assessment is crucial. Based on data from analogous compounds, we can anticipate a similar hazard profile. For instance, Ethyl 2-(4-methylphenyl)-2-oxoacetate is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.

Anticipated Hazard Profile:

Hazard ClassGHS Hazard Statement (Anticipated)PictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowed

Warning
Skin Corrosion/IrritationH315: Causes skin irritation

Warning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation

Warning
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Warning

It is imperative to consult the supplier's Safety Data Sheet (SDS) for this compound upon its availability and to update this risk assessment accordingly. In the absence of a specific SDS, a conservative approach to safety is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this compound.[2][3][4] The rationale behind each piece of equipment is to create a barrier between the researcher and the potential chemical hazard.

Recommended PPE for Handling this compound:

Protection TypeRecommended EquipmentSpecifications and Rationale
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles.Essential to prevent eye contact which may cause serious irritation.[1] Must comply with OSHA's 29 CFR 1910.133.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin irritation upon contact.[1][5] Gloves should be inspected before each use and changed frequently.
Body Protection Laboratory coat.Protects skin and personal clothing from splashes and contamination.[2][3]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any vapors or aerosols, which may cause respiratory irritation.[1][5][6]
Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and contamination.[2][7]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe gather_ppe Gather & Inspect PPE gather_ppe->prep_area review_sds Review SDS/Safety Info review_sds->gather_ppe weigh_transfer Weigh & Transfer Chemical don_ppe->weigh_transfer perform_exp Perform Experiment weigh_transfer->perform_exp decontaminate Decontaminate Glassware & Surfaces perform_exp->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology:

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood to mitigate inhalation risks.[5][8]

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][8]

    • Assemble and inspect all necessary PPE before beginning any work.[7]

  • Handling:

    • Don the appropriate PPE as outlined in the table above.[2][5]

    • When weighing and transferring the chemical, do so carefully to avoid generating dust or aerosols.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors.[2][8]

    • Should any direct contact occur, immediately flush the affected area with copious amounts of water and seek medical advice.[9]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10]

    • Ensure the storage container is clearly labeled with the chemical name and any associated hazard warnings.[3]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and adhere to regulatory requirements.[8]

Waste Disposal Protocol:

  • Waste Segregation:

    • All waste materials contaminated with this compound, including disposable gloves, weighing papers, and pipette tips, should be collected in a designated, labeled hazardous waste container.

  • Container Management:

    • The hazardous waste container must be kept closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

    • Do not dispose of this compound down the drain or in the regular trash.[11]

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring the integrity of their research while prioritizing their personal safety and the protection of the environment. This guide serves as a foundational document and should be supplemented with institution-specific safety protocols and the forthcoming supplier-provided SDS.

References

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (n.d.).
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.).
  • Acetophenone: Properties, Uses, Safety, and Industrial Storage Guide. (2026, January 9).
  • Ethyl 2-(4-methylphenyl)-2-oxoacetate | C11H12O3 | CID 2736443 - PubChem. (n.d.).
  • Laboratory Safety Guidance - OSHA. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
  • Decoding OSHA Laboratory Standards: Safety Essentials - IPG. (2023, September 20).
  • Personal protective equipment for handling 4'-(Methylthio)acetophenone - Benchchem. (n.d.).
  • OSHA Standards to Know Before Starting Your Lab. (2023, July 11).
  • Material Safety Data Sheet - Acetophenone-d8, 99+ atom% D - Cole-Parmer. (n.d.).
  • Chemical Handling and Storage - Environmental Health and Safety - Iowa State University. (n.d.).
  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). (n.d.).
  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone - Cole-Parmer. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.